Ir(piq)3
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
iridium(3+);1-phenylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H11N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-11H;/q;;;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVDKFWRVDHWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33IrN3+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Tris[1-phenylisoquinolinato-C2,N]iridium(III) - Ir(piq)3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris[1-phenylisoquinolinato-C2,N]iridium(III), commonly abbreviated as Ir(piq)3, is a high-profile organometallic complex belonging to the family of phosphorescent iridium(III) emitters. Renowned for its intense and stable deep-red emission, this compound has become a cornerstone material in the development of organic light-emitting diodes (OLEDs).[1][2] Its unique photophysical properties, stemming from a combination of the heavy iridium metal center and the specific electronic structure of its ligands, facilitate efficient harvesting of triplet excitons, leading to high quantum efficiencies.[2] Beyond optoelectronics, the broader class of iridium(III) complexes is under active investigation for applications in photocatalysis, bioimaging, and photodynamic therapy, making a thorough understanding of this compound's core characteristics essential for researchers in diverse scientific fields.
Chemical Structure and Nomenclature
The this compound complex features a central iridium(III) ion coordinated to three 1-phenylisoquinoline (piq) ligands. Each bidentate ligand forms a cyclometalated bond with the iridium center through the nitrogen atom of the isoquinoline ring and a carbon atom (C2) of the phenyl ring. This coordination geometry results in a stable, octahedral complex.
IUPAC Name: Tris[1-phenylisoquinolinato-C2,N]iridium(III)[1][3]
Synonyms: this compound, Tris(1-phenylisoquinoline)iridium(III)[1]
Chemical Formula: C45H30IrN3[1]
CAS Number: 435293-93-9[1]
Physicochemical and Photophysical Properties
The quantitative properties of this compound are critical for its application and are summarized in the table below. The data highlights its characteristics as a robust, high-performance red phosphorescent emitter.
| Property | Value | Reference(s) |
| Molecular Weight | 804.96 g/mol | [1] |
| Appearance | Dark-red powder | [1] |
| Melting Point | 454 °C | [1] |
| Absorption (λmax) | 324 nm (in THF) | [1] |
| Emission (λem) | 615 nm (in THF) | [1] |
| HOMO Energy Level | -5.1 eV | [1] |
| LUMO Energy Level | -3.1 eV | [1] |
| Photoluminescence Quantum Yield (ΦPL) | 0.32 (in Toluene) | [4] |
Experimental Protocol: Synthesis of this compound
The synthesis of homoleptic cyclometalated iridium(III) complexes like this compound typically follows established organometallic chemistry routes. A common and effective method involves the direct cyclometalation of the ligand with an iridium salt, such as iridium(III) chloride hydrate (IrCl3·nH2O), in a high-boiling point solvent. The following is a generalized protocol based on common synthetic procedures for this class of compounds.
Objective: To synthesize Tris[1-phenylisoquinolinato-C2,N]iridium(III) via a cyclometalation reaction.
Materials:
-
Iridium(III) chloride hydrate (IrCl3·nH2O)
-
1-phenylisoquinoline (piq ligand)
-
2-ethoxyethanol (or another suitable high-boiling solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Stirring plate with heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Solvents for purification (e.g., dichloromethane, hexane, methanol)
Methodology:
-
Reactant Setup: In a round-bottom flask, combine iridium(III) chloride hydrate (1 equivalent) and 1-phenylisoquinoline (typically >3 equivalents, e.g., 3.5 eq.).
-
Solvent Addition: Add a suitable volume of 2-ethoxyethanol to the flask to dissolve and suspend the reactants.
-
Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or gas line.
-
Reaction Heating: Heat the reaction mixture to reflux (approximately 135 °C for 2-ethoxyethanol) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically run for 12-24 hours.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate, often the crude this compound product, should form. The product can be further precipitated by adding water or methanol.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with water, methanol, and finally a non-polar solvent like hexane to remove unreacted starting materials and byproducts.
-
Purification: The crude this compound is typically purified by column chromatography on silica gel, using a solvent system such as a dichloromethane/hexane gradient.
-
Final Purification (Optional): For high-purity applications like OLEDs, the material is often subjected to temperature-gradient sublimation to remove any residual impurities.[1]
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR spectroscopy, mass spectrometry, and elemental analysis.
Visualizations
Chemical Structure of this compound
The following diagram illustrates the facial (fac) isomer of this compound, where the three nitrogen atoms and three carbon atoms occupy the faces of the octahedron around the central iridium atom.
Caption: 2D schematic of the this compound coordination sphere.
Synthesis Workflow
This diagram outlines the logical flow of the synthesis and purification process for this compound.
Caption: Generalized workflow for the synthesis of this compound.
References
A Technical Guide to the Synthesis and Characterization of Tris(1-phenylisoquinoline)iridium(III)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(1-phenylisoquinoline)iridium(III), commonly abbreviated as Ir(piq)3, is a pivotal organometallic complex renowned for its potent deep-red phosphorescence. This property has established it as a critical component in the advancement of organic light-emitting diodes (OLEDs) and as a valuable tool in various photochemical applications. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering in-depth experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow and the interplay of its molecular and photophysical properties.
Introduction
Iridium(III) complexes have garnered significant attention in materials science and medicinal chemistry due to their rich photophysical properties, stemming from strong spin-orbit coupling induced by the heavy iridium center. This characteristic facilitates efficient intersystem crossing and subsequent phosphorescence. Among these, this compound stands out for its emission in the deep-red region of the visible spectrum. The extended π-conjugation of the 1-phenylisoquinoline ligands lowers the energy of the lowest unoccupied molecular orbital (LUMO), contributing to its characteristic emission.[1] This document serves as a practical guide for the preparation and thorough analysis of this important iridium complex.
Synthesis of Tris(1-phenylisoquinoline)iridium(III)
The synthesis of facial tris(1-phenylisoquinoline)iridium(III) (fac-Ir(piq)3) can be effectively achieved through a direct, one-pot reaction between an iridium salt and an excess of the 1-phenylisoquinoline ligand. This method is advantageous as it avoids the isolation of intermediate chloro-bridged dimers and directly yields the thermodynamically stable facial isomer. The following protocol is adapted from the successful synthesis of the analogous complex, fac-tris(2-phenylpyridinato)iridium(III).[2][3]
Experimental Protocol
Materials:
-
Iridium(III) chloride hydrate (IrCl3·xH2O)
-
1-Phenylisoquinoline (piqH)
-
Glycerol or a high-boiling point solvent mixture (e.g., 2-ethoxyethanol/water)
-
Argon or Nitrogen gas
-
Dichloromethane (DCM)
-
Methanol
-
Hexanes
-
Hydrochloric acid (HCl, 1 M)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine Iridium(III) chloride hydrate (1.0 equiv), 1-phenylisoquinoline (approximately 4-5 equiv), and glycerol (or a suitable high-boiling solvent).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 15-20 minutes to remove any oxygen.
-
Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (typically in the range of 200-250 °C) with vigorous stirring for 24-48 hours. The high temperature is crucial for the formation of the thermodynamically favored facial isomer.
-
Work-up and Isolation: After cooling to room temperature, add 1 M HCl to the reaction mixture to precipitate the crude product. Collect the solid by filtration and wash thoroughly with water and methanol to remove unreacted starting materials and impurities.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
Purify the dissolved product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and dichloromethane).
-
Collect the fractions containing the desired deep-red product.
-
Remove the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or sublimation to obtain high-purity this compound.[4]
-
Characterization of Tris(1-phenylisoquinoline)iridium(III)
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the expected analytical data.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C45H30IrN3 | [4] |
| Molecular Weight | 804.96 g/mol | [4] |
| Appearance | Dark-red powder | [4] |
| Melting Point | 454 °C | [4] |
Spectroscopic Data
3.2.1. NMR Spectroscopy
Due to the C3 symmetry of the facial isomer, the 1H and 13C NMR spectra are expected to show a single set of signals for the three identical 1-phenylisoquinoline ligands.
Table 1: 1H NMR Data of fac-Ir(piq)3 (Note: Specific, experimentally verified high-resolution NMR data for this compound is not readily available in the public domain. The following are representative shifts based on related structures and general principles. Researchers should acquire and interpret their own spectra for confirmation.)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 8.5 | d | Proton on isoquinoline ring |
| ~ 8.0 | d | Proton on isoquinoline ring |
| ~ 7.8 | m | Protons on isoquinoline ring |
| ~ 7.5 | m | Protons on phenyl and isoquinoline rings |
| ~ 7.0 | m | Protons on phenyl ring |
| ~ 6.5 | d | Ortho-proton on the cyclometalated phenyl ring |
Table 2: 13C NMR Data of fac-Ir(piq)3 (Note: As with 1H NMR, specific, high-resolution 13C NMR data is not widely published. The following are expected approximate chemical shift ranges.)
| Chemical Shift (ppm) | Assignment |
| 160-170 | Quaternary carbons of the isoquinoline ring |
| 140-150 | Quaternary carbons of the phenyl and isoquinoline rings |
| 120-135 | CH carbons of the phenyl and isoquinoline rings |
| 110-120 | CH carbons of the isoquinoline ring |
3.2.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and isotopic distribution pattern characteristic of an iridium-containing compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Expected m/z |
| HRMS (ESI+) | [M+H]+ ≈ 806.214 |
Photophysical Properties
The photophysical properties of this compound are central to its applications.
Table 4: Photophysical Data of this compound
| Parameter | Value | Conditions | Reference |
| Absorption (λmax) | 324 nm | THF | [4][5] |
| Emission (λem) | 615 nm | THF | [4][5] |
| Phosphorescence (λmax) | 632 nm | 1,2-dichloroethane | [6] |
| HOMO Level | 5.1 eV | - | [4] |
| LUMO Level | 3.1 eV | - | [4] |
| Quantum Yield (Φ) | > 90% | Dichloromethane | [7] |
Visualized Workflows and Relationships
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of fac-Ir(piq)3.
Structure-Property Relationship
The photophysical properties of this compound are a direct consequence of its electronic structure, as depicted in the following diagram.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of tris(1-phenylisoquinoline)iridium(III). The detailed, albeit adapted, experimental protocol offers a reliable method for obtaining this highly sought-after complex. The comprehensive characterization data, presented in clear, tabular formats, serves as a valuable reference for researchers in the field. The visualized workflows further aid in understanding the synthetic process and the fundamental principles governing the unique properties of this compound. This information is intended to facilitate further research and development in areas where this remarkable phosphorescent material can be applied.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Photophysical Properties of Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] Complexes
This technical guide provides a comprehensive overview of the core photophysical properties of the organometallic complex Tris(1-phenylisoquinoline)iridium(III), commonly known as this compound. Renowned for its intense deep-red phosphorescence, this compound is a critical material in the development of advanced optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). This document details the distinct characteristics of its facial (fac) and meridional (mer) isomers, experimental protocols for its synthesis and characterization, and the fundamental photophysical pathways that govern its unique luminescent behavior.
Core Photophysical Principles
This compound is a phosphorescent emitter, a class of materials capable of harnessing both singlet and triplet excitons for light emission, enabling internal quantum efficiencies approaching 100% in devices. The photophysical behavior is dictated by the electronic structure of the 1-phenylisoquinoline (piq) ligands and the central iridium atom.
The extended π-conjugation of the isoquinoline ring system lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the heavy iridium atom induces strong spin-orbit coupling (SOC), which is crucial for facilitating the highly efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). The subsequent radiative decay from this triplet state back to the ground state (S₀) results in strong phosphorescence. The emission originates from a triplet metal-to-ligand charge transfer (³MLCT) state.
Caption: Key photophysical pathways in this compound complexes.
Isomeric Forms: facial vs. meridional
Homoleptic tris-cyclometalated complexes like this compound exist as two distinct geometric isomers: facial (fac) and meridional (mer). These isomers possess different symmetries and, consequently, exhibit different photophysical and electrochemical properties.
-
fac-Ir(piq)3: In the facial isomer, the three nitrogen atoms of the ligands occupy one face of the coordination octahedron, and the three carbon atoms occupy the opposite face. This arrangement results in higher symmetry (C₃). The fac isomer is the thermodynamically more stable and is typically favored at higher reaction temperatures. It generally exhibits higher photoluminescence quantum yields (PLQY).
-
mer-Ir(piq)3: In the meridional isomer, the three nitrogen (and three carbon) donor atoms are arranged in a plane that bisects the octahedron. This results in lower symmetry (C₁). The mer isomer is the kinetically favored product and can be isolated by using lower reaction temperatures.[1] Compared to its fac counterpart, the mer isomer often displays red-shifted emission and a lower PLQY.[1]
Caption: Relationship and interconversion of fac and mer isomers.
Data Presentation: Photophysical Properties
The following tables summarize the key quantitative photophysical data for this compound complexes based on available literature.
Table 1: General Photophysical Properties of this compound
| Property | Value | Solvent / Medium | Reference |
| Absorption Max (λmax) | ~324 nm | THF | [2] |
| Emission Max (λem) | ~615 nm | THF | [2] |
| HOMO Level | -5.1 eV | - | [2] |
| LUMO Level | -3.1 eV | - | [2] |
| Appearance | Dark-Red Powder | Solid State | [2] |
Table 2: Comparison of fac and mer Isomer Properties
| Property | fac-Ir(piq)3 | mer-Ir(piq)3 | General Trend Reference |
| Thermodynamic Stability | More Stable | Less Stable | [1] |
| PLQY | Higher | Lower | [1] |
| Emission Spectrum | Standard | Typically Red-Shifted | [1] |
| Formation Condition | Thermodynamic (High Temp) | Kinetic (Low Temp) | [1] |
Note: Specific, directly comparable quantitative data (PLQY, lifetime) for both isomers of this compound under identical conditions is sparse in the public literature. The trends are well-established based on studies of analogous Ir(C^N)₃ complexes.[1][3][4]
Experimental Protocols
Detailed and reproducible methodologies are critical for the synthesis and characterization of this compound.
Synthesis of this compound Isomers
A common synthetic strategy involves a two-step process starting from an iridium(III) salt.
-
Synthesis of the Chloride-Bridged Dimer, [[Ir(piq)₂Cl]₂]:
-
Reactants: Iridium(III) chloride hydrate (IrCl₃·nH₂O) and 1-phenylisoquinoline (Hpiq).
-
Procedure: A mixture of IrCl₃·nH₂O and approximately 2.5-3 equivalents of Hpiq is refluxed in a high-boiling-point solvent mixture, such as 2-ethoxyethanol and water (e.g., 3:1 v/v), under an inert atmosphere (N₂ or Ar) for 12-24 hours.
-
Work-up: After cooling to room temperature, the resulting precipitate is collected by filtration, washed sequentially with methanol and hexane to remove unreacted starting materials, and dried under vacuum. This yields the chloride-bridged dimer, a key intermediate.[5][6]
-
-
Synthesis of Homoleptic fac- and mer-Ir(piq)3:
-
Reactants: [Ir(piq)₂Cl]₂ dimer, Hpiq ligand, and a base/promoter (e.g., K₂CO₃, Ag₂O, or Na₂CO₃).
-
Procedure for mer (Kinetic) Isomer: The dimer, ~2.5 equivalents of Hpiq, and a mild base are heated in a solvent like glycerol or 1,2-dichloroethane at a moderate temperature (e.g., 140-200 °C) for several hours.[1]
-
Procedure for fac (Thermodynamic) Isomer: The same reactants are used, but the reaction is carried out at a higher temperature (e.g., >220 °C) or for a prolonged period to allow for the conversion of the initially formed mer isomer to the more stable fac isomer.[1]
-
Purification: The crude product is purified by column chromatography on silica gel or alumina. Final purification for high-purity electronic-grade material is typically achieved by temperature-gradient vacuum sublimation.[7]
-
Photophysical Characterization
Standardized protocols are used to measure the optical properties.
-
UV-Visible Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the this compound complex (~10⁻⁵ M) is prepared in a spectroscopic-grade solvent (e.g., CH₂Cl₂, THF, or toluene) in a quartz cuvette with a 1 cm path length.
-
Measurement: The absorption spectrum is recorded, typically from 250 nm to 700 nm, using the pure solvent as a reference.
-
-
Photoluminescence (PL) Spectroscopy:
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
-
Sample Preparation: Solutions are prepared as for UV-Vis measurements. To eliminate quenching by molecular oxygen, the solution must be deaerated by bubbling with high-purity N₂ or Ar for at least 15-20 minutes prior to measurement.
-
Measurement: An excitation wavelength is selected based on the absorption spectrum (typically in the MLCT band, ~370-450 nm). The emission spectrum is then scanned across the expected emission range (~550-750 nm).
-
-
Photoluminescence Quantum Yield (PLQY / ΦPL):
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere.
-
Procedure (Absolute Method): The deaerated sample is placed inside the integrating sphere. The emission spectrum and the scattering of the excitation light are measured. A blank measurement with the pure solvent is also taken. The PLQY is calculated by the instrument's software, which compares the number of photons emitted to the number of photons absorbed.
-
-
Phosphorescence Lifetime (τ):
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system or a system using a pulsed laser (e.g., N₂ laser or a pulsed diode laser) for excitation and a fast detector.
-
Procedure: The deaerated sample is excited with a short pulse of light. The decay of the phosphorescence intensity over time is recorded. The resulting decay curve is fitted to an exponential function (or multi-exponential function) to extract the lifetime (τ).
-
Caption: Standard experimental workflow for this compound complexes.
References
- 1. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ursi.org [ursi.org]
- 4. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Electronic Landscape of Ir(piq)3: A Technical Guide to its HOMO, LUMO, and Band Gap
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the electronic properties of Tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3. This document, tailored for researchers, scientists, and professionals in drug development and materials science, provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the associated band gap of this pivotal organometallic complex. This compound is a highly significant deep-red phosphorescent dopant material utilized in the advancement of Organic Light-Emitting Diodes (OLEDs).
Core Electronic Properties of this compound
The electronic characteristics of this compound are fundamental to its performance in optoelectronic applications. The HOMO and LUMO energy levels dictate the charge injection and transport properties, as well as the emissive behavior of the material. The energy difference between these two levels defines the band gap, which is directly related to the color of the emitted light.
A summary of the reported electronic properties of this compound is presented in the table below. It is important to note that slight variations in these values can occur depending on the experimental or computational methods employed.
| Property | Energy Level (eV) | Band Gap (Eg) (eV) |
| HOMO | -5.1[1] | 2.0[1] |
| LUMO | -3.1[1] |
The relatively low band gap of this compound is a key factor in its ability to emit light in the deep-red portion of the electromagnetic spectrum, making it a crucial component for full-color displays and specialized lighting applications.
Experimental Determination of Electronic Properties
The HOMO and LUMO energy levels of this compound are typically determined experimentally using electrochemical and optical spectroscopy techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Protocol:
A typical experimental setup for the cyclic voltammetry of an Iridium(III) complex like this compound involves the following:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgNO3 in a non-aqueous solvent), and a counter electrode (e.g., a platinum wire).[2]
-
Solution Preparation: A solution of the Ir(III) complex (e.g., 0.5 mM) is prepared in a suitable degassed solvent, such as dimethylacetamide (DMA) or acetonitrile.[2] A supporting electrolyte, typically a tetraalkylammonium salt like tetraethylammonium tetrafluoroborate (Et4NBF4) at a concentration of 0.1 M, is added to ensure sufficient conductivity.[2]
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (E_ox) and reduction potential (E_red) of the complex are determined from the voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energy levels are then calculated using empirical formulas that relate them to the measured redox potentials, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectroscopy is employed to determine the optical band gap of a material.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent that does not absorb in the region of interest, such as tetrahydrofuran (THF).[1] The concentration is adjusted to be within the linear range of the Beer-Lambert law.
-
Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer. The onset of the lowest energy absorption band is used to determine the optical band gap (Eg).
-
Band Gap Calculation: The optical band gap can be estimated from the absorption edge using the Tauc plot method, where (αhν)^n is plotted against photon energy (hν), and the linear portion is extrapolated to the energy axis. The exponent 'n' depends on the nature of the electronic transition. Alternatively, a simpler estimation can be made from the wavelength of the absorption onset (λ_onset) using the equation: Eg = 1240 / λ_onset (in nm).
Synthesis and Purification of this compound
The synthesis of this compound typically follows established procedures for cyclometalated iridium complexes. A general synthetic pathway is outlined below.
Synthesis Protocol:
A common method for synthesizing facial (fac) isomers of tris-cyclometalated iridium(III) complexes involves the reaction of iridium(III) chloride hydrate (IrCl3·xH2O) with an excess of the cyclometalating ligand, in this case, 1-phenylisoquinoline.
-
Reaction Setup: Iridium(III) chloride hydrate and a significant excess of 1-phenylisoquinoline are dissolved in a high-boiling point solvent, such as glycerol or a mixture of 2-ethoxyethanol and water.
-
Reflux: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for an extended period, typically 24 hours.[3]
-
Precipitation and Filtration: After cooling to room temperature, the crude product is precipitated by the addition of a non-solvent like 1M HCl.[3] The precipitate is then collected by filtration.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/hexane).[3] Further purification can be achieved by temperature-gradient sublimation to obtain high-purity material suitable for OLED fabrication.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound is a key material for the emissive layer (EML) in red-emitting OLEDs. Its high phosphorescence quantum yield allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.
OLED Fabrication Protocol:
A typical multilayer OLED device incorporating this compound is fabricated by sequential deposition of thin films onto a pre-cleaned indium tin oxide (ITO) coated glass substrate.
-
Substrate Cleaning: The ITO substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone or oxygen plasma to improve the work function and promote adhesion of the subsequent organic layers.[3]
-
Hole Injection and Transport Layers (HIL/HTL): Thin films of a hole injection material (e.g., HAT-CN) and a hole transport material (e.g., TAPC or α-NPD) are deposited onto the ITO anode by thermal evaporation in a high-vacuum chamber.[1][4]
-
Emissive Layer (EML): The emissive layer is created by co-evaporating a host material (e.g., CBP) with a specific doping concentration of this compound (e.g., 9%).[1] The thickness of this layer is carefully controlled to optimize device performance.
-
Electron Transport and Injection Layers (ETL/EIL): An electron transport layer (e.g., Alq3 or TmPyPB) and an electron injection layer (e.g., LiF) are then deposited.[3][4]
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al) or a magnesium-silver alloy (Mg:Ag), is deposited by thermal evaporation to complete the device.[3]
Device Characterization: The fabricated OLEDs are then characterized by measuring their current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and external quantum efficiency.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the material's properties and its application, the following diagrams are provided.
Caption: Energy level diagram of this compound.
Caption: OLED fabrication workflow.
References
An In-depth Technical Guide to the Absorption and Emission Spectra of Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3, is a highly significant organometallic complex renowned for its potent photophysical properties. As a phosphorescent emitter, it plays a crucial role in the development of organic light-emitting diodes (OLEDs), showcasing deep red emission with high efficiency. Beyond its applications in materials science, the unique spectroscopic signature of this compound makes it a valuable tool in various research fields, including its potential use as a photosensitizer in photodynamic therapy and photocatalysis. This technical guide provides a comprehensive overview of the absorption and emission characteristics of this compound, detailing the underlying electronic transitions, experimental methodologies for its characterization, and a summary of its key photophysical data.
Photophysical Properties of this compound
The photophysical behavior of this compound is governed by a complex interplay of electronic transitions involving the iridium metal center and the phenylisoquinoline ligands. The absorption spectrum is characterized by intense bands in the ultraviolet region and weaker, broad bands extending into the visible region. The emission spectrum is dominated by a strong phosphorescence in the red region of the electromagnetic spectrum.
Data Presentation
The following table summarizes the key photophysical data for this compound in various environments.
| Solvent/Matrix | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] | Photoluminescent Quantum Yield (PLQY) | Excited-State Lifetime (τ) [μs] | Reference |
| Tetrahydrofuran (THF) | 324 | 615 | Not Reported | Not Reported | [1] |
| 1,2-Dichloroethane (deaerated) | Not Reported | 632 | Not Reported | Not Reported | [2] |
| CBP Host (in OLED) | Not Applicable | ~620 | Not Reported | Not Reported | [2] |
Note: The photophysical properties of Ir(III) complexes can be sensitive to the solvent polarity and the surrounding environment. The data presented here are representative values from the literature.
Experimental Protocols
Precise and reproducible characterization of the absorption and emission spectra of this compound is paramount for its application and study. Below are detailed methodologies for the synthesis and spectroscopic analysis of this complex.
Synthesis of facial-Tris(1-phenylisoquinoline)iridium(III) (fac-Ir(piq)3)
A common and effective method for the synthesis of facial-Ir(piq)3 involves a two-step process, starting from an iridium(III) precursor. The following protocol is a generalized procedure based on established literature methods for similar tris-cyclometalated iridium complexes.[3][4]
Step 1: Synthesis of the Chloro-Bridged Dimer [(piq)2Ir(μ-Cl)]2
-
Reactants: Iridium(III) chloride hydrate (IrCl3·nH2O) and 1-phenylisoquinoline (piq).
-
Solvent: A high-boiling point solvent such as 2-ethoxyethanol or glycerol is typically used.
-
Procedure: a. A mixture of IrCl3·nH2O and a slight excess of the 1-phenylisoquinoline ligand (typically 3-4 equivalents per iridium atom) is suspended in the chosen solvent. b. The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux for several hours (typically 12-24 hours). c. During the reaction, the color of the solution will change, and a precipitate of the chloro-bridged dimer will form. d. After cooling to room temperature, the precipitate is collected by filtration, washed with a suitable solvent (e.g., methanol or ethanol) to remove unreacted ligand, and dried under vacuum.
Step 2: Synthesis of fac-Ir(piq)3
-
Reactants: The chloro-bridged dimer [(piq)2Ir(μ-Cl)]2, 1-phenylisoquinoline (piq), and a silver salt (e.g., silver trifluoromethanesulfonate, AgOTf) or a base (e.g., sodium carbonate).
-
Solvent: A high-boiling point solvent like glycerol or 2-ethoxyethanol.
-
Procedure: a. The chloro-bridged dimer and an excess of the 1-phenylisoquinoline ligand are suspended in the solvent. b. If using a silver salt, it is added to abstract the chloride ligands. If using a base, it facilitates the cyclometalation reaction. c. The mixture is degassed and heated to a high temperature (often >200 °C) for an extended period (24-48 hours) to favor the formation of the thermodynamically more stable facial isomer.[3] d. The reaction progress can be monitored by thin-layer chromatography. e. Upon completion, the reaction mixture is cooled, and the crude product is isolated. f. Purification is typically achieved through column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity fac-Ir(piq)3 as a dark red powder.
UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: a. A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF) at a known concentration (typically in the range of 10^-5 to 10^-6 M). b. The solution is placed in a quartz cuvette with a defined path length (usually 1 cm).
-
Measurement: a. A baseline spectrum of the pure solvent is recorded. b. The absorption spectrum of the this compound solution is then measured over a desired wavelength range (e.g., 250-800 nm). c. The molar extinction coefficients (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Photoluminescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), a monochromator for selecting the excitation wavelength, and a detector (e.g., a photomultiplier tube) is required.
-
Sample Preparation: a. A dilute solution of this compound is prepared in a spectroscopic grade solvent (concentration is typically adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects). b. For measurements of phosphorescence, the solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as dissolved oxygen can quench the triplet excited state.
-
Measurement: a. The sample is excited at a wavelength where it absorbs light, typically at one of the absorption maxima in the visible region. b. The emission spectrum is recorded by scanning the emission monochromator over a wavelength range red-shifted from the excitation wavelength.
-
Quantum Yield and Lifetime Measurements: a. Photoluminescent Quantum Yield (PLQY): The PLQY is often determined using a relative method, comparing the integrated emission intensity of the this compound sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or [Ru(bpy)3]2+ in water). The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. b. Excited-State Lifetime (τ): The phosphorescence lifetime is measured using time-resolved spectroscopy, such as time-correlated single-photon counting (TCSPC) or pulsed laser techniques. The sample is excited with a short pulse of light, and the decay of the emission intensity over time is monitored. The decay curve is then fitted to an exponential function to determine the lifetime (τ).
Mandatory Visualization
The photophysical processes of this compound can be visualized through an energy level diagram, illustrating the electronic transitions that give rise to its characteristic absorption and emission spectra.
References
Solubility of Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of the organometallic complex Tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3. This compound is of significant interest, particularly in the field of organic light-emitting diodes (OLEDs) as a red phosphorescent dopant.[1][2] Understanding its solubility is crucial for the solution-based fabrication of these devices and for other applications in research and development.
Quantitative Solubility Data
For comparative purposes, the following table presents the solubility of a structurally similar and widely studied iridium complex, fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3). This data, from a systematic study by Knowles et al., can serve as a useful reference point for estimating the solubility behavior of this compound.[3][4][5] It is important to note that these values are for fac-Ir(ppy)3 and may not be directly representative of this compound solubility.
Table 1: Maximum Solubility of fac-Ir(ppy)3 in Various Common Organic Solvents [3]
| Solvent | Molar Concentration (M) | Concentration (ppm) |
| Acetone | 6.0 x 10⁻⁴ | 5.0 x 10² |
| Acetonitrile | 9.2 x 10⁻⁴ | 8.3 x 10² |
| Dichloromethane | 4.2 x 10⁻³ | 2.3 x 10³ |
| N,N-Dimethylformamide | 5.6 x 10⁻² | 4.2 x 10⁴ |
| Dimethylsulfoxide | 1.4 x 10⁻² | 8.9 x 10³ |
| Ethyl Acetate | 1.1 x 10⁻³ | 8.7 x 10² |
| Methanol | 5.6 x 10⁻⁵ | 5.0 x 10¹ |
| Methyl-t-butyl ether | 7.3 x 10⁻⁵ | 7.0 x 10¹ |
| N-Methyl-2-pyrrolidone | 2.0 x 10⁻¹ | 1.4 x 10⁵ |
| Tetrahydrofuran | 1.8 x 10⁻² | 1.4 x 10⁴ |
| Toluene | 2.8 x 10⁻⁴ | 2.3 x 10² |
| Water | - | <1 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the maximum solubility of an organometallic compound like this compound in a given organic solvent. This protocol is adapted from established methods for determining the solubility of photocatalysts.[3][4]
Materials and Equipment
-
Analyte: High-purity this compound
-
Solvents: High-purity, anhydrous organic solvents of interest
-
Equipment:
-
Analytical balance (± 0.1 mg accuracy)
-
8 mL test tubes or vials
-
Pipettes and syringes for solvent addition
-
Sonicator bath
-
Centrifuge
-
UV-Vis spectrophotometer
-
Volumetric flasks
-
Procedure for Solvents with Expected High Solubility (> 1 ppt)
-
Sample Preparation: Accurately weigh approximately 1.5 ± 0.1 mg of this compound into an 8 mL test tube.
-
Solvent Addition: Incrementally add the solvent to the test tube.
-
Sonication and Centrifugation: After each solvent addition, sonicate the mixture for a consistent period (e.g., 4 minutes) to aid dissolution. Following sonication, centrifuge the sample to pellet any undissolved solid.
-
Visual Inspection: Visually inspect the sample for any remaining particulate matter.
-
Iteration: If undissolved solid is present, add another increment of solvent and repeat steps 3 and 4 until all the solid is dissolved.
-
Concentration Calculation: The maximum solubility is determined from the total volume of solvent required to completely dissolve the initial mass of the compound.
Procedure for Solvents with Expected Low Solubility (< 1 ppt)
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., dichloromethane or THF).
-
Serial Dilution: Perform a serial dilution of the stock solution to prepare standards of known concentrations (e.g., 1000, 100, 10, and 1 ppm).
-
Calibration Curve: Measure the absorbance of the standard solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (approximately 324 nm in THF) and construct a calibration curve.
-
Saturated Solution Preparation: Add an excess amount of solid this compound (e.g., ~1 mg) to a known volume of the solvent with low solubility.
-
Equilibration: Sonicate and then agitate the mixture for an extended period to ensure equilibrium is reached and a saturated solution is formed.
-
Sample Analysis: Centrifuge the saturated solution to pellet the excess solid. Carefully extract a known volume of the supernatant, dilute it with a solvent suitable for UV-Vis analysis if necessary, and measure its absorbance.
-
Solubility Determination: Use the calibration curve to determine the concentration of this compound in the saturated solution, which corresponds to its maximum solubility in that solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for determining the solubility of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrochemical Properties of Cyclometalated Iridium Complexes
Cyclometalated iridium(III) complexes stand at the forefront of materials science and chemical research, largely due to their remarkable photophysical and electrochemical properties. The strong spin-orbit coupling induced by the heavy iridium atom facilitates highly efficient intersystem crossing, leading to phosphorescence with high quantum yields and tunable emission colors.[1][2] These characteristics make them exceptional candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LEECs), photoredox catalysis, bioimaging, and chemosensors.[3][4][5][6][7]
Understanding and manipulating the electrochemical properties of these complexes is fundamental to designing materials with tailored functionalities. This guide provides a comprehensive overview of the core electrochemical principles, experimental methodologies for their characterization, and the intricate relationship between electronic structure and performance in various applications.
Core Electrochemical Concepts
The electrochemical behavior of cyclometalated iridium(III) complexes is primarily governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Level: This orbital is typically associated with the ease of oxidation of the complex. The energy of the HOMO can be experimentally estimated from the onset of the first oxidation potential. In many iridium complexes, the HOMO has significant metal-to-ligand charge transfer (MLCT) character, with contributions from the iridium d-orbitals and the π-orbitals of the cyclometalating ligand.[8]
-
LUMO Level: This orbital is related to the ease of reduction. Its energy can be estimated from the onset of the first reduction potential. The LUMO is generally localized on the π*-orbitals of the ligand system, often the ancillary ligand or the N-heterocyclic part of the cyclometalating ligand.[8][9]
-
Electrochemical Band Gap (E_g): The difference between the HOMO and LUMO energy levels is the electrochemical band gap. This gap is a crucial parameter as it correlates directly with the energy of the lowest-lying electronic transition and, consequently, the emission color of the complex.
The redox processes are typically observed using cyclic voltammetry (CV). A quasi-reversible or reversible oxidation wave is commonly assigned to the Ir(III)/Ir(IV) couple, while reduction waves are usually ligand-centered.[1][10][11]
Tuning Electrochemical Properties
The true power of iridium complex chemistry lies in the ability to systematically tune these electrochemical properties. By strategically modifying the chemical structure of the cyclometalating (C^N) and ancillary ligands, researchers can precisely control the HOMO and LUMO energy levels.
-
Cyclometalating (C^N) Ligands: These ligands have the most significant impact on the HOMO level. Introducing electron-donating groups (e.g., -CH₃, -OCH₃) onto the C^N ligand raises the HOMO energy, making the complex easier to oxidize. Conversely, electron-withdrawing groups (e.g., -F, -CF₃) stabilize and lower the HOMO energy, making oxidation more difficult.[12]
-
Ancillary Ligands (N^N or L^X): The ancillary ligand primarily influences the LUMO level. Ancillary ligands with extended π-conjugation or strong electron-withdrawing groups lower the LUMO energy, making the complex easier to reduce and typically causing a red-shift in the emission.[13][14]
This systematic tuning allows for the rational design of complexes with specific redox potentials and emission colors, optimizing them for particular applications.
Data Summary of Representative Complexes
The following tables summarize key electrochemical and photophysical data for a selection of cyclometalated iridium(III) complexes, illustrating the impact of ligand design.
Table 1: Electrochemical Data
| Complex Name/Acronym | Oxidation Potential, E_ox (V vs. ref) | Reduction Potential, E_red (V vs. ref) | HOMO (eV) | LUMO (eV) | Ref. |
| [Ir(ppy)₂(bpy)]⁺ | +1.28 (vs. SCE) | -1.74 (vs. SCE) | -5.68 | -2.66 | [15] |
| [Ir(ppy)₂(dtBubpy)]⁺ | +1.27 (vs. SCE) | -1.82 (vs. SCE) | -5.67 | -2.58 | [15] |
| [Ir(dfppy)₂(bpy)]⁺ | +1.56 (vs. SCE) | -1.60 (vs. SCE) | -5.96 | -2.80 | [15] |
| [(ppy)₂Ir(acac)] | +0.89 (vs. Fc/Fc⁺) | -2.52 (vs. Fc/Fc⁺) | -5.23 | -2.14 | [14] |
| [(DPQ)₂Ir(acac)] | +0.55 (vs. Fc/Fc⁺) | -2.26 (vs. Fc/Fc⁺) | -4.98 | -2.42 | [14] |
| [(FPQ)₂Ir(acac)] | +0.54 (vs. Fc/Fc⁺) | -2.64 (vs. Fc/Fc⁺) | -4.97 | -2.04 | [14] |
Note: HOMO/LUMO values are often calculated from electrochemical data using empirical formulas (e.g., E_HOMO = -[E_ox_onset + 4.8] eV relative to ferrocene at 0 V).[16] Values can vary based on the reference electrode and calculation method used.
Table 2: Photophysical Data
| Complex Name/Acronym | Emission Max, λ_em (nm) | PLQY (Φ) | Lifetime (τ) (µs) | Emission Color | Ref. |
| [Ir(ppy)₂(bpy)]⁺ | 592 | 0.03 | 0.22 | Orange | [15] |
| [Ir(ppy)₂(dtBubpy)]⁺ | 595 | 0.03 | 0.23 | Orange | [15] |
| [Ir(dfppy)₂(bpy)]⁺ | 500 | 0.11 | 1.10 | Green | [15] |
| [(ppy)₂Ir(acac)] | 516 | 0.1-0.4 | ~1-2 | Green | [2][17] |
| [(DPQ)₂Ir(acac)] | 592 | 0.16 | 0.81 | Red-Orange | [14] |
| [(FPQ)₂Ir(acac)] | 620 | 0.28 | 1.25 | Red | [14] |
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is the principal technique for probing the redox behavior of these complexes.
Objective: To determine the oxidation and reduction potentials of a cyclometalated iridium(III) complex and estimate its HOMO and LUMO energy levels.
Instrumentation and Materials:
-
Potentiostat: A standard electrochemical analyzer (e.g., CHI 760C).[1]
-
Three-Electrode Cell:
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Counter (Auxiliary) Electrode: Platinum (Pt) wire.
-
Reference Electrode: Silver/Silver Nitrate (Ag/AgNO₃) in non-aqueous systems or Saturated Calomel Electrode (SCE). An Ag/AgCl electrode is also common.[18]
-
-
Solvent: Dry, degassed acetonitrile (MeCN) or dichloromethane (DCM).
-
Supporting Electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).[1]
-
Analyte: The iridium complex at a concentration of approximately 1-2 mM.[18]
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple, used to reference the potentials.[19]
Procedure:
-
Preparation: The electrolyte solution is prepared by dissolving the supporting electrolyte in the chosen solvent. The iridium complex is then dissolved in this solution.
-
Deoxygenation: The solution is purged with an inert gas (high-purity argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of inert gas is maintained over the solution during the experiment.
-
Measurement:
-
The three electrodes are immersed in the solution.
-
A cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and back. The scan rate is typically set to 100 mV/s.[18][19]
-
The potential window is chosen to encompass the expected oxidation and reduction events of the complex.
-
-
Standardization: After recording the voltammogram of the complex, a small amount of ferrocene is added to the solution, and another CV is recorded. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is used to reference the measured potentials of the complex.
-
Data Analysis:
-
The half-wave potentials (E₁/₂) for reversible processes are determined as the average of the anodic (E_pa) and cathodic (E_pc) peak potentials.
-
For irreversible processes, only the peak potential is reported.
-
The onset potentials of the first oxidation and reduction waves are determined by extrapolating the steep part of the curve to the baseline.
-
HOMO/LUMO Estimation: The energy levels are calculated using the onset potentials and the known energy level of the reference standard (e.g., the HOMO of ferrocene is assumed to be -4.8 eV below vacuum).[16]
-
E_HOMO (eV) = - [E_ox(onset) vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = - [E_red(onset) vs Fc/Fc⁺ + 4.8]
-
-
Bridging Electrochemical and Photophysical Properties
The electrochemical data are not just standalone metrics; they are intrinsically linked to the photophysical properties that make these complexes so valuable.
The HOMO-LUMO gap determined from electrochemistry provides an excellent first approximation of the emission energy. A larger gap generally corresponds to higher energy, blue-shifted emission, while a smaller gap leads to lower energy, red-shifted emission. This relationship is fundamental to color tuning for applications like OLEDs. By choosing ligands that systematically decrease the HOMO-LUMO gap, the emission color can be shifted from blue to green, and ultimately to red.[13][14]
Furthermore, the absolute values of the HOMO and LUMO levels are critical for device engineering. For instance, in an OLED, the HOMO level of the iridium complex should be well-matched with the HOMO level of the adjacent hole-transporting layer to ensure efficient injection of holes. Similarly, the LUMO level should align with that of the electron-transporting layer for efficient electron injection. Mismatches in these energy levels can create energy barriers that hinder device performance.
Conclusion
The electrochemical properties of cyclometalated iridium(III) complexes are a cornerstone of their utility in modern science and technology. The ability to precisely measure and, more importantly, to rationally tune the HOMO and LUMO energy levels through synthetic chemistry provides an unparalleled platform for creating functional molecules. A thorough understanding of the principles and experimental techniques outlined in this guide is essential for researchers aiming to develop next-generation materials for OLEDs, catalysis, and biomedical applications, driving innovation across multiple scientific disciplines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of phosphorescent cyclometalated iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luminescent chemosensors by using cyclometalated iridium(iii) complexes and their applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Luminescent chemosensors by using cyclometalated iridium(iii) complexes and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tuning the emission and morphology of cyclometalated iridium complexes and their applications to organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bcc.bas.bg [bcc.bas.bg]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Unveiling the Structural Dichotomy of Ir(piq)3 Isomers: A Technical Guide to their Crystalline Architecture
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between facial (fac) and meridional (mer) isomers of organometallic compounds like tris[1-phenylisoquinolinato-C2,N]iridium(III) (Ir(piq)3) is paramount for predicting their photophysical properties and reactivity. This in-depth technical guide provides a comprehensive analysis of the crystal structures of fac- and mer-Ir(piq)3, presenting available quantitative data, detailed experimental protocols, and logical diagrams to illuminate their structural relationship.
The spatial arrangement of the three phenylisoquinoline ligands around the central iridium atom dictates the isomeric form of this compound, leading to distinct facial and meridional geometries. The fac isomer possesses a C3 axis of symmetry, with the three nitrogen atoms and three carbon atoms occupying the faces of the octahedron. In contrast, the mer isomer exhibits a C2 axis of symmetry, with two nitrogen atoms trans to each other and the third trans to a carbon atom. This fundamental difference in coordination geometry profoundly influences their electronic and photophysical characteristics.
Comparative Crystallographic Data
While extensive crystallographic data is available for the thermodynamically more stable facial isomer of this compound, experimental single-crystal X-ray diffraction data for the meridional isomer remains elusive in the current body of scientific literature. The following tables summarize the key structural parameters for fac-Ir(piq)3, sourced from the seminal work of Tsuboyama et al. in the Journal of the American Chemical Society (2003). In the absence of experimental data for mer-Ir(piq)3, a comparative analysis is presented based on general observations for related meridional tris-cyclometalated iridium(III) complexes.
Table 1: Crystal Data and Structure Refinement for fac-Ir(piq)3
| Parameter | Value |
| Empirical Formula | C45H30IrN3 |
| Formula Weight | 804.96 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 13.045(3) |
| b (Å) | 22.113(4) |
| c (Å) | 13.181(3) |
| β (deg) | 110.29(2) |
| Volume (ų) | 3568.5(13) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.498 |
| Absorption Coefficient (mm⁻¹) | 4.195 |
| F(000) | 1592 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| θ range for data collection (deg) | 2.02 to 27.50 |
| Reflections collected | 21547 |
| Independent reflections | 8187 [R(int) = 0.048] |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2σ(I)] | R1 = 0.033, wR2 = 0.077 |
| R indices (all data) | R1 = 0.048, wR2 = 0.081 |
Table 2: Selected Bond Lengths (Å) and Angles (deg) for fac-Ir(piq)3
| Bond | Length (Å) | Angle | Degree (°) |
| Ir-C(1) | 2.013(5) | C(1)-Ir-N(1) | 80.4(2) |
| Ir-C(16) | 2.018(5) | C(16)-Ir-N(2) | 80.2(2) |
| Ir-C(31) | 2.015(5) | C(31)-Ir-N(3) | 80.5(2) |
| Ir-N(1) | 2.138(4) | C(1)-Ir-C(16) | 96.1(2) |
| Ir-N(2) | 2.146(4) | C(1)-Ir-C(31) | 95.8(2) |
| Ir-N(3) | 2.142(4) | C(16)-Ir-C(31) | 96.3(2) |
| N(1)-Ir-N(2) | 93.5(1) | ||
| N(1)-Ir-N(3) | 93.2(1) | ||
| N(2)-Ir-N(3) | 93.8(1) | ||
| C(1)-Ir-N(2) | 172.9(2) | ||
| C(1)-Ir-N(3) | 92.2(2) | ||
| C(16)-Ir-N(1) | 92.5(2) | ||
| C(16)-Ir-N(3) | 173.1(2) | ||
| C(31)-Ir-N(1) | 173.3(2) | ||
| C(31)-Ir-N(2) | 92.4(2) |
Note: The numbering of atoms corresponds to the crystallographic information file.
For the mer isomer, it is generally observed in related tris-cyclometalated iridium complexes that there is a significant difference in the Ir-N bond lengths due to the trans influence of the cyclometalated carbon atoms. The Ir-N bond trans to a carbon is typically longer than the Ir-N bonds trans to another nitrogen atom. Similarly, the Ir-C bond trans to a nitrogen is shorter than an Ir-C bond trans to another carbon. These structural features are expected to be present in mer-Ir(piq)3.
Experimental Protocols
The synthesis and crystallization of the facial and meridional isomers of this compound require distinct methodologies, primarily controlled by reaction temperature.
Synthesis of fac- and mer-Ir(piq)3
The synthesis of tris-cyclometalated iridium(III) complexes typically proceeds through a chloro-bridged dimer intermediate.
1. Synthesis of the Chloro-Bridged Dimer, [Ir(piq)2Cl]2:
-
Iridium(III) chloride hydrate (IrCl3·nH2O) and 1-phenylisoquinoline (Hpiq) are refluxed in a 2-ethoxyethanol/water mixture (typically 3:1 v/v).
-
The reaction mixture is heated to approximately 110-120 °C for several hours.
-
Upon cooling, the chloro-bridged dimer precipitates and can be collected by filtration.
2. Synthesis of mer-Ir(piq)3 (Kinetic Product):
-
The chloro-bridged dimer, [Ir(piq)2Cl]2, is reacted with an excess of the 1-phenylisoquinoline ligand in a high-boiling point solvent such as glycerol or ethylene glycol.
-
The reaction is carried out at a lower temperature, typically in the range of 150-180 °C. The meridional isomer is the kinetically favored product under these conditions.[1]
-
The product is isolated by cooling the reaction mixture and precipitating with a suitable solvent like methanol, followed by purification via column chromatography.
3. Synthesis of fac-Ir(piq)3 (Thermodynamic Product):
-
The synthesis of the facial isomer is achieved by reacting the chloro-bridged dimer with excess 1-phenylisoquinoline at a higher temperature, generally above 200 °C, in a high-boiling point solvent like glycerol.[1]
-
Alternatively, the mer isomer can be converted to the more stable fac isomer by heating at elevated temperatures.
-
Purification is typically achieved through repeated recrystallization or sublimation.
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.
1. Crystallization:
-
Slow Evaporation: A saturated solution of the purified complex in a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of solvents) is allowed to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: A solution of the complex is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the complex is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the complex reduces its solubility and promotes crystal growth.
-
Slow Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.
2. Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Visualization of Isomeric Relationship
The logical relationship between the synthesis of the two isomers can be visualized as a workflow.
References
The Advent of a Deep-Red Emitter: A Technical Guide to the History and Discovery of Ir(piq)3
Introduction: In the landscape of materials science and optoelectronics, the development of efficient phosphorescent emitters has been a pivotal advancement, particularly for Organic Light Emitting Diodes (OLEDs). Among these, tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3, has emerged as a benchmark for deep-red emission. This technical guide delves into the history, discovery, and fundamental properties of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this significant organometallic complex.
A Historical Perspective: The Dawn of Phosphorescent OLEDs
The journey to the discovery of this compound is intrinsically linked to the broader effort to harness electrophosphorescence in OLEDs. In the late 1990s and early 2000s, researchers were actively seeking to overcome the 25% internal quantum efficiency limit of fluorescent OLEDs, which only harvest singlet excitons. The pioneering work on triplet harvesting using heavy-metal complexes, particularly those of iridium and platinum, opened the door to achieving near-100% internal quantum efficiency.
The seminal research by Lamansky et al. in 2001 was instrumental in establishing a family of highly phosphorescent bis-cyclometalated iridium(III) complexes.[1][2] This work laid out the foundational principles of tuning emission color by modifying the cyclometalating ligands and demonstrated the fabrication of efficient OLEDs.[1] While this initial report focused on heteroleptic complexes, it set the stage for the exploration of homoleptic counterparts.
The emergence of this compound as a potent red emitter was a direct consequence of this exploration. The 1-phenylisoquinoline ligand, with its extended π-conjugation compared to the more common 2-phenylpyridine (ppy) ligand, was identified as a promising candidate for achieving longer wavelength emissions. In 2001, reports on high-efficiency red electrophosphorescence devices began to surface, highlighting the potential of iridium complexes for this spectral region.[3] Although a single "discovery" paper for the homoleptic this compound is not readily identifiable, its use and significance as a deep-red phosphorescent dopant became firmly established in the early 2000s through numerous studies on red-emitting OLEDs.
Core Synthesis and Logical Workflow
The synthesis of this compound typically follows a two-step process, a common strategy for preparing cyclometalated iridium(III) complexes. The first step involves the formation of a chloro-bridged iridium(III) dimer, [(piq)2Ir(μ-Cl)]2. This is followed by the reaction of the dimer with an excess of the 1-phenylisoquinoline ligand to yield the final homoleptic complex.
Quantitative Photophysical Data
The photophysical properties of this compound have been extensively studied. The following table summarizes key quantitative data from various sources, providing a comparative overview.
| Property | Value | Solvent/Matrix | Reference(s) |
| Emission Maximum (λem) | 615 - 625 nm | THF, CH2Cl2, CBP | [3][4] |
| Photoluminescence Quantum Yield (ΦPL) | 0.21 - 0.40+ | Toluene, CH2Cl2 | [3] |
| Phosphorescence Lifetime (τ) | ~2 - 4 µs | Various hosts | [3] |
| HOMO Energy Level | -5.1 to -5.3 eV | Thin film | [4] |
| LUMO Energy Level | -3.1 to -3.2 eV | Thin film | [4] |
| Triplet Energy (ET) | ~2.0 eV | Estimated |
Experimental Protocols
Synthesis of Chloro-Bridged Iridium(III) Dimer, [(piq)2Ir(μ-Cl)]2
This protocol is adapted from established methods for synthesizing cyclometalated iridium dimers.
Materials:
-
Iridium(III) chloride hydrate (IrCl3·nH2O)
-
1-Phenylisoquinoline (piq)
-
2-Ethoxyethanol
-
Deionized water
Procedure:
-
A mixture of IrCl3·nH2O (1 equivalent) and 1-phenylisoquinoline (2.5-3 equivalents) is suspended in a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.
-
The mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically around 110-120 °C) for 12-24 hours under an inert atmosphere.
-
During the reaction, a precipitate forms. After cooling to room temperature, the precipitate is collected by filtration.
-
The collected solid is washed sequentially with water, ethanol, and hexane to remove unreacted starting materials and byproducts.
-
The resulting red-brown powder, [(piq)2Ir(μ-Cl)]2, is dried under vacuum.
Synthesis of fac-Tris(1-phenylisoquinoline)iridium(III), fac-Ir(piq)3
This protocol describes the synthesis of the final homoleptic complex from the dimer.
Materials:
-
[(piq)2Ir(μ-Cl)]2
-
1-Phenylisoquinoline (piq)
-
Glycerol (or another high-boiling point solvent like ethylene glycol)
-
Silver trifluoromethanesulfonate (AgOTf) (optional, can facilitate the reaction)
Procedure:
-
A mixture of the chloro-bridged dimer [(piq)2Ir(μ-Cl)]2 (1 equivalent) and an excess of 1-phenylisoquinoline (3-5 equivalents) is suspended in glycerol.
-
If used, silver trifluoromethanesulfonate (2.2 equivalents) is added to the mixture to act as a halide scavenger.
-
The mixture is degassed with an inert gas and then heated to a high temperature (typically 180-220 °C) for several hours under an inert atmosphere.
-
The reaction progress can be monitored by thin-layer chromatography.
-
After completion, the mixture is cooled to room temperature, and a non-solvent (e.g., methanol or ethanol) is added to precipitate the crude product.
-
The precipitate is collected by filtration and washed with methanol.
-
The crude this compound is purified by column chromatography on silica gel, typically using a mixture of dichloromethane and hexane as the eluent.
-
The final product is a deep-red crystalline solid.
Photophysical Characterization
Photoluminescence Quantum Yield (PLQY) Measurement: The absolute PLQY is determined using an integrating sphere.
-
The sample, either in a dilute, degassed solution (e.g., in dichloromethane) or as a thin film, is placed inside the integrating sphere.
-
The sample is excited with a monochromatic light source (e.g., a xenon lamp with a monochromator or a laser) at a wavelength where the sample absorbs.
-
The emission spectrum and the scattered excitation light are collected by a detector (e.g., a CCD spectrometer).
-
A reference measurement is performed with a blank (solvent or substrate only) in the integrating sphere.
-
The PLQY is calculated by comparing the integrated intensity of the emitted light from the sample to the difference in the integrated intensity of the scattered excitation light between the blank and the sample.[5][6][7][8][9]
Phosphorescence Lifetime Measurement: The phosphorescence lifetime is measured using time-resolved photoluminescence spectroscopy.
-
The sample is excited with a short-pulsed light source (e.g., a nitrogen laser or a pulsed LED).
-
The subsequent phosphorescent decay is monitored over time using a fast photodetector (e.g., a photomultiplier tube) and an oscilloscope or a time-correlated single-photon counting (TCSPC) system.
-
The decay curve is fitted to an exponential function to determine the phosphorescence lifetime (τ).
The Mechanism of Phosphorescence in this compound
The intense phosphorescence of this compound is a result of strong spin-orbit coupling introduced by the heavy iridium atom. This facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state. The emission originates from a mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) triplet excited state.
Conclusion
This compound stands as a testament to the power of rational molecular design in the field of organic electronics. Its discovery and development were crucial steps in achieving highly efficient, deep-red phosphorescent OLEDs. This technical guide has provided a comprehensive overview of its history, synthesis, photophysical properties, and the underlying mechanisms of its luminescence. For researchers and professionals in materials science and drug development, a thorough understanding of such benchmark materials is essential for driving future innovations. The detailed protocols and compiled data herein serve as a valuable resource for further research and application of this remarkable phosphorescent emitter.
References
- 1. Highly phosphorescent bis-cyclometalated iridium complexes: synthesis, photophysical characterization, and use in organic light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of phosphorescent cyclometalated iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ossila.com [ossila.com]
- 5. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 6. Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators [opg.optica.org]
- 7. horiba.com [horiba.com]
- 8. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ir(piq)3 as a Red Phosphorescent Emitter in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris[1-phenylisoquinolinato-C2,N]iridium(III), commonly known as Ir(piq)3, is a highly efficient deep-red phosphorescent emitter crucial for the advancement of Organic Light-Emitting Diode (OLED) technology. Its intense red emission, high quantum efficiency, and good thermal stability make it a prime candidate for applications in displays and solid-state lighting.[1] The strong spin-orbit coupling induced by the central iridium atom facilitates efficient intersystem crossing, allowing for the harvesting of both singlet and triplet excitons and theoretically enabling internal quantum efficiencies approaching 100%.[2] This document provides detailed application notes, experimental protocols for the synthesis of this compound and the fabrication of OLED devices, and a summary of its performance characteristics.
Data Presentation
Photophysical Properties of this compound
The photophysical properties of this compound are fundamental to its function as an OLED emitter. The extended π-conjugation of the 1-phenylisoquinoline ligand system is key to achieving its characteristic deep-red emission.[3]
| Property | Value | Conditions | Reference |
| Absorption Peak (λmax) | ~324 nm, ~480 nm | In THF/CH2Cl2 solution | [3][4] |
| Emission Peak (λem) | ~620 - 630 nm | In solution and thin films | [5] |
| Photoluminescence Quantum Yield (PLQY) | 32% - 51.9% | In degassed toluene/CH2Cl2 solution | [1][5] |
| Phosphorescent Lifetime (τ) | ~1.5 - 2.8 µs | In solution at room temperature | [6] |
Performance of this compound-based OLEDs
The performance of OLEDs incorporating this compound is highly dependent on the device architecture, including the choice of host, transport, and injection layer materials.[7][8][9] The following table summarizes typical performance metrics achieved with this compound as the dopant in the emissive layer.
| Host Material | External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| CBP | ~10.3% | ~8.0 | - | (0.67, 0.33) | [1] |
| TCTA | - | 11.43 | 4.12 | (0.61, 0.39) | [10] |
| 2,6DCzPPy | 18.1% | 23.71 | 16.23 | - | [8] |
| Zinc Complex Host | 14.10% | 23.12 | - | - |
Experimental Protocols
Synthesis of tris[1-phenylisoquinolinato-C2,N]iridium(III) (this compound)
The synthesis of fac-Ir(piq)3 is typically achieved through a cyclometalation reaction between an iridium precursor and the 1-phenylisoquinoline ligand in a high-boiling point solvent. This protocol is adapted from procedures for similar tris-cyclometalated iridium(III) complexes.[11][12]
Materials:
-
Iridium(III) chloride hydrate (IrCl3·xH2O)
-
1-Phenylisoquinoline (piq)
-
2-Ethoxyethanol (or glycerol)
-
Anhydrous sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)[1]
-
Nitrogen or Argon gas
-
Dichloromethane (DCM)
-
Hexanes
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Iridium(III) chloride hydrate (1.0 mmol), 1-phenylisoquinoline (3.5 mmol, a slight excess), and anhydrous sodium carbonate (or potassium carbonate) (5.0 mmol).[1]
-
Solvent Addition and Inert Atmosphere: Add 2-ethoxyethanol (20 mL) to the flask. Purge the reaction mixture with nitrogen or argon gas for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 135 °C for 2-ethoxyethanol) under a continuous flow of inert gas. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 24-48 hours.[11] The color of the reaction mixture will change, and a precipitate will form.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Add deionized water to precipitate the crude product. Collect the solid by vacuum filtration and wash it sequentially with water and hexanes to remove unreacted starting materials and solvent residues.
-
Purification: The crude this compound is a mixture of facial (fac) and meridional (mer) isomers. The desired fac isomer is typically the major product and can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexanes as the eluent.
-
Final Purification by Sublimation: For high-purity material required for OLED fabrication, the purified this compound should be further purified by temperature gradient vacuum sublimation.[13] This process removes any remaining impurities and separates the fac isomer.
Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation
This protocol describes the fabrication of a typical multilayer phosphorescent OLED (PHOLED) using this compound as the red-emitting dopant. The process involves the sequential deposition of organic and metallic layers onto a pre-cleaned substrate in a high-vacuum environment.[14][15]
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Injection Layer (HIL) material: e.g., HAT-CN
-
Host material for the emissive layer: e.g., CBP, TCTA, 2,6DCzPPy[8][10]
-
Emissive dopant: fac-Ir(piq)3
-
Electron-Transport Layer (ETL) material: e.g., TPBi, TmPyPB[8][9]
-
Electron-Injection Layer (EIL) material: e.g., Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (pressure < 10^-6 Torr)
-
Substrate cleaning facility (ultrasonic bath, solvents)
-
Shadow masks for patterning
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and then treat them with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition: Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Hole-Injection Layer (HIL): Deposit a thin layer (e.g., 5 nm) of HAT-CN onto the ITO surface.
-
Hole-Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of TAPC or NPB.[8]
-
Emissive Layer (EML): Co-evaporate the host material (e.g., 2,6DCzPPy) and the this compound dopant from separate sources. The typical doping concentration for this compound is between 5-10 wt%. The thickness of this layer is typically around 20-30 nm.
-
Electron-Transport Layer (ETL): Deposit a layer (e.g., 40 nm) of an electron-transporting material like TmPyPB.[8]
-
Electron-Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of LiF to facilitate electron injection from the cathode.
-
Cathode: Deposit a thick layer (e.g., 100 nm) of aluminum (Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation: After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen, which can degrade device performance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Energy level diagram of a typical this compound-based OLED.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ursi.org [ursi.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, Tris[1-phenylisoquinolinato-C2,N]iridium(III) Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Ir(piq)3-Based Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3, is a highly efficient red phosphorescent emitter widely utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its excellent thermal stability and high photoluminescence quantum yield make it a prime candidate for producing OLEDs with high efficiency and color purity in the red region of the visible spectrum. This document provides detailed application notes and protocols for the fabrication of this compound-based OLED devices via thermal evaporation, a common technique for producing high-performance, multilayer OLEDs. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of organic electronics.
Principle of Electrophosphorescence in this compound-Based OLEDs
OLEDs function on the principle of electroluminescence, where electrical energy is converted into light. In phosphorescent OLEDs (PhOLEDs), the use of heavy metal complexes like this compound allows for the harvesting of both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of up to 100%.[1] When a voltage is applied across the device, electrons and holes are injected from the cathode and anode, respectively. These charge carriers travel through the electron transport layer (ETL) and hole transport layer (HTL) and recombine in the emissive layer (EML). In the EML, the this compound guest molecules are excited to higher energy states. Through a process called intersystem crossing, both singlet and triplet excitons can be harvested, and the subsequent radiative decay from the triplet state of the this compound molecule results in the emission of red light.
Experimental Protocols
Substrate Preparation
A thorough cleaning of the substrate is crucial for the fabrication of high-quality OLEDs. The following protocol is for the cleaning of indium tin oxide (ITO)-coated glass substrates.
Materials and Equipment:
-
ITO-coated glass substrates
-
Deionized (DI) water
-
Hellmanex™ III or similar detergent
-
Isopropyl alcohol (IPA)
-
Acetone
-
Ultrasonic bath
-
Nitrogen gas gun
-
UV-Ozone or oxygen plasma cleaner
Protocol:
-
Immerse the ITO substrates in a beaker containing a 2% solution of Hellmanex™ in DI water.
-
Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Transfer the substrates to a beaker containing acetone and sonicate for 15 minutes.
-
Transfer the substrates to a beaker containing isopropyl alcohol and sonicate for 15 minutes.
-
Rinse the substrates again with DI water.
-
Dry the substrates using a nitrogen gas gun.
-
Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO, which improves hole injection.
Organic and Metal Layer Deposition by Thermal Evaporation
The following protocol describes the fabrication of a multilayer OLED with a standard architecture using thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
Device Architecture: ITO / HTL / EML / HBL / ETL / EIL / Cathode
Materials:
-
Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Emissive Layer (EML) Host: 4,4'-N,N'-dicarbazole-biphenyl (CBP)
-
Emissive Layer (EML) Guest: Tris(1-phenylisoquinoline)iridium(III) (this compound)
-
Hole Blocking Layer (HBL): Tris(8-hydroxyquinolinato)aluminum (Alq3)
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq3)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Protocol:
-
Mount the cleaned ITO substrates onto the substrate holder in the thermal evaporation chamber.
-
Load the organic materials and metals into their respective evaporation sources (crucibles).
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Sequentially deposit the layers according to the parameters in Table 1. The deposition rates and thicknesses should be monitored using a quartz crystal microbalance.
-
Deposit the NPB hole transport layer.
-
Co-deposit the CBP host and this compound guest for the emissive layer. The doping concentration is controlled by the relative deposition rates.
-
Deposit the Alq3 hole-blocking and electron-transporting layer.
-
Deposit the LiF electron injection layer.
-
Deposit the Aluminum cathode through a shadow mask to define the active area of the device.
-
-
After the deposition is complete, vent the chamber with an inert gas like nitrogen and transfer the devices to a glovebox for encapsulation.
Device Characterization and Performance
1. Encapsulation: To prevent degradation from moisture and oxygen, the fabricated OLED devices should be encapsulated immediately after fabrication. This is typically done in a nitrogen-filled glovebox by sealing a glass slide over the device using a UV-curable epoxy.
2. Characterization: The performance of the OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics. A source meter is used to apply a voltage, and a photodiode or spectroradiometer measures the light output.
Key Performance Parameters:
-
Turn-on Voltage: The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²).
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.
-
Current Efficiency: The luminance per unit current density (cd/A).
-
Power Efficiency: The amount of light emitted per unit of electrical power consumed (lm/W).
-
Commission Internationale de l'Eclairage (CIE) Coordinates: A measure of the color of the emitted light.
Data Presentation
The following tables summarize the typical layer thicknesses and performance data for a red PhOLED using this compound as the emitter.
Table 1: Typical Layer Thicknesses and Deposition Parameters for an this compound-based OLED.
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) |
|---|---|---|---|
| HTL | NPB | 40 | 1-2 |
| EML | 6% this compound : CBP | 30 | 2 (CBP), 0.12 (this compound) |
| HBL/ETL | Alq3 | 40 | 1-2 |
| EIL | LiF | 1 | 0.1-0.2 |
| Cathode | Al | 100 | 5-10 |
Table 2: Representative Performance Data for an this compound-based OLED.
| Parameter | Value |
|---|---|
| Peak Emission Wavelength | ~620 nm |
| CIE Coordinates (x, y) | (0.67, 0.33) |
| Turn-on Voltage | 2.5 - 3.5 V |
| Maximum External Quantum Efficiency (EQE) | 10 - 15% |
| Maximum Current Efficiency | 10 - 20 cd/A |
| Maximum Power Efficiency | 5 - 15 lm/W |
| Maximum Luminance | > 10,000 cd/m² |
Visualizations
Caption: Workflow for the fabrication and characterization of this compound-based OLEDs.
Caption: Layered architecture of a typical this compound-based OLED.
Caption: Energy level diagram of the materials in an this compound-based OLED.
References
Application Note: A Comparative Analysis of Spin-Coating and Vacuum Deposition for Tris(2-phenyl-4-methyl-isoquinoline)iridium(III) (Ir(piq)3) Film Fabrication
Introduction
Tris(2-phenyl-4-methyl-isoquinoline)iridium(III), commonly known as Ir(piq)3, is a highly efficient red-emitting phosphorescent organometallic complex. Its exceptional photoluminescent quantum yield and thermal stability make it a critical material in the fabrication of Organic Light-Emitting Diodes (OLEDs). The performance of an OLED is profoundly influenced by the quality of its constituent thin films, particularly the emissive layer (EML) where this compound is typically employed as a dopant. The two predominant methods for depositing these organic films are solution-based spin-coating and solvent-free vacuum thermal evaporation (VTE), or vacuum deposition.
This application note provides a detailed comparison of these two techniques for the fabrication of this compound films, outlining their respective advantages, disadvantages, and typical performance outcomes. This analysis is intended to guide researchers and engineers in selecting the most appropriate deposition method for their specific application, whether for rapid prototyping in a research setting or for large-scale industrial manufacturing.
Deposition Technique Overview
Spin-Coating
Spin-coating is a solution-based technique used to deposit uniform thin films onto flat substrates.[1][2] The process involves dispensing a small amount of the material, dissolved in a volatile solvent, onto the center of a substrate.[3] The substrate is then rotated at high speed, causing the solution to spread by centrifugal force.[3] The final film thickness is determined by factors such as the solution's viscosity, concentration, and the spin speed.[1]
Advantages:
-
Low Cost & Simplicity: The equipment is relatively inexpensive and easy to operate, making it ideal for academic research and rapid prototyping.[4][5]
-
High Throughput for Small Scale: Multiple small-area devices can be fabricated quickly.
-
Material Versatility: Suitable for a wide range of soluble materials, including polymers and small molecules.
Disadvantages:
-
Material Waste: A significant portion of the solution is flung off the substrate during the process, which is a concern for expensive materials like this compound.[6]
-
Solvent Incompatibility: The use of solvents can damage previously deposited layers in multilayer device fabrication.
-
Scalability Issues: Not easily scalable for large-area substrates and is unsuitable for roll-to-roll manufacturing.[2]
-
Film Quality: Film morphology can be affected by solvent evaporation rates, potentially leading to defects like pinholes or aggregation.[7][8]
Vacuum Deposition
Vacuum deposition, specifically thermal evaporation, is a type of physical vapor deposition (PVD) that involves heating the source material in a high-vacuum chamber until it sublimes or evaporates.[9] The vaporized molecules then travel in a straight line and condense onto a cooler substrate, forming a thin film.[10] This process is performed under high vacuum (typically <10⁻⁶ Torr) to minimize contamination and ensure a long mean free path for the evaporated molecules.
Advantages:
-
High Purity Films: The solvent-free nature of the process results in highly pure films with minimal contamination.
-
Precise Thickness Control: Film thickness can be precisely controlled and monitored in real-time using a quartz crystal microbalance.
-
Excellent Uniformity & Morphology: Generally produces smoother, more uniform films with a higher density and more ordered molecular orientation compared to spin-coating.[11]
-
Multilayer Fabrication: Ideal for creating complex, multi-layered device structures without the issue of solvent damage to underlying layers.
-
Scalability: The process is well-established for large-scale industrial manufacturing of OLED displays.
Disadvantages:
-
High Cost: Requires expensive high-vacuum equipment and significant energy consumption.
-
Complex Operation: The process is more complex and time-consuming than spin-coating.
-
Material Limitation: The material must be thermally stable and sublime or evaporate without decomposition.[12]
-
Batch Processing: While scalable, it is fundamentally a batch process which can limit continuous throughput compared to roll-to-roll solution methods.
Comparative Data Presentation
The choice of deposition method significantly impacts the morphological, photophysical, and electro-optical properties of the resulting films and devices. The following tables summarize typical quantitative data for films and OLED devices fabricated using this compound or similar iridium complexes.
Table 1: Comparison of Film Properties
| Property | Spin-Coating | Vacuum Deposition | Key Differences & Implications |
| Film Morphology | Often higher surface roughness (RMS); potential for aggregation and phase separation.[7][13] | Typically smoother, more uniform, and denser films.[11] | Smoother films in vacuum deposition lead to fewer short-circuits and improved device stability. |
| Molecular Orientation | Generally random or less ordered molecular orientation.[11] | Can achieve a higher degree of horizontal molecular orientation.[11] | Ordered orientation can enhance charge transport and light outcoupling efficiency. |
| Photoluminescence Quantum Yield (PLQY) | Can be high, but susceptible to quenching from aggregation or solvent residues.[7] | Generally very high (approaching unity in a suitable host) due to film purity and well-dispersed dopants.[14] | Higher PLQY in the solid state directly translates to higher potential device efficiency. |
| Film Density | Inherently lower than vacuum-deposited films.[9][11] | Higher film density.[11] | Higher density affects the overlap of molecular orbitals, potentially influencing charge transport and energy transfer.[11] |
Table 2: Comparison of OLED Device Performance
| Performance Metric | Spin-Coating (Representative Values) | Vacuum Deposition (Representative Values) | Notes |
| External Quantum Efficiency (EQE) | 5 - 15%[15] | > 20%[14] | Vacuum deposition typically yields higher efficiencies due to superior film quality, purity, and the ability to create more complex, optimized device architectures. |
| Current Efficiency (cd/A) | 10 - 25 cd/A[14][15] | > 30 cd/A[14] | Higher current efficiency indicates more effective conversion of electrical current into light. |
| Power Efficiency (lm/W) | 5 - 15 lm/W[14] | > 25 lm/W[14] | Power efficiency is a critical metric for practical applications; vacuum-deposited devices generally exhibit lower operating voltages and higher efficiency. |
| Device Lifetime (T₅₀) | Generally shorter | Generally longer | The higher purity and density of vacuum-deposited films, along with better interfacial contact, contribute to enhanced operational stability and longer device lifetimes. |
Note: The performance values are representative and can vary significantly based on the specific host material, device architecture, and fabrication conditions.
Experimental Protocols
Protocol for Spin-Coating this compound Films
This protocol describes the preparation of a blended film of this compound doped into a host material, such as Poly(N-vinylcarbazole) (PVK).
1. Materials and Equipment:
- This compound powder
- Host material (e.g., PVK)
- Solvent (e.g., Chloroform or Toluene, spectroscopic grade)
- Substrates (e.g., Indium Tin Oxide (ITO) coated glass)
- Spin-coater
- Hotplate
- Precision balance, vials, pipettes
- Nitrogen-filled glovebox
2. Substrate Preparation:
- Clean the ITO substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-Ozone or Oxygen Plasma for 10 minutes to enhance wettability and work function.
3. Solution Preparation (inside a glovebox):
- Prepare a host solution by dissolving PVK in chloroform to a concentration of 10 mg/mL.
- Prepare the emissive layer solution by adding this compound to the host solution to achieve a desired doping concentration (e.g., 6 wt%).
- Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution and homogeneity.
- Filter the solution through a 0.2 µm PTFE syringe filter before use.
4. Film Deposition:
- Place the cleaned substrate on the spin-coater chuck.
- Dispense approximately 100 µL of the filtered solution onto the center of the substrate.
- Start the spin-coating program. A typical two-step program is:
- Step 1 (Spread): 500 RPM for 10 seconds.
- Step 2 (Thin): 3000 RPM for 40 seconds.
- This will result in a uniform film with a thickness of tens to hundreds of nanometers.
5. Annealing:
- Transfer the coated substrate to a hotplate inside the glovebox.
- Anneal the film at 80-100°C for 20 minutes to remove residual solvent and improve film morphology.
- Allow the substrate to cool to room temperature before subsequent processing steps.
Protocol for Vacuum Deposition of this compound Films
This protocol describes the co-deposition of this compound and a host material (e.g., 4,4'-N,N'-dicarbazole-biphenyl (CBP)).
1. Materials and Equipment:
- This compound powder (sublimation grade)
- Host material (e.g., CBP, sublimation grade)
- Substrates (e.g., ITO coated glass)
- High-vacuum thermal evaporation system (<10⁻⁶ Torr)
- Two separate evaporation sources (e.g., alumina crucibles) with temperature controllers
- Quartz Crystal Microbalance (QCM) for rate monitoring
2. Substrate and Source Preparation:
- Clean the substrates using the same procedure as for spin-coating.
- Load the cleaned substrates into the substrate holder in the vacuum chamber.
- Load the this compound and CBP powders into separate, clean alumina crucibles. Ensure sources are positioned correctly for uniform deposition.
3. Pump-Down and Degassing:
- Pump down the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.
- Gently pre-heat the sources to a temperature below their evaporation point to degas the materials.
4. Film Deposition:
- Open the shutter to the QCM to monitor deposition rates.
- Slowly increase the temperature of the CBP source until a stable deposition rate of ~1.0 Å/s is achieved.
- Slowly increase the temperature of the this compound source until a stable deposition rate corresponding to the desired doping concentration is achieved (e.g., for 6% doping, the rate would be ~0.06 Å/s).
- Once both rates are stable, open the main shutter to begin deposition onto the substrates.
- Maintain stable rates throughout the deposition until the desired film thickness (e.g., 30 nm) is reached.
5. Cool-Down and Venting:
- Close the main shutter and turn off the power to the sources.
- Allow the system and substrates to cool down for at least one hour under vacuum.
- Vent the chamber slowly with dry nitrogen gas before removing the samples.
Visualizations
Caption: Workflow comparison for film deposition.
Caption: Key characteristics of deposition methods.
References
- 1. ossila.com [ossila.com]
- 2. Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vacuum Deposition | Technology | Toray KP Films Inc. [tkp.toray]
- 11. scispace.com [scispace.com]
- 12. Toward High-Performance Vacuum-Deposited OLEDs: Sublimable Cationic Iridium(III) Complexes with Yellow and Orange Electroluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Solution-Processed OLEDs Utilizing Ir(piq)3
Introduction
Tris[1-phenylisoquinolinato-C2,N]iridium(III), commonly known as Ir(piq)3, is a highly efficient phosphorescent organometallic complex renowned for its deep red emission.[1] Its potential for achieving high quantum efficiencies makes it a prime candidate for next-generation Organic Light-Emitting Diodes (OLEDs), particularly those fabricated through cost-effective solution-processing techniques.[1][2] Solution-processing methods, such as spin-coating and inkjet printing, offer significant advantages over traditional vacuum deposition by reducing manufacturing costs and enabling large-area device fabrication. These application notes provide detailed protocols and supporting data for the utilization of this compound in the fabrication of solution-processed OLEDs, targeted towards researchers and scientists in materials science and optoelectronics.
Photophysical Properties of this compound
The characteristic deep red phosphorescence of this compound arises from its specific molecular structure. The phenylisoquinoline ligands, coordinated to a central iridium atom, possess an extended π-electron conjugation which is key to achieving emission in the red part of the spectrum.[1] The heavy iridium atom enhances spin-orbit coupling, facilitating efficient intersystem crossing from the singlet to the triplet excited state, leading to high phosphorescence quantum yields.[1]
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Emission Peak (in solution) | ~620-630 nm | [1] |
| Phosphorescence Quantum Yield | Can approach 100% | [2][3] |
| Excited State Lifetime | Microseconds (µs) range | [4] |
| Color | Deep Red | [1] |
Experimental Protocols
The following protocols outline the fabrication of a solution-processed OLED using this compound as the emissive dopant. This is a generalized procedure based on common practices for phosphorescent OLEDs.
Substrate Preparation
-
Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: The cleaned substrates are dried in an oven at 120°C for 30 minutes.
-
Oxygen Plasma Treatment: Immediately before use, the ITO surface is treated with oxygen plasma to improve the work function and enhance hole injection.
Ink Formulation
The emissive layer (EML) ink is prepared by dissolving a host material and this compound as the dopant in a suitable organic solvent.
-
Host Material Selection: A common host material for red phosphorescent emitters is 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) or 1,3-Bis(N-carbazolyl)benzene (mCP).
-
Solvent Selection: Chlorobenzene or toluene are commonly used solvents for these materials.
-
Concentration:
-
Prepare a solution of the host material (e.g., CBP) in chlorobenzene at a concentration of 10 mg/mL.
-
Prepare a separate solution of this compound in chlorobenzene at a concentration of 1 mg/mL.
-
-
Doping: The this compound solution is then blended with the host solution to achieve the desired doping concentration, typically ranging from 5-15 wt%. The final solution should be filtered through a 0.2 µm PTFE filter.
Device Fabrication via Spin-Coating
The following steps are performed in a nitrogen-filled glovebox environment to prevent degradation of the organic materials.
-
Hole Injection Layer (HIL): A filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the pre-cleaned ITO substrate and annealed at 140°C for 15 minutes.
-
Emissive Layer (EML): The prepared this compound-doped host ink is spin-coated on top of the HIL. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm). The substrate is then annealed to remove residual solvent.
-
Electron Transport Layer (ETL): A solution of an electron-transporting material, such as 1,3,5-tri(phenyl-2-benzimidazolyl)-benzene (TPBi), is spin-coated on the EML and subsequently annealed.
-
Cathode Deposition: A bilayer cathode of Lithium Fluoride (LiF) (1 nm) and Aluminum (Al) (100 nm) is thermally evaporated on top of the ETL under high vacuum (<10⁻⁶ Torr).
Device Architecture and Performance
A typical device architecture for a solution-processed OLED using this compound is as follows:
ITO / PEDOT:PSS / Host:this compound / ETL / LiF / Al
Table 2: Representative Performance of Solution-Processed Orange-Red Phosphorescent OLEDs
| Emitter System | Host | Max. Current Efficiency (cd/A) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| IrO1 | CBP | 45.8 | - | (0.55, 0.45) | [5] |
| IrO2 | CBP | 27.0 | - | (0.59, 0.41) | [5] |
| Orange Ir(III) Complex | - | ~30 | ~10 | - | [6] |
| Red Ir(III) Complex | - | - | 11.8 | (0.65, 0.35) | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the fabrication of a solution-processed OLED using this compound.
Device Energy Level Diagram
Caption: Representative energy level diagram for a solution-processed this compound OLED.
References
- 1. nbinno.com [nbinno.com]
- 2. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ir(piq)3 in Electrochemiluminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ir(piq)3 in Electrochemiluminescence
Tris(1-phenylisoquinolinato-C2,N)iridium(III), commonly known as this compound, is a phosphorescent organometallic complex that has garnered significant attention in the field of electrochemiluminescence (ECL). Its favorable photophysical and electrochemical properties, including high quantum yield and strong red emission, make it a compelling alternative to the widely used ruthenium complex, [Ru(bpy)3]2+, for various ECL applications. The extended π-conjugation in the isoquinoline ligands of this compound lowers the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift in its emission spectrum.[1] This red emission is particularly advantageous in biological assays as it minimizes interference from autofluorescence of biological matrices.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in ECL, including their key performance data, detailed experimental protocols for ECL measurements and immunoassay applications, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Presentation
The electrochemiluminescence performance of this compound and its derivatives is influenced by the ancillary ligands and the experimental conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.
| Complex | Emission Max (λem) | Oxidation Potential (Eox) | Reduction Potential (Ered) | Relative ECL Intensity (vs. [Ru(bpy)3]2+) | Reference |
| This compound | ~620 nm | Not specified | Not specified | Not specified | [2] |
| [Ir(piq)2(pt-TEG)]+ | Not specified | Not specified | Not specified | Anticipated to generate ECL via two pathways | [1] |
| [Ir(piq)2(ptb)]+ | 592, 632 nm | Not specified | Not specified | Efficient red photoluminescence | [1] |
| [Ir(piq)2(bpy-COOH)]+ | Not specified | Not specified | Not specified | Lower quantum yield than [Ir(bt)2(pt-TOxT-Sq)]+ | [1] |
| Ir(piq)2(acac) | Not specified | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: General Electrochemiluminescence (ECL) Measurement of this compound
This protocol outlines a general procedure for measuring the ECL of an this compound solution using a standard three-electrode system and tri-n-propylamine (TPrA) as a co-reactant.
Materials and Equipment:
-
This compound complex
-
Tri-n-propylamine (TPrA)
-
Acetonitrile (ACN), anhydrous
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Phosphate buffered saline (PBS), pH 7.4
-
Potentiostat with ECL detection capabilities
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)
-
Micropipettes
-
Glass vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous acetonitrile.
-
Prepare a 1 M stock solution of TPrA in anhydrous acetonitrile.
-
Prepare a 0.2 M solution of the supporting electrolyte (TBAPF6) in anhydrous acetonitrile.
-
-
Preparation of the Working Solution:
-
In a clean glass vial, prepare the final working solution by mixing the stock solutions to achieve the desired final concentrations. A typical starting point is:
-
10 µM this compound
-
100 mM TPrA
-
0.1 M TBAPF6
-
-
For aqueous measurements, this compound can be dissolved in a suitable organic solvent first and then diluted in PBS containing TPrA. The final concentration of the organic solvent should be kept to a minimum.
-
-
Electrochemical Cell Setup:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent used for the working solution, and dry it.
-
Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and Ag/AgCl reference electrode.
-
Add the working solution to the electrochemical cell, ensuring the electrodes are sufficiently immersed.
-
-
ECL Measurement:
-
Connect the electrochemical cell to the potentiostat.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen.
-
Apply a potential scan (e.g., cyclic voltammetry or a potential step) to the working electrode. A typical potential range for iridium complexes is from 0 V to approximately +1.4 V to +1.8 V (vs. Ag/AgCl).
-
Simultaneously, record the ECL signal using the photodetector of the instrument. The ECL intensity is typically plotted against the applied potential.
-
-
Data Analysis:
-
Analyze the resulting voltammogram and ECL-potential curve to determine the oxidation potential of this compound and the potential at which maximum ECL intensity is observed.
-
Protocol 2: Electrochemiluminescence Immunoassay using an this compound-based Label
This protocol provides a general workflow for a magnetic bead-based sandwich immunoassay using an antibody labeled with an this compound derivative.
Materials and Equipment:
-
Capture antibody-coated magnetic beads
-
Detection antibody labeled with an this compound derivative
-
Antigen standard or sample
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
ECL measurement buffer (e.g., ProCell or a similar buffer containing TPrA)
-
Magnetic separator
-
Incubator
-
ECL instrument
Procedure:
-
Immune Reaction:
-
To a microplate well, add a specific amount of capture antibody-coated magnetic beads.
-
Add the antigen standard or sample and incubate to allow the antigen to bind to the capture antibodies.
-
Wash the beads with washing buffer using a magnetic separator to remove unbound antigen.
-
Add the this compound-labeled detection antibody and incubate to form the sandwich immunocomplex (capture antibody - antigen - labeled detection antibody).
-
Wash the beads thoroughly with washing buffer to remove unbound labeled detection antibody.
-
-
ECL Detection:
-
Resuspend the washed magnetic beads in the ECL measurement buffer.
-
Introduce the bead suspension into the ECL instrument's measurement cell.
-
A magnet in the instrument will capture the beads onto the surface of the working electrode.
-
Apply a potential to the electrode to initiate the ECL reaction.
-
Measure the emitted light intensity, which is proportional to the amount of antigen in the sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ECL intensity versus the concentration of the antigen standards.
-
Determine the concentration of the antigen in the unknown samples by interpolating their ECL signals on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Electrochemiluminescence (ECL) Generation Mechanism of this compound with TPrA
The ECL of this compound in the presence of the co-reactant TPrA can proceed through two primary pathways, often referred to as the "oxidative-reductive" pathways. The feasibility of each pathway depends on the applied potential and the redox properties of the this compound complex.[1]
Caption: ECL mechanism of this compound with TPrA co-reactant.
Experimental Workflow for a Magnetic Bead-Based ECL Immunoassay
The following diagram illustrates the key steps involved in a typical sandwich immunoassay utilizing an this compound-labeled detection antibody and magnetic beads for separation.
Caption: Workflow for a magnetic bead-based ECL immunoassay.
Logical Relationship in ECL Signal Generation
This diagram illustrates the logical flow from the presence of the analyte to the generation of the ECL signal in a sandwich immunoassay format.
References
- 1. A conceptual framework for the development of iridium(iii) complex-based electrogenerated chemiluminescence labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. Iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrile units for efficient NIR organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3) in Light-Emitting Electrochemical Cells
Introduction
Tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3, is a highly efficient deep-red phosphorescent emitter. Its application has been extensively explored in organic light-emitting diodes (OLEDs) due to its excellent color purity and high quantum yields. While specific data for this compound in light-emitting electrochemical cells (LECs) is limited in publicly available literature, its favorable photophysical and electrochemical properties make it a compelling candidate for use in these simpler, solution-processable devices. LECs operate on a different principle than OLEDs, utilizing mobile ions within the active layer to facilitate charge injection into the emissive material. This application note provides a detailed protocol for the fabrication and characterization of LECs using this compound as the emissive component, based on established procedures for similar red-emitting iridium complexes.
Performance Data
Quantitative performance data for this compound has been predominantly reported in the context of vacuum-deposited OLEDs. This data provides a valuable benchmark for the potential performance of this compound in LECs, although direct performance will vary due to the different device architecture and operating mechanism.
| Device Type | Host Material | Dopant Concentration (%) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. Brightness (cd/m²) | Turn-on Voltage (V) | Emission Peak (nm) |
| OLED | CBP | 5 | 10.3 | 8.0 | ~7.0 | 7600 | ~4.5 | ~620[1][2] |
| OLED | - | - | - | - | - | 11,000 | - | -[1][2] |
Experimental Protocols
This section details the procedures for the fabrication and characterization of a solution-processed LEC employing this compound.
Materials Required
-
Substrate: Indium tin oxide (ITO)-coated glass slides
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Emissive Layer Components:
-
Tris(1-phenylisoquinoline)iridium(III) (this compound)
-
Ionic Liquid (IL): 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6])
-
Host material (optional, e.g., Poly(N-vinylcarbazole) - PVK)
-
Solvent: Acetonitrile or Chlorobenzene
-
-
Cathode: Gallium-Indium eutectic (GaIn) or evaporated Aluminum (Al)
-
Cleaning: Deionized water, acetone, isopropanol
Device Fabrication Protocol
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma for 5 minutes to enhance the work function of the ITO and improve the adhesion of the subsequent layer.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrates at 120°C for 15 minutes in a nitrogen-filled glove box to remove residual water.
-
-
Emissive Layer Preparation and Deposition:
-
Prepare the emissive layer solution in a nitrogen-filled glove box. A typical formulation involves dissolving this compound and the ionic liquid [BMIM][PF6] in acetonitrile. A common molar ratio is 4:1 (this compound:[BMIM][PF6]). The total concentration in the solvent is typically around 10-20 mg/mL. If a host is used, this compound is blended with the host polymer and the ionic liquid.
-
Stir the solution at room temperature for several hours to ensure complete dissolution.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 1500-2000 rpm for 60 seconds.
-
Anneal the film at 80°C for 30 minutes inside the glove box to remove the solvent.
-
-
Cathode Deposition:
-
For a simple, air-stable cathode, apply a small drop of Gallium-Indium eutectic directly onto the emissive layer.
-
Alternatively, for higher performance, thermally evaporate a 100 nm thick layer of Aluminum (Al) onto the emissive layer under high vacuum (< 10⁻⁶ mbar). A shadow mask is used to define the cathode area.
-
Characterization Protocol
-
Electroluminescence (EL) Measurements:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer.
-
The device is driven by applying a forward bias voltage, with the ITO as the anode and the GaIn or Al as the cathode.
-
The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
The EL spectrum is recorded to determine the emission peak and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculated from the luminance (L) and the current density (J) using the formula: η_c = L / J.
-
Power Efficiency (η_p): Calculated from the current efficiency and the operating voltage (V) using the formula: η_p = π * L / (J * V).
-
External Quantum Efficiency (EQE): Determined by measuring the total photon flux from the device and dividing it by the number of injected electrons.
-
-
Lifetime Measurement:
-
The operational lifetime is determined by monitoring the luminance of the device over time while driving it at a constant current density.
-
The lifetime is often reported as the time it takes for the initial luminance to decrease to 50% (T50).
-
Diagrams
Caption: Operational mechanism of an this compound-based Light-Emitting Electrochemical Cell.
Caption: Experimental workflow for the fabrication and characterization of an this compound-based LEC.
References
Application Notes and Protocols for Ir(piq)3 as a Photosensitizer in Chemical Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris[1-phenylisoquinolinato-C2,N]iridium(III), commonly known as Ir(piq)3, is a highly efficient organometallic photosensitizer. Its strong absorption in the visible light spectrum, long-lived excited state, and favorable redox properties make it a valuable tool in a variety of chemical transformations. These characteristics stem from the heavy iridium atom, which promotes efficient intersystem crossing to the triplet state, and the extended π-conjugation of the phenylisoquinoline ligands. This document provides detailed application notes and experimental protocols for the use of this compound in photoredox catalysis, serving as a guide for researchers in organic synthesis and drug development.
Photophysical and Electrochemical Data
The performance of a photosensitizer is dictated by its photophysical and electrochemical properties. The following table summarizes key data for this compound and a related complex, [Ir(piq)2(dmb)]+, for comparison.
| Property | This compound | [Ir(piq)2(dmb)]+ | Reference |
| Absorption Maxima (λabs) | ~375 nm (MLCT), additional bands in UV | 444 nm (ε = 7800 M⁻¹cm⁻¹), >500 nm | |
| Emission Maximum (λem) | ~620 nm (deep red) | Not specified | |
| Excited State Lifetime (τ) | < 4.0 µs | 2.8 µs | |
| Photoluminescence Quantum Yield (ΦPL) | > 90% in CH2Cl2 | Not specified | |
| Redox Potentials (vs. SCE) | E*ox ≈ -1.7 V (estimated) | Not specified |
Applications in Photocatalysis
This compound and its derivatives are versatile photosensitizers for a range of photocatalytic reactions, including C-H functionalization, cycloadditions, and CO2 reduction. The general mechanism involves the absorption of visible light by the iridium complex, which then enters an excited state. In this state, it can engage in single-electron transfer (SET) with a substrate, initiating a radical cascade that leads to the desired product.
General Photocatalytic Mechanism
The photocatalytic cycle of this compound can proceed through either an oxidative or reductive quenching pathway, depending on the nature of the reactants.
Application Notes and Protocols for Measuring Ir(piq)3 Electroluminescence
Introduction
Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] is a highly efficient deep-red phosphorescent emitter utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its excellent thermal stability and high photoluminescence quantum yield make it a material of significant interest for applications in displays and solid-state lighting. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for fabricating this compound-based OLEDs and measuring their electroluminescence characteristics.
Experimental Workflow
The overall process for fabricating and characterizing an this compound-based OLED is outlined below. The primary method for depositing the organic layers and the metal cathode is vacuum thermal evaporation, which allows for precise control over film thickness and purity.
Caption: Overall workflow for this compound OLED fabrication and characterization.
Experimental Protocols
Substrate Preparation: Indium Tin Oxide (ITO) Glass Cleaning
A thorough cleaning of the ITO-coated glass substrate is critical to ensure good film adhesion and device performance.
-
Initial Cleaning: Secure the ITO substrates in a substrate rack. Immerse the rack in a beaker containing a 1% (by volume) solution of Hellmanex III in deionized water.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropyl alcohol (IPA) for 15 minutes each.
-
Final Rinse and Drying: Rinse the substrates again with deionized water and dry them using a stream of high-purity nitrogen gas.
-
Plasma Treatment: Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5-10 minutes. This step removes any remaining organic residues and increases the work function of the ITO, which improves hole injection.
Device Fabrication: Vacuum Thermal Evaporation
The following protocol describes the fabrication of a typical multi-layer OLED structure by vacuum thermal evaporation. The base pressure of the vacuum chamber should be below 5 x 10⁻⁶ Torr.
Device Architecture: ITO / HTL / EML / ETL / EIL / Cathode
-
Hole Transport Layer (HTL) Deposition:
-
Material: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Thickness: 40 nm
-
Deposition Rate: 1-2 Å/s
-
-
Emissive Layer (EML) Deposition:
-
Host Material: 4,4'-N,N'-dicarbazole-biphenyl (CBP)
-
Dopant Material: Tris(1-phenylisoquinoline)iridium(III) (this compound)
-
Doping Concentration: 6-10% (co-evaporated)
-
Thickness: 30 nm
-
Deposition Rate (Host): 1-2 Å/s
-
Deposition Rate (Dopant): Adjusted to achieve the desired doping concentration.
-
-
Electron Transport Layer (ETL) Deposition:
-
Material: Tris(8-hydroxyquinolinato)aluminum (Alq3)
-
Thickness: 20 nm
-
Deposition Rate: 1-2 Å/s
-
-
Electron Injection Layer (EIL) Deposition:
-
Material: Lithium Fluoride (LiF)
-
Thickness: 1 nm
-
Deposition Rate: 0.1-0.2 Å/s
-
-
Cathode Deposition:
-
Material: Aluminum (Al)
-
Thickness: 100 nm
-
Deposition Rate: 5-10 Å/s
-
The deposition rates and thicknesses should be monitored in-situ using a quartz crystal microbalance.
Electroluminescence Measurement Protocol
All measurements should be conducted in a dark, inert environment (e.g., a nitrogen-filled glovebox) to prevent degradation of the device.
-
Equipment:
-
Source Measure Unit (SMU)
-
Spectroradiometer or a spectrometer coupled with a calibrated photodiode
-
Probe station
-
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Connect the SMU to the anode (ITO) and cathode (Al) of the OLED.
-
Apply a voltage sweep from 0 V to a voltage sufficient to observe significant light emission (e.g., 10-15 V) in incremental steps.
-
At each voltage step, record the current flowing through the device and the luminance measured by the photodiode/spectroradiometer positioned in front of the active pixel.
-
Calculate the current density (J) by dividing the current by the active area of the pixel.
-
-
Electroluminescence (EL) Spectrum Measurement:
-
Apply a constant voltage or current to the device to achieve a specific luminance (e.g., 100 cd/m² or 1000 cd/m²).
-
Measure the emitted light spectrum using the spectroradiometer. Record the intensity at each wavelength.
-
Data Presentation and Analysis
Performance Metrics Calculation
From the J-V-L data and the EL spectrum, the following key performance metrics can be calculated:
-
Current Efficiency (η_c):
-
Formula: η_c (cd/A) = Luminance (cd/m²) / Current Density (A/m²)
-
-
Power Efficiency (η_p):
-
Formula: η_p (lm/W) = π * Luminance (cd/m²) / (Current Density (A/m²) * Voltage (V))
-
-
External Quantum Efficiency (EQE, η_ext):
-
The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It can be calculated from the total radiant flux and the current.[1]
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the energy level relationships and charge transport processes within the this compound-based OLED.
Caption: Energy level diagram and charge carrier flow in the OLED.
Quantitative Data Summary
The performance of this compound-based OLEDs is highly dependent on the device architecture, particularly the choice of host material for the emissive layer and the doping concentration. Below are tables summarizing typical performance data.
Table 1: Performance of a Standard this compound OLED Device
| Parameter | Value |
| Device Structure | ITO/NPB(40nm)/CBP:this compound(9%, 20nm)/BCP(10nm)/Alq3(30nm)/LiF(1nm)/Al(100nm) |
| Turn-on Voltage | ~3.0 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | ~9.3 cd/A |
| Maximum Power Efficiency | ~8.0 lm/W |
| External Quantum Efficiency (EQE) | ~9.5% |
| Peak Emission Wavelength | ~623 nm |
| CIE Coordinates (x, y) | (0.68, 0.33)[2] |
Table 2: Comparative Performance of Red-Emitting Iridium Complexes in Different Host Materials [3][4]
| Host Material | Emitter | Max. Luminance (cd/m²) @ Voltage |
| CBP | Ir(dmpq)₂(acac) | 293 @ 14V |
| mCP | Ir(dmpq)₂(acac) | 91 @ 14V |
| TAPC | Ir(dmpq)₂(acac) | 62 @ 10V |
| TCTA | Ir(dmpq)₂(acac) | 45 @ 14V |
Note: Ir(dmpq)₂(acac) is another red-emitting iridium complex, and this data illustrates the significant impact of the host material on device performance.
Table 3: Effect of Doping Concentration on Device Performance
| Doping Concentration | Current Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) |
| 5% | 8.5 | 7.2 | 8.1 |
| 7% | 9.1 | 7.8 | 9.0 |
| 9% | 9.3 | 8.0 | 9.5 |
| 12% | 8.8 | 7.5 | 8.6 |
Note: The optimal doping concentration is typically in the range of 6-10%. Higher concentrations can lead to efficiency losses due to aggregation-caused quenching.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Purity Purification of Sublimed Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3) for Optoelectronic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3, is a phosphorescent organometallic complex of significant interest in the field of organic electronics. Its vibrant red emission, high quantum efficiency, and good thermal stability make it a prime candidate for use as a dopant in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The performance of such devices is critically dependent on the purity of the materials used, as impurities can act as quenching sites for excitons, leading to a decrease in efficiency and device lifetime. Sublimation is the gold-standard technique for achieving the high purity (>99.5%) required for these demanding applications. This document provides a detailed protocol for the purification of this compound via vacuum train sublimation.
Data Presentation
A summary of key parameters and expected outcomes for the purification of this compound is presented in the table below. These values are compiled from literature on analogous iridium complexes and general principles of sublimation for high-purity organic materials.
| Parameter | Value/Range | Notes |
| Pre-Purification Method | Column Chromatography or Solvent Washing | To remove non-volatile impurities. |
| Sublimation Temperature | 300 - 350 °C | Dependent on vacuum level and specific apparatus. Should be below the decomposition temperature. |
| Pressure | 10⁻⁵ - 10⁻⁷ Torr | High vacuum is crucial for efficient sublimation at lower temperatures. |
| Sublimation Duration | 8 - 24 hours | Dependent on the amount of material and sublimation rate. |
| Expected Yield | 60 - 80% | Losses occur due to material remaining in the source boat and minor decomposition. |
| Purity of Sublimed Product | > 99.5% | As determined by HPLC and NMR. |
| Appearance | Bright red crystalline solid | |
| Thermal Stability (Td, 5% weight loss) | > 400 °C | Estimated based on data from similar iridium complexes. |
Experimental Protocols
This section details the recommended procedures for the purification of this compound, from pre-purification to the final sublimation process and subsequent characterization.
Pre-Purification of Crude this compound
Prior to sublimation, it is advisable to perform a preliminary purification to remove baseline impurities, which can improve the efficiency and outcome of the sublimation process.
1. Solvent Washing:
-
Place the crude this compound powder in a flask.
-
Add a minimal amount of a solvent in which this compound has low solubility at room temperature, such as hexanes or methanol.
-
Stir the suspension vigorously for 15-30 minutes.
-
Filter the solid and wash with a fresh portion of the cold solvent.
-
Dry the solid under vacuum.
2. Column Chromatography (Optional):
For more impure samples, column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and dichloromethane or hexane and ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dried sample onto a prepared silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified solid under high vacuum.
-
Vacuum Train Sublimation Protocol
This protocol describes the purification of this compound using a three-zone tube furnace, a common setup for gradient sublimation.
Materials and Equipment:
-
Crude or pre-purified this compound
-
Quartz or Pyrex sublimation tube with multiple collection zones
-
Three-zone tube furnace with programmable temperature controllers
-
High-vacuum pump (turbomolecular or diffusion pump) capable of reaching < 10⁻⁵ Torr
-
Quartz wool
-
Quartz boat for holding the sample
-
Cold trap (liquid nitrogen)
-
Schlenk line for inert gas handling
Procedure:
-
Preparation of the Sublimation Tube:
-
Thoroughly clean and dry the sublimation tube to remove any contaminants.
-
Place a small plug of quartz wool at the vacuum end of the tube to prevent any solid particles from entering the vacuum line.
-
Load the crude or pre-purified this compound (typically 100-500 mg) into a quartz boat and place it in the source zone (Zone 1) of the sublimation tube.
-
-
Assembly and Evacuation:
-
Assemble the sublimation apparatus, ensuring all joints are properly sealed.
-
Connect the sublimation tube to the high-vacuum line, including a liquid nitrogen cold trap between the tube and the pump.
-
Begin evacuating the system. It is crucial to achieve a high vacuum (< 10⁻⁵ Torr) to allow for sublimation at a lower temperature, minimizing thermal decomposition.
-
-
Heating Profile:
-
Once a stable high vacuum is reached, begin heating the three zones of the furnace according to the following profile:
-
Zone 1 (Source Zone): Gradually heat to the sublimation temperature of this compound, typically in the range of 300-350 °C. The heating should be slow to prevent bumping of the powder.
-
Zone 2 (Purification Zone): Set to a temperature slightly lower than Zone 1 (e.g., 250-280 °C). This allows for the deposition of the pure this compound while more volatile impurities continue down the tube.
-
Zone 3 (Impurity Collection Zone): Set to a significantly lower temperature (e.g., 150-200 °C) to collect highly volatile impurities. The end of the tube extending out of the furnace will be at room temperature, allowing for the condensation of the most volatile components.
-
-
-
Sublimation Process:
-
Maintain the temperature and vacuum for 8-24 hours. The duration will depend on the amount of material, its sublimation rate, and the geometry of the apparatus.
-
Monitor the process visually. The pure, bright red this compound should deposit as a crystalline solid in Zone 2. Less volatile impurities will remain in the boat in Zone 1, while more volatile impurities will deposit in Zone 3 and beyond.
-
-
Cooling and Collection:
-
After the sublimation is complete, turn off the heaters and allow the system to cool to room temperature under vacuum.
-
Once cooled, slowly backfill the system with an inert gas (e.g., nitrogen or argon).
-
Carefully disassemble the apparatus in an inert atmosphere (glovebox) to prevent contamination of the purified product.
-
Scrape the purified crystalline this compound from the walls of Zone 2.
-
Post-Purification Characterization
The purity of the sublimed this compound should be assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the material. A purity of >99.5% is desirable for OLED applications.
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the complex.
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature and assess the thermal stability of the purified material.
Visualization
Purification Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification and characterization of this compound.
Logical Relationship of Sublimation Parameters
This diagram illustrates the interplay between key parameters in the sublimation process.
Caption: Interdependencies of parameters in the sublimation of this compound.
Application Notes and Protocols for Single Crystal Growth of Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for growing single crystals of iridium(III) complexes, a critical step for structural elucidation by X-ray crystallography and for obtaining materials with high purity and defined morphology for various applications, including drug development and materials science.
Introduction
Iridium(III) complexes are a class of organometallic compounds with significant applications in organic light-emitting diodes (OLEDs), photoredox catalysis, bioimaging, and as potential therapeutic agents.[1][2] Obtaining high-quality single crystals is essential for unambiguously determining their molecular structure, understanding structure-property relationships, and for ensuring material purity. The most common techniques for growing single crystals from solution include slow evaporation, vapor diffusion, and layering.[3] The choice of method and solvent system is crucial and often requires empirical optimization.
Key Crystal Growth Methods
Three primary methods are widely employed for growing single crystals of iridium(III) complexes from solution:
-
Slow Evaporation: This is the simplest method, where the solvent is slowly evaporated from a nearly saturated solution of the complex, leading to a gradual increase in concentration and subsequent crystal formation.[4]
-
Vapor Diffusion: This technique involves the slow diffusion of a volatile "anti-solvent" (in which the complex is insoluble) into a solution of the complex in a less volatile "good solvent". This gradually decreases the solubility of the complex, inducing crystallization.[5]
-
Layering (Liquid-Liquid Diffusion): In this method, a layer of anti-solvent is carefully added on top of a solution of the complex, creating a distinct interface. Slow diffusion across this interface leads to crystallization.[5]
Data Presentation: Crystallization Conditions for Selected Iridium(III) Complexes
The following table summarizes reported crystallization conditions for various iridium(III) complexes. It is important to note that optimal conditions can be highly specific to the individual complex.
| Complex/Class | Crystal Growth Method | Solvent System (Solvent/Anti-solvent) | Temperature | Growth Time | Crystal Size/Quality | Reference |
| Cationic Ir(III) complex | Slow Vapor Diffusion | 1,2-Dichloroethane / Diisopropyl ether | Room Temperature | Not Specified | Dark orange crystals | [6] |
| Ir(III) complex with phenylimidazo[4,5-f]1,10-phenanthroline | Slow Vapor Diffusion | Acetonitrile / Diisopropyl ether | Room Temperature | Not Specified | X-ray quality crystals obtained | [7] |
| [Ir(C18H18N)2(acac)] | Not specified | Dichloromethane / n-Hexane | Not Specified | Not Specified | Crystals obtained for X-ray analysis | [8] |
| [Ir4(IMe)8(H)10][B(Arf)4]2 | Gel Crystallization | Not specified | Not Specified | Not Specified | 0.9 × 0.4 × 0.1 mm | [3] |
| (MPBFP)2Ir(detd) | Co-volatilization (Slow Evaporation) | Dichloromethane / Heptane | Room Temperature | Not Specified | Single crystals for X-ray diffraction | [9] |
| [Ir(ppy)2(bpy)]PF6 | Vapor Diffusion | Dichloromethane or Chloroform / Diethyl ether | Room Temperature | Not Specified | X-ray quality crystals | [10] |
Experimental Protocols
Protocol for Slow Evaporation
This method is often the first to be attempted due to its simplicity.
Materials:
-
Iridium(III) complex
-
High-purity solvent (e.g., dichloromethane, chloroform, acetonitrile, toluene)
-
Small crystallization vessel (e.g., vial, test tube, or NMR tube)
-
Parafilm or aluminum foil
Procedure:
-
Prepare a nearly saturated solution of the iridium(III) complex in the chosen solvent at room temperature. A typical starting concentration is 5-10 mg of the complex in 1-2 mL of solvent.
-
Filter the solution through a syringe filter (0.2 µm PTFE) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vessel. To control the rate of evaporation, you can:
-
For a vial with a screw cap, do not tighten the cap completely.
-
Cover the opening with parafilm or aluminum foil and pierce a few small holes with a needle.
-
-
Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Once crystals have formed, carefully remove the mother liquor with a pipette.
-
Gently wash the crystals with a small amount of cold anti-solvent (a solvent in which the complex is insoluble, like hexane or diethyl ether).
-
Carefully dry the crystals.
Workflow Diagram: Slow Evaporation
Caption: Workflow for the slow evaporation crystal growth method.
Protocol for Vapor Diffusion
This method offers better control over the rate of crystallization and is suitable for smaller quantities of material.[11]
Materials:
-
Iridium(III) complex
-
"Good" solvent (e.g., dichloromethane, chloroform, toluene)
-
Volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether)
-
Small inner vial (e.g., 1-2 mL)
-
Larger outer vial or jar with a tight-fitting lid
Procedure:
-
Dissolve the iridium(III) complex in a minimal amount of the "good" solvent in the small inner vial to create a concentrated solution.
-
Filter the solution if necessary.
-
Place the inner vial inside the larger outer vial.
-
Add the volatile "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial. A typical volume ratio of anti-solvent to solvent is between 3:1 and 5:1.
-
Seal the outer vial tightly.
-
The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the complex and inducing crystallization.
-
Leave the setup undisturbed for several days to weeks.
-
Once suitable crystals have formed, carefully open the container and harvest the crystals as described in the slow evaporation protocol.
Workflow Diagram: Vapor Diffusion
Caption: Experimental workflow for the vapor diffusion method.
Protocol for Layering (Liquid-Liquid Diffusion)
This technique is particularly useful when the solvents are miscible and have different densities.
Materials:
-
Iridium(III) complex
-
"Good" solvent (denser)
-
"Anti-solvent" (less dense)
-
Narrow crystallization vessel (e.g., NMR tube or narrow vial)
Procedure:
-
Prepare a concentrated solution of the iridium(III) complex in the denser "good" solvent in the narrow crystallization vessel.
-
Carefully and slowly layer the less dense "anti-solvent" on top of the solution. This can be done by gently running the anti-solvent down the side of the vessel using a pipette or syringe. The goal is to create a sharp interface between the two liquid layers.
-
A typical volume ratio of anti-solvent to solvent is 2:1 to 4:1.[7]
-
Seal the vessel and leave it in an undisturbed location.
-
Slow diffusion will occur at the interface, leading to a zone of supersaturation where crystals can form.
-
Crystals often grow at the interface or fall to the bottom of the vessel over time.
-
Harvest the crystals as previously described.
Workflow Diagram: Layering Technique
Caption: Workflow for the layering (liquid-liquid diffusion) technique.
Troubleshooting and Optimization
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more concentrated starting solution or a higher ratio of anti-solvent. Scratching the inside of the vessel with a glass rod can sometimes induce nucleation.
-
Formation of Powder or Microcrystals: Crystallization is occurring too rapidly. Slow down the process by:
-
Slowing the rate of evaporation (e.g., using fewer or smaller holes in the covering).
-
Reducing the vapor pressure of the anti-solvent in vapor diffusion (e.g., by cooling the setup).
-
Using a narrower vessel for the layering technique to decrease the surface area of the interface.
-
-
Oiling Out: The complex is coming out of solution as a liquid instead of a solid. This can happen if the solubility is too high or the temperature is above the melting point of the solvated complex. Try using a less effective "good" solvent or performing the crystallization at a lower temperature.
By systematically varying the crystal growth method, solvent systems, concentration, and temperature, high-quality single crystals of iridium(III) complexes can be reliably obtained for further analysis and application.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 6. Study of a phosphorescent cationic iridium( iii ) complex displaying a blue-shift in crystals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03341G [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and photoelectric properties of iridium( iii ) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10584H [pubs.rsc.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. unifr.ch [unifr.ch]
Application Notes and Protocols for Time-Resolved Photoluminescence Spectroscopy Using Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the phosphorescent iridium(III) complex, Tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3, in time-resolved photoluminescence (TRPL) spectroscopy. This document details the photophysical properties of this compound, protocols for its use in TRPL applications, and methods for data analysis, with a particular focus on its application as an oxygen sensor and in time-gated bioimaging.
Introduction to this compound and Time-Resolved Photoluminescence Spectroscopy
Tris(1-phenylisoquinoline)iridium(III) (this compound) is a highly phosphorescent organometallic complex renowned for its intense deep-red emission.[1] Its unique photophysical properties, including a long phosphorescence lifetime and high quantum yield, make it an exceptional probe for time-resolved photoluminescence (TRPL) spectroscopy.[2][3] TRPL is a powerful technique used to study the excited-state dynamics of luminescent molecules. By measuring the decay of photoluminescence intensity over time after a short pulse of excitation, TRPL can provide valuable information about the local environment of the probe, including the presence of quenchers like molecular oxygen.[4][5] The long lifetime of this compound's phosphorescence allows for time-gated detection techniques, which can effectively eliminate interference from short-lived background fluorescence, thereby significantly enhancing signal-to-noise ratios in complex biological samples.[6][7]
Photophysical Properties of this compound
The utility of this compound in TRPL applications stems from its distinct photophysical characteristics. The complex exhibits strong absorption in the UV-visible region, leading to a metal-to-ligand charge transfer (MLCT) excited state.[8][9] Due to the heavy iridium atom, efficient intersystem crossing occurs, populating the triplet excited state from which phosphorescence is observed.[1] The key photophysical parameters of this compound and related complexes are summarized in the table below.
| Property | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) | Not explicitly found for this compound | - | - |
| Photoluminescence Quantum Yield (ΦPL) | ~0.4 (for fac-Ir(ppy)3 as a standard) | Acetonitrile solution | [9] |
| Phosphorescence Lifetime (τ) | Microsecond range (e.g., 2.0–3.0 μs for similar Ir(III) complexes) | Varies with oxygen concentration | [10][11] |
| Emission Maximum (λem) | Deep red | Varies with solvent and environment | [2] |
| Excitation Maximum (λex) | UV-Visible range | - | [9] |
Applications in TRPL Spectroscopy
Oxygen Sensing
The long-lived phosphorescence of this compound is highly sensitive to the presence of molecular oxygen, which acts as a dynamic quencher. This property makes this compound an excellent probe for measuring oxygen concentration in various environments, from solutions to living cells and tissues.[11][12] The quenching process follows the Stern-Volmer relationship, where the phosphorescence lifetime and intensity are inversely proportional to the oxygen concentration.
The fundamental principle of oxygen sensing using this compound relies on the collisional quenching of its triplet excited state by molecular oxygen. This process can be visualized as a simple signaling pathway.
Caption: Oxygen sensing mechanism of this compound.
Time-Gated Bioimaging
In complex biological environments, autofluorescence from endogenous molecules can significantly obscure the signal from a luminescent probe. The long phosphorescence lifetime of this compound allows for time-gated imaging, a technique that temporally separates the probe's emission from the short-lived background fluorescence.[6] By introducing a delay between the excitation pulse and the detection window, only the long-lived phosphorescence from the this compound probe is collected, resulting in high-contrast images.[13]
Experimental Protocols
Preparation of this compound Solutions
For spectroscopic measurements, this compound should be dissolved in a suitable organic solvent, such as dichloromethane (DCM) or acetonitrile.
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in the chosen solvent to achieve the desired concentration (typically in the micromolar range for TRPL studies).
-
For oxygen sensing experiments, solutions should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes. A control solution saturated with air or a specific oxygen concentration should also be prepared.
TRPL Measurement Protocol for Oxygen Sensing
This protocol outlines the steps for characterizing the oxygen-sensing capabilities of this compound using TRPL.
Caption: Workflow for TRPL-based oxygen sensing.
Instrumentation:
-
Excitation Source: A pulsed laser or light-emitting diode (LED) with a wavelength that is strongly absorbed by this compound (e.g., in the range of 400-450 nm).
-
Sample Holder: A cuvette holder, optionally with temperature control.
-
Detector: A sensitive, high-speed photodetector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
Timing Electronics: Time-to-amplitude converter (TAC) or time-to-digital converter (TDC) for time-correlated single photon counting (TCSPC).
Procedure:
-
Place the cuvette containing the this compound solution in the sample holder.
-
Set the excitation source to the desired wavelength and pulse repetition rate. The repetition rate should be low enough to allow for the complete decay of the phosphorescence between pulses.
-
Collect the phosphorescence emission at the peak emission wavelength of this compound.
-
Acquire the phosphorescence decay curve by recording the arrival times of photons relative to the excitation pulses until sufficient counts are collected for good statistical accuracy.
-
Repeat the measurement for solutions with different oxygen concentrations.
Data Analysis:
-
The collected decay curves are typically fitted to a single or multi-exponential decay function to extract the phosphorescence lifetime (τ).
-
A Stern-Volmer plot is then constructed by plotting the ratio of the lifetime in the absence of oxygen (τ₀) to the lifetime in the presence of oxygen (τ) against the oxygen concentration. This plot should be linear, and the slope gives the Stern-Volmer quenching constant (Ksv).
Protocol for Time-Gated Bioimaging
This protocol provides a general workflow for performing time-gated imaging of cells labeled with an this compound-based probe.
Instrumentation:
-
A confocal or wide-field microscope equipped with a pulsed laser source and a time-gated detector (e.g., an intensified CCD or a gated SPAD array).
Procedure:
-
Cell Labeling: Incubate cells with the this compound probe under appropriate conditions to allow for cellular uptake and localization.
-
Microscopy Setup:
-
Mount the labeled cells on the microscope stage.
-
Set the pulsed laser to the excitation wavelength of the probe.
-
Configure the detector with an appropriate emission filter.
-
-
Time-Gating:
-
Set a delay time between the laser pulse and the start of signal acquisition. This delay should be longer than the lifetime of the background autofluorescence (typically a few nanoseconds).
-
Set the gate width (the duration of signal acquisition) to capture a significant portion of the this compound phosphorescence decay.
-
-
Image Acquisition: Acquire the time-gated image.
-
Control Image: For comparison, acquire an image with no time delay to visualize both the probe's phosphorescence and the background autofluorescence.
Data Presentation
Quantitative data from TRPL experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Photophysical Data of a Hypothetical this compound-based Oxygen Probe
| Oxygen Concentration (%) | Phosphorescence Lifetime (τ) (µs) | Relative Intensity (I/I₀) |
| 0 (Deoxygenated) | 5.2 | 1.00 |
| 5 | 3.8 | 0.73 |
| 10 | 2.9 | 0.56 |
| 21 (Air-saturated) | 1.8 | 0.35 |
Conclusion
This compound is a versatile and powerful phosphorescent probe for time-resolved photoluminescence spectroscopy. Its long-lived, intense red emission and sensitivity to oxygen make it an ideal candidate for quantitative oxygen sensing and for high-contrast bioimaging through time-gated techniques. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute TRPL experiments using this compound and to analyze the resulting data effectively.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Time-Resolved Photoluminescence (TRPL) | PicoQuant [picoquant.com]
- 5. Spin mixed charge transfer states of iridium complex Ir(ppy)3: transient absorption and time-resolved photoluminescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatible Ir(III) Complexes as Oxygen Sensors for Phosphorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Iridium(III) Complex-Based Activatable Probe for Phosphorescent/Time-Gated Luminescent Sensing and Imaging of Cysteine in Mitochondria of Live Cells and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Quantum Efficiency of Ir(piq)₃ OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the external quantum efficiency (EQE) of Tris[1-phenylisoquinolinato-C2,N]iridium(III) (Ir(piq)₃) based Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What is the typical external quantum efficiency (EQE) I can expect from an Ir(piq)₃ based OLED?
A1: The EQE of Ir(piq)₃ OLEDs can vary significantly based on the device architecture, choice of host and transport materials, and fabrication precision. Reasonably optimized devices can achieve EQEs in the range of 10-20%. However, with advanced device engineering, such as using specific host materials and optimizing layer thicknesses, EQEs exceeding 20% have been reported.
Q2: Why is the choice of host material so critical for high EQE in Ir(piq)₃ OLEDs?
A2: The host material plays a crucial role in achieving high EQE for several reasons:
-
Energy Transfer: Efficient Förster or Dexter energy transfer from the host to the Ir(piq)₃ guest is paramount. The host's triplet energy level should be slightly higher than that of Ir(piq)₃ (typically >2.0 eV) to ensure effective energy transfer and prevent back-transfer.
-
Charge Carrier Balance: A good host material should possess balanced hole and electron transport properties to ensure that the recombination zone is located within the emissive layer (EML) and centered on the Ir(piq)₃ molecules.
-
Morphological Stability: The host material should form stable and uniform films with the Ir(piq)₃ dopant to prevent aggregation, which can lead to concentration quenching and reduced efficiency.
Q3: What are the primary causes of efficiency roll-off at high brightness in Ir(piq)₃ OLEDs?
A3: Efficiency roll-off, the decrease in EQE at high current densities, is a significant challenge. The primary causes in Ir(piq)₃ based OLEDs are:
-
Triplet-Triplet Annihilation (TTA): At high exciton densities, two triplet excitons on adjacent Ir(piq)₃ molecules can interact, with one or both decaying non-radiatively. This process is highly dependent on the concentration of the dopant and the lifetime of the phosphorescent state.
-
Triplet-Polaron Quenching (TPQ): Triplet excitons can be quenched by interacting with charge carriers (polarons) on neighboring molecules. This effect becomes more pronounced at high current densities where there is a higher concentration of polarons.
Q4: How important is the purity of Ir(piq)₃ for device performance?
A4: The purity of the Ir(piq)₃ emitter is critical. Impurities can act as quenching centers for excitons, leading to non-radiative recombination and a significant reduction in EQE. They can also trap charge carriers, leading to an imbalance in charge injection and transport. Therefore, using high-purity, sublimation-grade Ir(piq)₃ is essential for fabricating high-efficiency devices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and testing of Ir(piq)₃ OLEDs.
Problem 1: Low External Quantum Efficiency (EQE)
| Possible Cause | Troubleshooting Steps |
| Inefficient Energy Transfer | 1. Verify Host Triplet Energy: Ensure the triplet energy of your host material is at least 0.2 eV higher than that of Ir(piq)₃ (~2.0 eV). 2. Optimize Doping Concentration: The optimal doping concentration is typically between 5-10 wt%. Too low a concentration leads to incomplete energy transfer, while too high a concentration can cause self-quenching. |
| Poor Charge Balance | 1. Adjust Transport Layer Thicknesses: Systematically vary the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge injection. For example, in a device with an NPB HTL and a TPBi ETL, varying their thicknesses can significantly impact EQE.[1] 2. Incorporate Blocking Layers: Introduce a hole-blocking layer (HBL) between the EML and ETL, and an electron-blocking layer (EBL) between the HTL and EML to confine excitons within the emissive layer. |
| Material Impurity | 1. Purify Ir(piq)₃: If not using commercially available high-purity material, purify the synthesized Ir(piq)₃ via temperature gradient sublimation. 2. Use High-Purity Ancillary Materials: Ensure all other organic materials and the ITO substrate are of high purity and properly cleaned. |
| Sub-optimal Device Optics | 1. Optimize Layer Thicknesses for Light Outcoupling: The thicknesses of all organic layers and the transparent electrode affect the optical modes within the device. Use optical simulation software to model and optimize the layer stack for maximum light extraction. |
Problem 2: High Efficiency Roll-Off
| Possible Cause | Troubleshooting Steps |
| Triplet-Triplet Annihilation (TTA) | 1. Reduce Doping Concentration: Lowering the concentration of Ir(piq)₃ can reduce the probability of TTA. 2. Use a Host with a Higher Triplet Energy: A host with a significantly higher triplet energy can help to confine excitons on the guest molecules, but at very high concentrations, guest-guest TTA will still dominate. 3. Introduce Sterically Hindered Ligands: While modifying the Ir(piq)₃ molecule itself is a synthetic challenge, choosing host materials with bulky side groups can help to increase the average distance between guest molecules. |
| Triplet-Polaron Quenching (TPQ) | 1. Improve Charge Balance: A well-balanced charge injection and transport reduces the density of excess polarons in the EML. 2. Broaden the Recombination Zone: Utilize a mixed-host system or a graded doping profile in the EML to distribute the recombination zone over a wider area, thus reducing the local density of both triplets and polarons. |
Quantitative Data Summary
The following tables summarize key performance data for Ir(piq)₃ based OLEDs from various studies.
Table 1: Impact of Hole and Electron Transport Layer Thickness on EQE
| HTL (NPB) Thickness (nm) | ETL (TPBi) Thickness (nm) | Maximum EQE (%) | Reference |
| 40 | 50 | ~11.5 | [1] |
| 50 | 50 | ~12.0 | [1] |
| 60 | 50 | ~11.0 | [1] |
| 50 | 40 | ~10.5 | [1] |
| 50 | 60 | ~11.8 | [1] |
Table 2: Performance of Ir(piq)₃ in Different Host Materials (Illustrative)
| Host Material | Doping Conc. (wt%) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| CBP | 8 | ~8.5 | (0.67, 0.33) | General Literature |
| TCTA | 8 | ~10.0 | (0.67, 0.33) | General Literature |
| Zn(PPI)₂ | 6 | ~19.0 | Not Specified | [1] |
Experimental Protocols
Synthesis and Purification of fac-Ir(piq)₃
A general synthesis procedure for iridium complexes involves the reaction of iridium(III) chloride with the corresponding ligands in a high-boiling point solvent.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
1-phenylisoquinoline (piq)
-
2-ethoxyethanol (solvent)
-
Silver trifluoroacetate (optional, for chloride abstraction)
Procedure:
-
A mixture of IrCl₃·nH₂O and an excess of the 1-phenylisoquinoline ligand (typically 3-4 equivalents) is refluxed in 2-ethoxyethanol under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with methanol and then purified by column chromatography on silica gel.
-
For high-purity OLED-grade material, the purified complex should be further purified by temperature gradient sublimation under high vacuum (~10⁻⁶ Torr).[2]
Fabrication of a Multilayer Ir(piq)₃ OLED by Thermal Evaporation
Device Structure: ITO / HIL / HTL / EML / HBL / ETL / EIL / Cathode
Materials:
-
Substrate: Indium Tin Oxide (ITO) coated glass
-
Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
Emissive Layer (EML): Host material (e.g., TCTA or CBP) doped with Ir(piq)₃ (e.g., 8 wt%)
-
Hole Blocking Layer (HBL): e.g., BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline)
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene) or Alq₃ (tris(8-hydroxyquinolinato)aluminum)
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes immediately before being loaded into the vacuum chamber.
-
Organic Layer Deposition: The organic layers are deposited sequentially by thermal evaporation in a high vacuum chamber (base pressure < 10⁻⁶ Torr). The deposition rates are monitored using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s for the host and transport materials and a correspondingly lower rate for the dopant to achieve the desired concentration.
-
Cathode Deposition: Following the deposition of the organic layers and the EIL, the cathode is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
Encapsulation: The completed devices are encapsulated under an inert atmosphere (e.g., in a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Visualizations
Caption: Energy level diagram of a typical Ir(piq)₃ OLED.
Caption: Troubleshooting workflow for low EQE in Ir(piq)₃ OLEDs.
References
troubleshooting low yield in Ir(piq)3 synthesis
Welcome to the technical support center for the synthesis of tris(1-phenylisoquinoline)iridium(III) (Ir(piq)₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important organometallic complex, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Ir(piq)₃?
The synthesis of homoleptic tris-cyclometalated iridium(III) complexes like Ir(piq)₃ can be challenging due to the need for high temperatures and the potential for isomer formation.[1] A common and effective method for the analogous complex, Ir(ppy)₃, involves a one-pot reaction of an iridium(III) salt (e.g., IrCl₃·nH₂O) with a large excess of the ligand (1-phenylisoquinoline, piq) in a high-boiling point solvent or neat at elevated temperatures and pressures.[2][3] An alternative two-step method involves the initial formation of a chloro-bridged dimer, [Ir(piq)₂Cl]₂, followed by a reaction with an additional equivalent of the piq ligand.[4][5]
Q2: My reaction yielded a product, but the color is not the expected deep red. What could be the issue?
An off-color product, such as a dull or brownish-red, could indicate the presence of impurities or an incomplete reaction. The primary contaminant in similar syntheses, like that of Ir(ppy)₃, is often the unreacted chloro-bridged dimer intermediate, which has a different color.[3] Inadequate purification or reaction temperatures that are too low to drive the reaction to completion can lead to this issue.
Q3: I am struggling to separate the fac and mer isomers of Ir(piq)₃. What is the best approach?
The formation of both facial (fac) and meridional (mer) isomers is a known challenge in the synthesis of tris-cyclometalated iridium complexes.[1][6] The fac isomer is generally the thermodynamically more stable and desired product for many applications due to its higher emission quantum yields. Higher reaction temperatures tend to favor the formation of the fac isomer.[6] Separation can be difficult and often requires careful column chromatography or fractional recrystallization. For some iridium complexes, it has been shown that the mer isomer can be converted to the fac isomer thermally.[6] An acid-base treatment has also been reported to induce fac to mer isomerization, which can be reversed by light, although this is highly system-dependent.[7][8]
Q4: How critical is the purity of the 1-phenylisoquinoline (piq) ligand?
Ligand purity is paramount for achieving high yields and a pure final product. Impurities in the ligand can interfere with the cyclometalation reaction, leading to the formation of side products and a lower yield of Ir(piq)₃. It is highly recommended to use a purified ligand, for instance, by recrystallization or sublimation, before use.
Troubleshooting Guide for Low Yield
Problem 1: Very low or no formation of the desired Ir(piq)₃ product.
| Potential Cause | Recommended Action |
| Inadequate Reaction Temperature | The synthesis of tris-cyclometalated iridium complexes typically requires high temperatures, often exceeding 200°C.[2][3] Ensure your reaction setup can safely reach and maintain the required temperature. For high-pressure reactions, verify the integrity of your reactor and the accuracy of the temperature controller.[2] |
| Equipment Failure | Leaks in a high-pressure reactor are a primary cause of failed reactions.[2][3] Always perform a pressure test before starting the reaction. Ensure all valves and connections are secure and functioning correctly.[2] |
| Poor Quality of Iridium Precursor | The iridium(III) chloride hydrate precursor can vary in quality and water content. Consider using anhydrous IrCl₃ or a well-characterized precursor. Alternatively, using a more reactive precursor like Ir(acac)₃ can sometimes improve yields, though it is more expensive.[3][9] |
| Insufficient Reaction Time | These reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, which can be 24-48 hours or more, depending on the specific protocol.[2][3] |
Problem 2: The yield of the chloro-bridged dimer, [Ir(piq)₂Cl]₂, is low (for the two-step synthesis).
| Potential Cause | Recommended Action |
| Incorrect Solvent System | The formation of the dimer is often carried out in a mixture of an alcohol (like 2-ethoxyethanol) and water.[10] The ratio of these solvents can be critical. Ensure the correct solvent system and ratio are being used as specified in the literature protocol. |
| Suboptimal Reaction Temperature | While not as high as the final step, the dimer formation still requires elevated temperatures (e.g., 120-150°C).[10] Verify the reaction temperature is appropriate and stable. |
| Inefficient Precipitation/Isolation | The dimer is often isolated by precipitation upon cooling or the addition of water.[10] Ensure complete precipitation and careful filtration to avoid loss of the product. Washing with appropriate solvents is crucial to remove impurities without dissolving the dimer. |
Problem 3: The final purification step results in a significant loss of product.
| Potential Cause | Recommended Action |
| Product Dissolving in Wash Solvents | Ir(piq)₃ has low solubility in many common organic solvents, but some dissolution can occur, leading to yield loss during washing. Use minimal amounts of cold wash solvents. Hexanes and methanol are often used for washing similar iridium complexes.[2] |
| Inappropriate Recrystallization Solvents | Finding a suitable solvent system for recrystallization can be challenging. A solvent system where the product is sparingly soluble at room temperature but dissolves at an elevated temperature is ideal. For similar complexes, a mixture of dichloromethane and hexanes is used.[2] The ratio of these solvents is critical for efficient purification without significant product loss.[2] |
| Losses during Column Chromatography | If using column chromatography, the highly colored product can sometimes be difficult to elute completely from the stationary phase. Ensure the appropriate solvent system and stationary phase (e.g., silica gel, alumina) are used. Monitor the elution carefully to collect all the product. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of fac-Ir(ppy)₃ (Adaptable for Ir(piq)₃)
This protocol for the synthesis of the analogous complex fac-tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃) provides a robust starting point for the synthesis of fac-Ir(piq)₃.[2][3]
Materials:
-
Iridium(III) chloride anhydrous (1 equivalent)
-
1-phenylisoquinoline (piq) (12 equivalents)
-
Deionized water
-
High-pressure reactor (e.g., Parr reactor)
-
Argon gas
-
Dichloromethane (DCM)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a high-pressure reactor, add IrCl₃, 1-phenylisoquinoline, and deionized water.
-
Seal the reactor and purge with argon gas three times by pressurizing and depressurizing.
-
Pressurize the reactor with argon.
-
Heat the reaction mixture to approximately 205°C with stirring for 48 hours.
-
Cool the reactor to room temperature.
-
Carefully vent the reactor and open it. The product should appear as a deep red solid.
-
Transfer the entire contents to a separatory funnel. Use DCM to rinse the reactor and transfer any remaining solid.
-
Extract the product into the DCM layer.
-
Wash the organic layer with 1 M HCl to remove any remaining unreacted ligand.
-
Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Further purify the solid by washing/triturating with hexanes to which a very small amount of DCM has been added to selectively dissolve impurities.[2]
Visualizations
References
- 1. 160.153.132.164 [160.153.132.164]
- 2. orgsyn.org [orgsyn.org]
- 3. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid-base-induced fac → mer isomerization of luminescent iridium(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-base-induced fac → mer isomerization of luminescent iridium(iii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand [mdpi.com]
Technical Support Center: Preventing Aggregation of Ir(piq)3 in Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphorescent emitter Ir(piq)3, focusing on the prevention of its aggregation in thin films. Aggregation is a critical issue that can lead to luminescence quenching and a red-shift in the emission spectrum, ultimately degrading device performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it a problem?
A1: this compound aggregation refers to the formation of molecular clusters or aggregates within the thin film. This is problematic because at high concentrations, the close proximity of this compound molecules can lead to self-quenching of phosphorescence. This phenomenon, often referred to as concentration quenching, results in a decrease in the photoluminescence quantum yield (PLQY) and can cause a red-shift in the emission spectrum due to the formation of lower-energy emissive states from the aggregates.[1]
Q2: What is the most common strategy to prevent this compound aggregation?
A2: The most widely used and effective strategy is the host-guest approach. This involves dispersing the this compound emitter (guest) into a suitable host material with a wide bandgap. The host matrix physically separates the this compound molecules, thereby minimizing intermolecular interactions and reducing the likelihood of aggregation.[2][3]
Q3: How do I choose a suitable host material for this compound?
A3: An ideal host material should have a higher triplet energy than this compound to ensure efficient energy transfer to the emitter and prevent back energy transfer. It should also have good charge transport properties and be chemically and morphologically compatible with this compound. Commonly used host materials for phosphorescent emitters include 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), tris(4-carbazoyl-9-ylphenyl)amine (TCTA), and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).[3][4]
Q4: What is the optimal doping concentration for this compound in a host matrix?
A4: The optimal doping concentration depends on the specific host material and device architecture. However, a general guideline is to keep the concentration low enough to prevent aggregation while being high enough for efficient exciton capture. For similar iridium(III) complexes, optimal concentrations are often in the range of 5-10 wt%. Exceeding this range can lead to increased aggregation and a decrease in device efficiency.[1]
Q5: Can the molecular design of the emitter itself help prevent aggregation?
A5: Yes, modifying the molecular structure of the iridium complex by introducing bulky or sterically hindering ligands can effectively prevent aggregation. These bulky groups act as physical barriers, preventing the molecules from packing closely together. This strategy has been shown to significantly reduce self-quenching and improve the performance of solution-processed OLEDs.[5]
Q6: What are ultrathin emitting layers (UENs) and can they help with aggregation?
A6: Ultrathin emitting nanolayers are extremely thin layers of the emitter material, often less than a nanometer thick. Utilizing a UEN can be an effective way to reduce aggregation as the molecules are confined in a two-dimensional plane, which can inhibit the formation of three-dimensional aggregates. This approach has been successfully used to fabricate highly efficient OLEDs without a conventional doped host-guest system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Red-shifted emission spectrum | Aggregation of this compound molecules. | - Decrease the doping concentration of this compound in the host matrix.- Choose a host material with better dispersion properties for this compound.- Consider synthesizing a sterically hindered derivative of this compound. |
| Low Photoluminescence Quantum Yield (PLQY) | - Concentration quenching due to aggregation.- Inefficient energy transfer from the host.- Presence of impurities or moisture. | - Optimize the doping concentration.- Ensure the host material has a higher triplet energy than this compound.- Use high-purity materials and ensure anhydrous processing conditions. |
| Low Device Efficiency (EQE) | - Poor charge balance in the device.- Inefficient host-to-guest energy transfer.- Aggregation-induced quenching. | - Adjust the thicknesses of the charge transport layers.- Select a host with appropriate energy levels for efficient charge trapping and energy transfer.- Reduce the this compound concentration or use a more suitable host. |
| Poor Film Morphology (e.g., crystallization, pinholes) | - Inappropriate solvent or deposition rate.- Substrate incompatibility. | - Screen different solvents for spin-coating to achieve a more amorphous and uniform film.- Optimize the deposition rate and substrate temperature during vacuum deposition.- Consider using a different substrate or adding an interlayer to improve film formation. |
| Broadened Emission Spectrum | Increased molecular complexity and ongoing aggregation. | - Lower the emitter concentration.- Employ a host material that minimizes intermolecular interactions. |
Quantitative Data
Table 1: Photophysical Properties of this compound in Different Environments
| Host Material / Environment | Doping Concentration (wt%) | Emission Maximum (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Phosphorescence Lifetime (µs) | Reference |
| Dichloromethane (solution) | N/A | ~620 | >90 | < 4.0 | [2] |
| CBP | Doped | Orange-Red | Not specified | Not specified | [3] |
| mCP | Doped | Orange | Not specified | Not specified | [3] |
| TAPC | Doped | Red | Not specified | Not specified | [3] |
| TCTA | Doped | Orange | Not specified | Not specified | [3] |
| PMMA film | Doped | Red | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Spin-Coating of this compound Doped Thin Films
This protocol outlines a general procedure for preparing this compound doped thin films using a spin-coater.
Materials:
-
This compound
-
Host material (e.g., CBP, mCP)
-
Anhydrous solvent (e.g., chloroform, chlorobenzene)
-
Substrates (e.g., glass, ITO-coated glass)
-
Syringe filters (0.2 µm)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the host material in the chosen solvent (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).
-
In a clean vial, mix the host and this compound stock solutions to achieve the desired doping concentration (e.g., for a 5 wt% doped film, mix 95 parts of the host solution with 5 parts of the this compound solution by weight).
-
Stir the solution for at least 1 hour in an inert atmosphere (e.g., in a glovebox) to ensure complete dissolution and homogeneity.
-
Filter the solution through a 0.2 µm syringe filter immediately before use.
-
-
Substrate Cleaning:
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the surface wettability.
-
-
Spin-Coating:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense a sufficient amount of the prepared solution onto the center of the substrate to cover the entire surface.
-
Start the spin-coating program. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 3000 rpm for 40 seconds (to achieve the desired thickness).
-
-
The spin speed and time will need to be optimized to achieve the desired film thickness.
-
-
Annealing (Optional):
-
Transfer the coated substrate to a hotplate in an inert atmosphere.
-
Anneal the film at a temperature below the glass transition temperature of the host material (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.
-
-
Characterization:
-
Characterize the film's thickness, morphology, and photophysical properties using appropriate techniques (e.g., profilometry, AFM, photoluminescence spectroscopy).
-
Protocol 2: Vacuum Thermal Evaporation of this compound Doped Emissive Layer
This protocol describes the deposition of an this compound doped emissive layer for an OLED using a vacuum thermal evaporation system.
Materials:
-
This compound powder
-
Host material powder (e.g., CBP)
-
Substrate with pre-deposited layers (e.g., ITO/hole injection layer/hole transport layer)
-
Evaporation sources (boats or crucibles)
Procedure:
-
System Preparation:
-
Ensure the vacuum chamber is clean and has reached the base pressure (typically < 10⁻⁶ Torr).
-
Load the this compound and host material into separate evaporation sources.
-
-
Deposition:
-
Mount the substrate in the substrate holder.
-
Heat the host material source to its evaporation temperature. The deposition rate should be monitored using a quartz crystal microbalance (QCM). A typical rate for the host is 1-2 Å/s.
-
Simultaneously, heat the this compound source to its evaporation temperature. The deposition rate of the dopant should be carefully controlled to achieve the desired doping concentration. For a 6 wt% doping ratio and a host deposition rate of 1.9 Å/s, the dopant rate would be approximately 0.1 Å/s.
-
Co-deposit the host and dopant materials onto the substrate until the desired emissive layer thickness is reached (e.g., 20-40 nm).
-
Close the shutters of the sources and allow them to cool down.
-
-
Device Completion:
-
Without breaking the vacuum, proceed with the deposition of subsequent layers (e.g., electron transport layer, electron injection layer, and cathode).
-
-
Encapsulation:
-
After fabrication, the device should be encapsulated in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Visualizations
Caption: Experimental workflow for fabricating and characterizing this compound thin films.
Caption: Troubleshooting logic for common issues encountered with this compound thin films.
References
- 1. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
Technical Support Center: Optimization of Ir(piq)₃ Concentration in Host-Guest Systems
This guide provides researchers, scientists, and development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for optimizing the concentration of Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)₃) in host-guest emissive systems for Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What is Ir(piq)₃ and why is it used in OLEDs? Ir(piq)₃, or Tris(1-phenylisoquinoline)iridium(III), is an organometallic complex of iridium. It is a highly efficient phosphorescent emitter, meaning it can harvest both singlet and triplet excitons generated within the OLED, leading to a theoretical internal quantum efficiency of up to 100%.[1][2] It is specifically known for its deep-red emission, with a peak wavelength of around 615 nm.[3]
Q2: What is a host-guest system in the context of OLEDs? A host-guest system is a common technique used to create the emissive layer (EML) in OLEDs. In this system, a small amount of an emissive "guest" material (the dopant, e.g., Ir(piq)₃) is dispersed into a "host" material matrix. The host material typically has a wider energy bandgap and facilitates charge transport, while the guest material is responsible for light emission. This method helps to prevent the aggregation of emitter molecules, which can otherwise quench luminescence.[4]
Q3: Why is it critical to optimize the dopant concentration? Optimizing the dopant concentration is crucial for balancing several competing factors that determine device performance:
-
Energy Transfer: The concentration must be high enough to ensure efficient energy transfer from the host to the guest molecules.
-
Aggregation Quenching: If the concentration is too high, guest molecules become too close to each other, leading to self-quenching through processes like triplet-triplet annihilation (TTA), which reduces efficiency.[5][6]
-
Charge Trapping: The dopant molecules can act as charge traps. An optimal concentration ensures efficient charge recombination on the guest molecules without hindering overall charge mobility in the layer.[5]
Q4: What happens if the Ir(piq)₃ concentration is too high? An excessively high concentration leads to a significant drop in device efficiency, particularly at high brightness (a phenomenon known as "efficiency roll-off"). This is primarily due to two non-radiative decay processes:
-
Aggregation-Caused Quenching: Emitter molecules form aggregates that have lower emission efficiency than individual molecules.[5][7]
-
Triplet-Triplet Annihilation (TTA): At high concentrations and high current densities, two triplet excitons on adjacent guest molecules can interact. One or both may be annihilated through a non-radiative pathway, wasting energy that would have produced light.[5][8]
Q5: What happens if the Ir(piq)₃ concentration is too low? A concentration that is too low results in inefficient energy transfer from the host material to the Ir(piq)₃ guest. Excitons may remain on the host molecules and either decay non-radiatively or emit light at an undesired wavelength (host emission), leading to poor device efficiency and impure color coordinates.
Troubleshooting Guide
Problem 1: My device has very low External Quantum Efficiency (EQE).
-
Possible Cause A: Inefficient Host-to-Guest Energy Transfer (Concentration Too Low)
-
Symptom: The electroluminescence (EL) spectrum shows a significant peak corresponding to the host material's emission in addition to the red emission from Ir(piq)₃.
-
Solution: Fabricate a series of devices with incrementally higher Ir(piq)₃ doping concentrations (e.g., increase from 2% to 5%, 8%, etc.) to find the optimal point for energy transfer without introducing significant quenching.
-
-
Possible Cause B: Concentration Quenching (Concentration Too High)
-
Symptom: The EQE is low and decreases sharply as you increase the doping concentration beyond a certain point (e.g., >10-15%). The device may also show poor efficiency roll-off.
-
Solution: Reduce the doping concentration. The optimal range for phosphorescent emitters is often between 5% and 12% by weight, but this is highly dependent on the specific host material and device architecture.
-
-
Possible Cause C: Poor Material Stability
-
Symptom: Device performance degrades rapidly during operation or upon exposure to air. The emission color may shift towards blue over time.
-
Analysis: Ir(piq)₃ is known to be less stable compared to some other iridium complexes, especially in the presence of oxygen.[1] Degradation can create emissive byproducts, causing a hypsochromic (blue) shift in the emission spectrum.[1]
-
Solution: Ensure all fabrication, testing, and storage are performed in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox). Verify the purity of the source material before deposition.
-
Problem 2: My device shows severe efficiency roll-off at high brightness.
-
Possible Cause: Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Quenching (TPQ)
-
Symptom: The EQE is reasonable at low current densities but drops significantly as the voltage and brightness increase.
-
Analysis: At high current densities, the concentration of triplet excitons and charge carriers (polarons) within the emissive layer becomes very high. This increases the probability of TTA and TPQ, which are major non-radiative loss mechanisms that dominate at high drive currents.[8]
-
Solution 1 (Concentration Profile): Instead of a uniform doping concentration, use a graded or non-uniform guest profile in the emissive layer. For example, a higher concentration near the hole-transporting layer can help broaden the charge recombination zone, reducing the local density of excitons and thus mitigating TTA and TPQ.[8]
-
Solution 2 (Host Material Selection): Use a host material with balanced charge transport properties to prevent the accumulation of charges at one interface of the emissive layer, which can exacerbate quenching.
-
Problem 3: The emission color is not a pure deep-red.
-
Possible Cause A: Host Emission
-
Symptom: The EL spectrum shows a parasitic blue or green peak corresponding to the host material.
-
Solution: This points to incomplete energy transfer. Increase the Ir(piq)₃ concentration or select a host material with a higher triplet energy level to ensure more efficient and complete energy transfer to the guest.
-
-
Possible Cause B: Exciplex Emission
-
Symptom: A broad, unstructured, and red-shifted peak appears in the EL spectrum, which is not characteristic of either the host or the guest.
-
Analysis: An exciplex (excited-state complex) can form at the interface between the host and guest molecules if their HOMO and LUMO levels are not well-aligned.
-
Solution: Select a host material with appropriate energy levels to minimize the potential for exciplex formation. The host's LUMO should not be significantly lower than the guest's, and its HOMO should not be significantly higher.
-
Quantitative Data on Concentration Effects
Optimizing dopant concentration is a universal challenge for phosphorescent OLEDs. While extensive data tables for Ir(piq)₃ are spread across various publications with different device structures, the following table presents representative performance metrics for a green phosphorescent OLED using a different iridium complex (Ir(tfmppy)₂(tfmtpip)) to illustrate the typical effect of varying the dopant concentration.
| Doping Conc. (wt%) | Max. Current Efficiency (ηc,max) [cd A⁻¹] | Max. Power Efficiency (ηp,max) [lm W⁻¹] |
| 3% | 105.81 | 105.15 |
| 5% | 115.39 | 113.23 |
| 7% | 109.18 | 99.34 |
| 10% | 92.23 | 77.05 |
| Data adapted from a study on a green Ir(III) complex to illustrate the optimization trend.[2] Optimal performance is achieved at 5 wt%, with efficiency decreasing at both lower and higher concentrations. |
Experimental Protocols
Generic PHOLED Fabrication by Thermal Evaporation
This protocol describes the fabrication of a typical multilayer phosphorescent OLED. The emissive layer is formed by co-evaporating the host and guest materials.
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function of the ITO and remove organic residues.
-
-
Thermal Evaporation:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ mbar).
-
Deposit the organic layers and cathode sequentially without breaking vacuum. A typical device structure is:
-
Hole Injection Layer (HIL): 10 nm of α-NPD.
-
Hole Transporting Layer (HTL): 40 nm of TAPC (1,1-bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane).[2]
-
Emissive Layer (EML): 20 nm of a host material like mCP (N,N′-dicarbazolyl-3,5-benzene) co-doped with Ir(piq)₃. The doping concentration is controlled by adjusting the relative deposition rates of the two materials. For a 7% doping, the rate of mCP could be 1.0 Å/s while the rate of Ir(piq)₃ is 0.07 Å/s.
-
Hole/Exciton Blocking Layer (HBL): 10 nm of a material like TmPyPB.
-
Electron Transporting Layer (ETL): 40 nm of TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene).[2]
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
Cathode: 100 nm of Aluminum (Al).
-
-
-
Encapsulation:
-
After deposition, transfer the devices to an inert nitrogen atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.
-
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Measurement:
-
Use a source measure unit (SMU) connected to a calibrated photodiode or spectroradiometer.
-
Apply a forward voltage bias to the device and simultaneously measure the current density (J) flowing through it and the luminance (L) emitted from the active area.
-
-
Performance Parameter Calculation:
-
Current Efficiency (cd/A): Calculated directly from the L and J values.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE %): Calculated from the measured luminance, current, and the electroluminescence spectrum. This represents the ratio of emitted photons to injected electrons.[9]
-
CIE Coordinates: Determined from the electroluminescence spectrum to quantify the emission color.[9]
-
Visualizations
Caption: Experimental workflow for optimizing Ir(piq)₃ concentration.
Caption: Troubleshooting flowchart for low device efficiency (EQE).
Caption: Energy transfer pathways in a phosphorescent host-guest system.
References
- 1. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Manufacturing of OLEDs – challenges and solutions ... [eenewseurope.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Operational Stability of Ir(piq)3-based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the fabrication and operation of tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] based Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Rapid Luminance Decay | 1. Photo-oxidation of this compound: this compound is known to be unstable in the presence of oxygen and light, leading to rapid degradation.[1] 2. Poor Film Morphology: Aggregation of the emitter can lead to quenching and reduced efficiency. 3. Charge Imbalance: An excess of either holes or electrons can lead to exciton-polaron annihilation, a major degradation pathway. | 1. Improve Encapsulation: Use a high-quality encapsulation layer (e.g., glass lid with desiccant, or thin-film encapsulation) to minimize moisture and oxygen ingress.[2][3][4] 2. Optimize Host Material: Select a host material with appropriate energy levels to ensure good charge balance and prevent emitter aggregation. 3. Control Deposition Rate: Optimize the thermal evaporation deposition rate to achieve a smooth and uniform emissive layer. |
| Color Shift (Change in CIE Coordinates) Over Time | 1. Degradation of this compound: The degradation products of this compound may have different emission spectra, leading to a color shift.[1] 2. Host Material Degradation: The host material can also degrade, affecting the energy transfer to the emitter and the overall emission color. 3. Interfacial Instability: Degradation at the interface between the emissive layer (EML) and the electron transport layer (ETL) can alter the recombination zone and emission characteristics. | 1. Inert Atmosphere Processing: Handle and fabricate the device in a glovebox with low oxygen and moisture levels. 2. Stable Host Selection: Choose a host material with high thermal and electrochemical stability. 3. Introduce Interlayers: Inserting a thin interlayer between the EML and ETL can help confine excitons and improve interfacial stability. |
| Increase in Operating Voltage | 1. Formation of Traps: Degradation of organic materials can create charge traps, impeding charge transport. 2. Interfacial Degradation: Degradation at the organic/organic or organic/electrode interfaces can increase the injection barrier. 3. Material Decomposition: Thermal stress during operation can lead to the decomposition of materials, increasing the device resistance. | 1. Thermal Management: Operate the device at a controlled temperature and ensure good heat dissipation. 2. Material Purity: Use high-purity organic materials to minimize intrinsic traps. 3. Optimize Device Architecture: A well-designed device structure with appropriate layer thicknesses can improve charge transport and reduce voltage increase. |
| Appearance of Dark Spots or Areas | 1. Particulate Contamination: Dust or other particles on the substrate can lead to pinholes in the film and subsequent degradation. 2. Moisture and Oxygen Ingress: Localized penetration of moisture and oxygen through defects in the encapsulation can cause non-emissive spots.[3][4] 3. Electrode Delamination: Poor adhesion of the cathode to the organic layers can result in dark spots. | 1. Substrate Cleaning: Implement a rigorous substrate cleaning procedure before device fabrication. 2. High-Quality Encapsulation: Ensure a pinhole-free and hermetic encapsulation.[2] 3. Improve Adhesion: Optimize the deposition conditions of the cathode to enhance its adhesion. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-based OLED degrading so quickly, even in an inert atmosphere?
A1: While an inert atmosphere during fabrication is crucial, several intrinsic factors can still lead to rapid degradation. This compound itself is among the less stable phosphorescent emitters.[1] Key degradation mechanisms that can occur even without oxygen include:
-
Triplet-Triplet Annihilation (TTA): At high brightness, two triplet excitons can interact, with one returning to the ground state non-radiatively and the other being promoted to a higher, often unstable, excited state, leading to molecular decomposition.
-
Triplet-Polaron Annihilation (TPA): An interaction between a triplet exciton and a charge carrier (polaron) can quench the exciton non-radiatively, generating heat and contributing to material degradation.
-
Inherent Instability of the Excited State: The excited state of the this compound molecule itself may have a limited lifetime and be prone to decomposition.[1]
To mitigate these, consider optimizing the doping concentration of this compound in the host material and selecting a host that promotes a wide recombination zone to reduce exciton density.
Q2: How do I choose the right host material for this compound?
A2: The choice of host material is critical for the stability and efficiency of your OLED. Key considerations include:
-
Triplet Energy: The host's triplet energy level should be higher than that of this compound (approximately 2.0 eV) to ensure efficient energy transfer to the emitter and prevent back-energy transfer.
-
HOMO and LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should align well with the adjacent charge transport layers to facilitate balanced charge injection and transport, minimizing charge accumulation and TPA.
-
Thermal and Morphological Stability: The host should have a high glass transition temperature (Tg) and be resistant to crystallization to ensure a stable film morphology during operation.
-
Chemical Stability: The host material should be electrochemically stable to resist degradation under electrical stress.
Q3: What is efficiency roll-off and how can I minimize it in my this compound OLEDs?
A3: Efficiency roll-off is the decrease in external quantum efficiency (EQE) as the brightness (luminance) of the OLED increases. This is a significant issue in phosphorescent OLEDs and is primarily caused by TTA and TPA. At higher brightness, the density of excitons and charge carriers increases, making these bimolecular quenching processes more prevalent.
To minimize efficiency roll-off:
-
Use a Host with High Charge Carrier Mobility: This helps to broaden the recombination zone, reducing the local concentration of excitons and polarons.
-
Optimize the Device Architecture: Employing a mixed-host system or a graded doping profile can help to distribute the recombination zone more evenly across the emissive layer.
-
Select Emitters with Shorter Excited-State Lifetimes: While not easily modifiable for a given emitter like this compound, emitters with shorter lifetimes are less susceptible to TTA.
Q4: Can I reuse my this compound source material for thermal evaporation multiple times?
A4: It is generally not recommended to reuse the this compound source material multiple times, especially if it has been subjected to prolonged heating. Thermal stress can cause the material to degrade within the crucible, even in a high-vacuum environment. This can lead to the co-deposition of decomposed material, which can act as quenching sites and charge traps in your device, severely impacting its performance and stability. For best results and reproducibility, use fresh, purified material for each deposition.
Quantitative Data Summary
The following tables summarize key performance metrics for phosphorescent OLEDs. While specific data for this compound can vary significantly with device architecture, these tables provide a general reference.
Table 1: Representative Lifetime Data for Red Phosphorescent OLEDs
| Host Material | Emitter | Initial Luminance (cd/m²) | LT50 (hours) | LT90 (hours) | Reference |
| CBP | Ir(piq)2(acac) | 1000 | ~1,500 | ~300 | Hypothetical Example |
| mCP | This compound | 1000 | ~800 | ~150 | Hypothetical Example |
| TCTA | This compound | 1000 | ~1,200 | ~250 | Hypothetical Example |
| High Stability Host | This compound | 1000 | >5,000 | >1,000 | Hypothetical Example |
Table 2: Impact of Encapsulation on Device Lifetime
| Encapsulation Method | Environment | LT50 (hours) at 1000 cd/m² |
| None | Ambient Air | < 10 |
| Glass Lid with Desiccant | Ambient Air | > 10,000 |
| Thin-Film Encapsulation (TFE) | Ambient Air | > 20,000 |
Experimental Protocols
1. Protocol for Accelerated Aging Test
This protocol is designed to estimate the operational lifetime of an OLED in a shorter timeframe by subjecting it to higher stress conditions (temperature and/or current density).
Materials and Equipment:
-
Fabricated and encapsulated OLED device
-
Source measure unit (SMU)
-
Photodiode or spectroradiometer
-
Temperature-controlled chamber
-
Computer with control and data logging software
Procedure:
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics of the device at room temperature.
-
Stress Condition Selection: Choose the stress conditions. A common approach is to use a higher constant current density that results in a significantly higher initial luminance than the target operating condition. Another approach is to use an elevated temperature (e.g., 50°C, 85°C).
-
Device Mounting: Mount the device inside the temperature-controlled chamber.
-
Stress Application: Apply the constant stress (current or temperature) to the device.
-
Data Logging: Continuously monitor and record the luminance and voltage over time.
-
Lifetime Extrapolation: Use a lifetime model, such as the stretched exponential decay model or an empirical power law, to extrapolate the lifetime at the normal operating conditions from the accelerated aging data. The relationship is often described by the equation: Lifetime ∝ (Current Density)^-n, where 'n' is the acceleration factor.
2. Protocol for OLED Encapsulation (Glass Lid with UV-cured Epoxy)
This protocol describes a common method for encapsulating OLEDs in a research environment.
Materials and Equipment:
-
Fabricated OLED device
-
Glass lids (with or without desiccant cavity)
-
UV-curable epoxy resin
-
UV lamp
-
Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)
-
Dispenser for epoxy
Procedure:
-
Preparation: Perform all encapsulation steps inside a glovebox to prevent exposure to ambient air and moisture.
-
Epoxy Dispensing: Dispense a continuous bead of UV-curable epoxy around the perimeter of the active area on the OLED substrate. Ensure there are no breaks in the bead.
-
Lid Placement: Carefully place the glass lid onto the epoxy bead, ensuring it makes uniform contact.
-
Curing: Expose the device to a UV lamp for the recommended curing time for the specific epoxy. The UV light will cure the epoxy, creating a hermetic seal.
-
Post-Curing: Allow the device to rest for a short period to ensure the seal is fully set before testing.
Mandatory Visualizations
Caption: Troubleshooting workflow for rapid luminance decay in this compound OLEDs.
References
- 1. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 2. [Learn Display] 49. Encapsulation [global.samsungdisplay.com]
- 3. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
solving solubility issues with Ir(piq)3 and its derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the iridium complex Ir(piq)3 and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work, with a focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: Tris(1-phenylisoquinoline)iridium(III), or this compound, is a phosphorescent organometallic complex. It is widely recognized for its intense deep-red emission, making it a valuable material in the development of Organic Light-Emitting Diodes (OLEDs). In the realm of life sciences, its photophysical properties are leveraged for applications in bioimaging and as a photosensitizer in photodynamic therapy (PDT).
Q2: I'm having trouble dissolving my this compound. What are some common solvents to try?
Q3: Why is my solution of this compound showing weak or no luminescence?
A3: Several factors can lead to poor luminescence. One of the most common issues is aggregation-caused quenching. At high concentrations or in poor solvents, this compound molecules can stack together, which provides non-radiative pathways for the excited state to decay, thus reducing or eliminating phosphorescence. Another reason could be the presence of impurities that act as quenchers. It is crucial to use high-purity, sublimed grade this compound for optimal performance.
Q4: How can I improve the aqueous solubility of my this compound derivative for biological experiments?
A4: To enhance water solubility, several chemical modification strategies can be employed during the synthesis of this compound derivatives. These include:
-
Ligand Sulfonation: Introducing sulfonate groups onto the ligands is a common and effective method to create highly water-soluble iridium complexes.
-
Functionalization with Hydrophilic Groups: Attaching hydrophilic moieties such as polyethylene glycol (PEG) chains can significantly improve aqueous solubility.
-
Incorporation into Nanoparticles: Encapsulating the iridium complex within biocompatible nanoparticles is another successful approach to create stable aqueous dispersions for biological delivery.
Troubleshooting Guides
Issue 1: Poor Solubility in Organic Solvents
Problem: You are unable to achieve the desired concentration of this compound or its derivative in a specific organic solvent for your experiment (e.g., for preparing thin films for OLEDs).
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. While specific data for this compound is scarce, the following table provides solubility data for other representative iridium complexes to guide your selection.
-
Gentle Heating: Carefully warm the solvent while stirring to aid dissolution. Be cautious, as some iridium complexes can be thermally sensitive.
-
Sonication: Use an ultrasonic bath to break up aggregates and enhance solvation.
-
Co-solvent System: Try a mixture of solvents. For example, a small amount of a good solvent like chloroform (while monitoring for degradation) mixed with a poorer solvent might improve overall solubility.
-
Derivative Selection: If you are synthesizing your own complexes, consider modifications to the ligands to improve solubility in your target solvent. For instance, adding alkyl or other solubilizing groups can be effective.
Data Presentation: Solubility of Representative Iridium Complexes
The following table summarizes the maximum solubility of several common iridium photocatalysts in a range of organic solvents. This data can serve as a guide for initial solvent screening for this compound and its derivatives.
| Catalyst | Solvent | Molar Concentration (M) | Concentration (ppm) |
| fac-Ir(ppy)₃ | Acetone | 6.0 x 10⁻⁴ | 5.0 x 10² |
| Acetonitrile | < 1.0 x 10⁻⁵ | < 10 | |
| Dichloromethane | 1.1 x 10⁻³ | 7.0 x 10² | |
| N,N-Dimethylformamide | 1.8 x 10⁻³ | 1.2 x 10³ | |
| Dimethylsulfoxide | 1.2 x 10⁻³ | 8.0 x 10² | |
| Tetrahydrofuran | 1.5 x 10⁻⁴ | 1.0 x 10² | |
| Toluene | 1.5 x 10⁻⁴ | 1.0 x 10² | |
| Ir(ppy)₂(dtbbpy)PF₆ | Acetone | 9.9 x 10⁻² | 1.4 x 10⁵ |
| Acetonitrile | 9.2 x 10⁻⁴ | 8.3 x 10² | |
| Dichloromethane | 4.2 x 10⁻³ | 2.3 x 10³ | |
| N,N-Dimethylformamide | 5.6 x 10⁻² | 4.2 x 10⁴ | |
| Dimethylsulfoxide | 1.4 x 10⁻² | 8.9 x 10³ | |
| Tetrahydrofuran | 1.8 x 10⁻² | 1.4 x 10⁴ | |
| Toluene | 2.8 x 10⁻⁴ | 2.3 x 10² |
Data adapted from a study on the solubility of common iridium and ruthenium photocatalysts. Note that this compound is not included in the original table, and this data is for representative purposes.
Issue 2: Precipitation or Aggregation in Solution
Problem: Your this compound solution appears cloudy, or you observe precipitate forming over time, which can negatively impact device performance or experimental results.
Troubleshooting Steps:
-
Concentration Reduction: Aggregation is often concentration-dependent. Try working with more dilute solutions if your application allows.
-
Solvent Quality: Ensure your solvents are anhydrous and of high purity. Water or other impurities can sometimes induce precipitation.
-
Temperature Control: Some complexes are less soluble at lower temperatures. Maintain a stable, and if necessary, slightly elevated temperature.
-
Use of Additives: In some formulations, particularly for thin-film deposition, the use of a host material can help to disperse the iridium complex and prevent aggregation.
-
Filtration: Before use, filter your solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles or small aggregates.
Experimental Protocols
Protocol 1: General Procedure for Dissolving Iridium Complexes for Solubility Assessment
This protocol is adapted from methodologies used to determine the solubility of iridium photocatalysts and can be applied to this compound and its derivatives.
-
Preparation of a Stock Solution: Accurately weigh a small amount of the iridium complex (e.g., ~1.0 mg) and dissolve it in a solvent in which it is known to be highly soluble to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution to create a series of standards with known concentrations (e.g., 1000, 100, 10, 1 ppm).
-
Solvent Evaporation: Remove the solvent from the diluted solutions under vacuum to leave behind a precise and small amount of the complex.
-
Solubility Test: To separate tubes containing the accurately weighed complex from step 3, add a measured volume of the test solvent.
-
Sonication and Centrifugation: Sonicate the heterogeneous mixture to aid dissolution, followed by centrifugation to pellet any undissolved material.
-
Quantification: Analyze the supernatant using UV-Vis spectroscopy and compare the absorbance to the standards prepared in a fully dissolving solvent to determine the concentration of the dissolved complex.
Protocol 2: Standard MTT Assay for Cytotoxicity of this compound Derivatives
This protocol outlines a general workflow for assessing the cytotoxicity of a water-soluble this compound derivative in a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the water-soluble this compound derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the iridium complex at various concentrations. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cell death.
-
Incubation: Incubate the cells with the compound for a predetermined time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).
Mandatory Visualizations
Caption: Logical workflow for troubleshooting solubility issues with this compound.
Caption: Signaling pathway for this compound derivative-mediated photodynamic therapy.
References
minimizing batch-to-batch variation in Ir(piq)3 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing batch-to-batch variation during the synthesis of tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing batch-to-batch consistency in this compound synthesis?
A1: The most critical factor is precise temperature control during the reaction. The formation of the desired facial (fac) isomer of this compound is thermodynamically favored at high temperatures (typically above 200°C), while the kinetically favored meridional (mer) isomer can form at lower temperatures.[1][2][3] Inconsistent temperature profiles between batches will lead to varying ratios of fac and mer isomers, resulting in different photophysical and electrochemical properties.
Q2: How does the purity of starting materials affect the synthesis?
A2: The purity of the iridium precursor (e.g., IrCl3·nH2O) and the 1-phenylisoquinoline (piq) ligand is paramount. Impurities in the iridium salt can lead to lower yields and the formation of undesired byproducts. The purity of the ligand is also crucial, as contaminants can compete in the coordination reaction. It is recommended to use high-purity, anhydrous iridium(III) chloride and purified 1-phenylisoquinoline.
Q3: What are the common byproducts in this compound synthesis, and how can they be avoided?
A3: A common byproduct is the chloro-bridged dimer, [(piq)2Ir(μ-Cl)]2Ir(piq)2.[4][5] This intermediate can form if the reaction does not go to completion. To minimize its formation, ensure a sufficient excess of the 1-phenylisoquinoline ligand is used and that the reaction is carried out for the recommended duration at the optimal temperature to drive the reaction towards the tris-cyclometalated product.
Q4: Can the mer isomer be converted to the desired fac isomer post-synthesis?
A4: Yes, the mer isomer can be converted to the more stable fac isomer by heating the isolated mixture at a high temperature or through photoirradiation.[1][2] This post-synthesis isomerization can be a useful strategy to improve the isomeric purity of a batch that contains a significant amount of the mer isomer. Conversely, it's important to be aware that exposure of the purified fac isomer to certain acidic and basic conditions might induce a reverse isomerization to the mer form.[1][6]
Q5: What are the recommended purification techniques for obtaining high-purity this compound?
A5: A multi-step purification process is often necessary. This typically involves:
-
Solvent washing/Soxhlet extraction: To remove unreacted ligand and more soluble impurities.
-
Column chromatography: On silica gel or alumina to separate the desired product from byproducts and isomers.
-
Sublimation: This is a highly effective final purification step to obtain very high-purity material suitable for electronic device fabrication.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Suboptimal reaction temperature. 4. Loss of product during workup and purification. | 1. Increase reaction time or temperature. 2. Verify the purity of IrCl3 and 1-phenylisoquinoline. 3. Ensure the reaction temperature is consistently maintained at the optimal level (e.g., >200°C). 4. Optimize extraction and chromatography procedures to minimize losses. |
| Inconsistent Color or Photophysical Properties | 1. Presence of a mixture of fac and mer isomers. 2. Residual solvent or impurities. | 1. Confirm isomeric purity using ¹H NMR. If a mixture is present, consider thermal annealing to convert mer to fac.[2] 2. Ensure complete removal of solvent under high vacuum. Perform further purification steps like sublimation. |
| Poor Solubility of the Crude Product | 1. Formation of polymeric byproducts. 2. Presence of insoluble iridium salts. | 1. Review reaction conditions to avoid over-heating or prolonged reaction times that might lead to polymerization. 2. Ensure the iridium precursor is fully dissolved/reacted. |
| Extra Peaks in NMR Spectrum | 1. Presence of unreacted starting materials. 2. Formation of byproducts (e.g., chloro-bridged dimer). 3. Mixture of fac and mer isomers. | 1. Improve purification by thorough washing or chromatography. 2. Use a stoichiometric excess of the ligand and ensure complete reaction. 3. Compare the spectrum to literature data for both isomers to identify their presence. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Homoleptic Iridium(III) Complexes
| Complex | Iridium Precursor | Ligand Excess (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| fac-Ir(ppy)3 | IrCl3·nH2O | 12 | Water | 205 | 48 | 91-94 | [8] |
| fac-Ir(ppy)3 | Ir(acac)3 | ~3 | Glycerol | 250 | 24 | ~70 | [9] |
| mer-Ir(tpy)3 | [(tpy)2Ir(μ-Cl)]2 | 2 | Glycerol | 200 | - | 67 | [1] |
Note: "ppy" is 2-phenylpyridine and "tpy" is 2-(p-tolyl)pyridine. These conditions for analogous complexes can serve as a starting point for optimizing this compound synthesis.
Table 2: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption λmax | 324 nm | THF | [7] |
| Emission λem | 615 nm | THF | [7] |
| HOMO | 5.1 eV | - | [7] |
| LUMO | 3.1 eV | - | [7] |
Experimental Protocols
Representative Protocol for Homoleptic Ir(III) Complex Synthesis (adapted for this compound)
This protocol is based on a well-established procedure for fac-Ir(ppy)3 and should be adapted and optimized for this compound.[8]
-
Reaction Setup: In a high-pressure reactor, combine iridium(III) chloride hydrate (1 equivalent), 1-phenylisoquinoline (10-12 equivalents), and a high-boiling solvent such as glycerol or ethylene glycol.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to 220-250°C with vigorous stirring. Maintain this temperature for 24-48 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Add a non-solvent like methanol or water to precipitate the crude product.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the crude product extensively with water, methanol, and hexane to remove the solvent and excess ligand.
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Drying: Dry the crude product under high vacuum.
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Purification: Purify the crude product by column chromatography on silica gel, followed by sublimation for high-purity material.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Key factors that can introduce variability between different batches of this compound.
Caption: Relationship between reaction temperature and the formation of fac and mer isomers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-base-induced fac → mer isomerization of luminescent iridium(iii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. orgsyn.org [orgsyn.org]
- 9. ursi.org [ursi.org]
Technical Support Center: Purification of Crude Ir(piq)3
Welcome to the technical support center for the purification of Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3]. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of impurities from crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound typically contains a variety of impurities stemming from the synthesis process. These can include:
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Unreacted Starting Materials: Residual Iridium(III) chloride (IrCl3) and 1-phenylisoquinoline (piq) ligand.
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Reaction Intermediates: Chloro-bridged iridium dimers, such as [(piq)2Ir(μ-Cl)]2, are common byproducts.
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Isomeric Impurities: this compound can exist as two geometric isomers: the facial (fac) and meridional (mer) isomers. The crude product is often a mixture of both.[1][2]
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Solvent Residues: Trapped solvents from the reaction or initial work-up.
Q2: What are the primary methods for purifying crude this compound?
A2: The three most effective and commonly employed methods for purifying this compound are:
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Sublimation: A technique that heats the solid material under high vacuum, causing it to transition directly into a gas and then re-deposit as a purified solid on a cold surface.[3]
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Column Chromatography: A chromatographic method used to separate the components of a mixture based on their differential adsorption to a stationary phase while being moved through it by a mobile phase.
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Recrystallization: A procedure for purifying a solid compound by dissolving it in a hot solvent and then cooling the solution to allow the desired compound to crystallize out, leaving impurities in the solution.
Q3: Which purification method is the best for obtaining high-purity this compound?
A3: Sublimation is generally considered the best method for achieving the highest purity (>99.0%) this compound, particularly for applications in organic light-emitting diodes (OLEDs).[3] However, it is important to note that the high temperatures required for sublimation can sometimes lead to thermal decomposition or isomerization of the complex.[2] Column chromatography is very effective at separating different components, including isomers, while recrystallization is a good technique for removing less soluble or more soluble impurities. The choice of method often depends on the nature of the impurities and the desired final purity. A combination of methods, such as column chromatography followed by sublimation, is often used to achieve the highest purity.
Q4: How can I identify the fac and mer isomers of this compound?
A4: The fac and mer isomers of this compound can be distinguished using ¹H NMR spectroscopy. The fac isomer possesses a higher degree of symmetry (C3) compared to the mer isomer (C1). This results in a simpler ¹H NMR spectrum for the fac isomer, with fewer signals in the aromatic region. In contrast, the less symmetric mer isomer will exhibit a more complex ¹H NMR spectrum with a larger number of distinct signals for the aromatic protons.[1]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Compound is lost during column chromatography. | Ensure the chosen solvent system is not too polar, which could cause the compound to elute too quickly with impurities. Monitor fractions closely using Thin Layer Chromatography (TLC). |
| Poor recovery from recrystallization. | The solvent system may be suboptimal. If too much of the "good" solvent is used, the compound will remain dissolved even at low temperatures. If too much "poor" solvent is added, the compound may "oil out" instead of crystallizing. Experiment with different solvent ratios. |
| Inefficient sublimation. | The temperature may be too low, or the vacuum may not be sufficient. Gradually increase the temperature and ensure a high vacuum (e.g., 10⁻⁶ Torr) is achieved. Be cautious of overheating, which can lead to decomposition. |
| Decomposition of the material. | This compound can be sensitive to prolonged exposure to heat and light. Minimize exposure to high temperatures during purification and store the purified material in a dark, inert atmosphere. |
Issue 2: Presence of Isomeric Impurities After Purification
| Possible Cause | Troubleshooting Step |
| Sublimation induced isomerization. | The high temperatures used in sublimation can cause the interconversion of fac and mer isomers.[2] If a specific isomer is desired, consider using a non-thermal purification method like column chromatography. |
| Co-elution during column chromatography. | The chosen solvent system may not be adequate to resolve the isomers. A gradient elution, where the polarity of the mobile phase is gradually changed, can improve the separation of isomers. Chiral HPLC columns can also be used for the separation of enantiomers if applicable.[4][5] |
| Co-crystallization during recrystallization. | If the isomers have very similar solubilities, they may crystallize together. Multiple recrystallizations may be necessary, or an alternative purification method should be employed. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific crude material.
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Stationary Phase Preparation: Pack a glass column with silica gel in a slurry with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry powder is loaded onto the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). A typical gradient might be from 100% hexane to a 1:1 mixture of hexane and dichloromethane.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Analyze the purified product by ¹H NMR to confirm its purity and isomeric form.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for recrystallizing iridium complexes is a mixture of a "good" solvent in which the compound is soluble (e.g., dichloromethane) and a "poor" solvent in which it is less soluble (e.g., hexane).
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Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
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Induce Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 3: Purification by Sublimation
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
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Vacuum: Evacuate the apparatus to a high vacuum (typically 10⁻⁵ to 10⁻⁶ Torr).
-
Heating: Gradually heat the sample. The sublimation temperature for this compound is typically in the range of 300-400 °C, but this should be determined empirically for your specific setup and crude material purity.
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Collection: The purified this compound will sublime and deposit on a cold finger or the cooler parts of the apparatus.
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Recovery: Once the sublimation is complete, allow the apparatus to cool to room temperature before carefully collecting the purified crystals.
Data Presentation
The following table summarizes the expected purity levels for this compound after different purification methods. The actual purity will depend on the quality of the crude material and the optimization of the purification protocol.
| Purification Method | Typical Purity of Crude this compound | Expected Purity After Purification |
| Column Chromatography | 80-95% | >98% |
| Recrystallization | 80-95% | >97% |
| Sublimation | >98% (from pre-purified material) | >99.0%[3] |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for separating isomeric impurities.
References
Technical Support Center: Optimizing Annealing for Ir(piq)3 Thin Films
Welcome to the technical support center for optimizing the annealing temperature of Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] thin films. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal film properties and device performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound thin films?
Annealing is a critical post-deposition thermal treatment step used to improve the quality of this compound thin films. The primary goals are to:
-
Enhance Crystallinity and Molecular Ordering: Improve the structural coherence of the film.
-
Optimize Film Morphology: Modify the film's surface roughness and grain size.
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Improve Optoelectronic Properties: Enhance photoluminescence quantum yield (PLQY) and charge transport characteristics.
-
Boost Device Performance: Lead to higher efficiency and stability in organic light-emitting diodes (OLEDs).
Q2: What is a typical annealing temperature range for this compound thin films?
While the optimal annealing temperature is highly dependent on the specific substrate, film thickness, and deposition method, a general starting point can be guided by the material's thermal stability. This compound and related complexes exhibit high thermal stability, with decomposition temperatures (Td), corresponding to 5% weight loss, often reported to be above 300°C. For instance, similar iridium complexes show thermal decomposition temperatures of 308°C and 320°C[1]. Therefore, a safe yet effective annealing temperature range to explore would typically be between 100°C and 250°C. It is crucial to stay well below the decomposition temperature to prevent material degradation.
Q3: How does annealing temperature affect the morphology of this compound thin films?
The annealing temperature significantly influences the morphology of thin films. As the temperature increases, molecular mobility is enhanced, which can lead to:
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Increased Grain Size: Higher temperatures can promote the growth of larger crystalline grains.
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Reduced Defects: Annealing can help in the removal of structural defects and voids.
-
Changes in Surface Roughness: The surface roughness may either increase or decrease depending on the extent of molecular rearrangement and crystallization. For some thin films, annealing leads to a reduction in roughness, while for others, excessive temperatures can cause roughening.
Q4: What is the expected impact of annealing on the photoluminescence (PL) of this compound films?
Proper annealing is generally expected to enhance the photoluminescence of this compound films. This enhancement is often attributed to:
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Improved Molecular Arrangement: A more ordered film can reduce non-radiative decay pathways.
-
Reduced Quenching Effects: Annealing can help to minimize aggregation-caused quenching by allowing molecules to settle into more favorable conformations. Studies on other materials have shown a significant increase in PL intensity after annealing. For instance, annealing of some nanostructured films at high temperatures resulted in a more than twofold enhancement in PL intensity[2].
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of this compound thin films.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Photoluminescence (PL) Intensity | - Incomplete solvent removal.- Poor film morphology with high defect density.- Aggregation-caused quenching. | 1. Pre-annealing bake: Perform a low-temperature bake (e.g., 80°C) under vacuum to remove residual solvent before the main annealing step.2. Systematic Annealing Study: Anneal a series of samples at different temperatures (e.g., in 20°C increments from 100°C to 220°C) to find the optimal temperature for your specific setup.3. Characterize Morphology: Use Atomic Force Microscopy (AFM) to correlate surface morphology with PL intensity at different annealing temperatures. |
| Poor Device Performance (Low EQE) | - Suboptimal film morphology leading to inefficient charge injection/transport.- Thermal degradation of the this compound or adjacent layers.- Mismatch of energy levels due to morphological changes. | 1. Optimize Annealing Temperature: As with PL, perform a systematic study of annealing temperature versus device efficiency.2. Check for Degradation: Ensure the annealing temperature is well below the decomposition temperature of all materials in the device stack. The thermal stability of this compound complexes is generally high, with decomposition temperatures often exceeding 300°C[1].3. Analyze Film Structure: Use techniques like X-ray Diffraction (XRD) to assess the crystallinity of the film at different annealing temperatures. |
| Inconsistent Results | - Poor temperature control during annealing.- Variations in film thickness.- Atmospheric contamination during annealing. | 1. Calibrate Annealing Equipment: Ensure your hotplate or oven provides uniform and accurate temperature control.2. Control Film Thickness: Maintain consistent deposition parameters to ensure uniform film thickness across samples.3. Inert Atmosphere: Perform annealing in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidation or moisture-related degradation. |
| Film Delamination or Cracking | - Excessive thermal stress.- Mismatch in thermal expansion coefficients between the film and the substrate. | 1. Reduce Annealing Temperature: High temperatures can induce significant stress.2. Slow Ramping Rates: Increase the temperature gradually to the setpoint and cool down slowly to minimize thermal shock. A typical ramp rate might be 5-10°C per minute. |
Experimental Protocols
Protocol 1: Systematic Optimization of Annealing Temperature
This protocol outlines a method for determining the optimal annealing temperature for this compound thin films to maximize photoluminescence.
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Sample Preparation: Deposit this compound thin films on a series of identical substrates (e.g., quartz or silicon) using your standard deposition technique (e.g., spin-coating or thermal evaporation). Ensure all films have the same thickness.
-
Pre-Annealing Bake: Place all samples in a vacuum oven at 80°C for at least 2 hours to remove any residual solvent.
-
Annealing:
-
Set up a calibrated hotplate or oven inside a nitrogen-filled glovebox.
-
Divide the samples into groups. Each group will be annealed at a different temperature. A suggested range is 100°C, 120°C, 140°C, 160°C, 180°C, 200°C, and 220°C. Include a non-annealed control sample.
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Place each group of samples on the pre-heated hotplate for a fixed duration, for example, 15 minutes.
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After annealing, allow the samples to cool down slowly to room temperature on a heat-insulating surface within the glovebox.
-
-
Characterization:
-
Measure the photoluminescence spectra and quantum yield for each sample.
-
Characterize the surface morphology of each film using Atomic Force Microscopy (AFM).
-
(Optional) Analyze the crystallinity using X-ray Diffraction (XRD).
-
-
Data Analysis: Plot the PL intensity/quantum yield and surface roughness as a function of annealing temperature to identify the optimal temperature.
Visualizations
Logical Workflow for Annealing Optimization
Caption: Workflow for optimizing the annealing temperature of this compound thin films.
Relationship between Annealing and Film Properties
Caption: Interdependencies of annealing temperature, film properties, and device performance.
References
Technical Support Center: Synthesis of Cyclometalated Ir(III) Complexes
Welcome to the technical support center for the synthesis of cyclometalated Ir(III) complexes. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis, purification, and characterization of these important compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Possible Cause | Recommendation |
| Low or No Yield of Chloro-Bridged Dimer | Incomplete reaction; Poor quality of IrCl₃ hydrate; Inappropriate solvent or temperature. | Ensure complete dissolution of reagents. Use high-purity IrCl₃·nH₂O. A common solvent system is a 3:1 mixture of 2-ethoxyethanol and water, with refluxing temperatures around 120°C.[1][2][3] Microwave-assisted synthesis can also improve yields and reduce reaction times.[2][4] |
| Low Yield of Final Complex | Inefficient cleavage of the chloro-bridged dimer; Steric hindrance from bulky ligands; Decomposition of the complex. | Use a suitable base (e.g., Na₂CO₃, K₂CO₃) to facilitate the reaction with the ancillary ligand.[2][5] Consider using a primer ligand to circumvent issues with self-aggregation and poor solubility of hydrogen-bond-rich ancillary ligands.[6] Optimize reaction time and temperature to prevent decomposition. |
| Formation of Undesired Isomers (mer vs. fac) | Reaction temperature and kinetics. | The meridional (mer) isomer is often the kinetically favored product at lower temperatures (e.g., 140-150°C), while higher temperatures promote the formation of the more thermodynamically stable facial (fac) isomer.[7] Photochemical or thermal isomerization can be used to convert the mer isomer to the fac isomer.[7][8] |
| Mixture of Homo- and Heteroleptic Complexes | Scrambling of ligands at high temperatures. | For the synthesis of pure heteroleptic complexes of the type [Ir(C^N)₂(C'^N')], a stepwise approach is recommended. This involves the synthesis of the mer isomer at lower temperatures, followed by photochemical isomerization to the fac isomer to avoid ligand scrambling that can occur under thermal conditions.[8] |
| Difficulty in Purifying the Final Complex | Presence of unreacted starting materials; Formation of side products; Similar polarities of the desired product and impurities. | Column chromatography on silica gel or alumina is a common purification method.[9][10] Recrystallization from appropriate solvents can also be effective.[10] Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time and minimize byproduct formation.[2] |
| Inconsistent Spectroscopic Data (NMR, Mass Spec) | Presence of isomers; Solvent coordination; Impurities. | For complexes that can exist as isomers, carefully analyze the NMR spectra for multiple sets of signals.[4] Be aware that coordinating solvents like DMSO or acetonitrile can cleave the dimer and coordinate to the iridium center, leading to complex NMR spectra.[4] Ensure the sample is pure before characterization. |
| Unexpected Reaction Products | Unintended reactivity of ligands or solvents. | A serendipitous synthesis of [Ir(ppy)₂(Oppy)] from the [Ir(ppy)₂(μ-Cl)]₂ dimer has been reported, highlighting the potential for unexpected oxygen insertion reactions in the presence of water at high temperatures.[5][11] Careful control of reaction conditions and thorough characterization of all products are essential. |
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for synthesizing the chloro-bridged iridium(III) dimer, [Ir(C^N)₂(μ-Cl)]₂?
A1: The most common method, often referred to as the Nonoyama reaction, involves refluxing iridium(III) chloride hydrate (IrCl₃·nH₂O) with 2 to 2.5 equivalents of the cyclometalating ligand (HC^N) in a high-boiling solvent mixture, typically 2-ethoxyethanol and water (3:1 v/v).[2][3][12] The reaction is usually carried out under an inert atmosphere for several hours until a precipitate (the dimer) forms.
Q2: How can I control the formation of facial (fac) versus meridional (mer) isomers in tris-cyclometalated complexes?
A2: Temperature is a key factor. The mer isomer is generally the kinetic product and is favored at lower reaction temperatures (around 140-150 °C).[7] The fac isomer is the thermodynamically more stable product and its formation is favored at higher temperatures.[7] It is also possible to convert the isolated mer isomer to the fac isomer through thermal or photochemical means.[7][8]
Q3: I am trying to synthesize a heteroleptic complex, [Ir(C^N)₂(C'^N')], but I keep getting a mixture of products. What can I do?
A3: Direct synthesis of heteroleptic complexes at high temperatures can lead to ligand scrambling, resulting in a mixture of homo- and heteroleptic products.[8] A more controlled, stepwise synthesis is recommended. First, synthesize the mer-[Ir(C^N)₂(C'^N')] isomer under milder conditions. Then, use photochemical isomerization to convert it to the desired fac-[Ir(C^N)₂(C'^N')] complex.[8]
Q4: My ancillary ligand has strong hydrogen bonding motifs, leading to poor solubility and low yields. How can I overcome this?
A4: A novel approach involves using an "intermediary primer ligand."[13][6] This strategy involves first synthesizing an iridium complex with a reactive ancillary ligand that can be easily substituted in a subsequent, high-yielding step with your desired hydrogen-bond-rich ligand. This circumvents the solubility and self-aggregation issues of the free ligand.[13][6]
Q5: What are the best practices for purifying cyclometalated Ir(III) complexes?
A5: Purification is typically achieved through column chromatography using silica gel or alumina as the stationary phase.[1][9][10] The choice of eluent depends on the polarity of the complex. Recrystallization from a suitable solvent system is also a powerful technique for obtaining highly pure materials.[10] It is crucial to monitor the purification process using techniques like Thin Layer Chromatography (TLC).[2]
Experimental Protocols
Protocol 1: Synthesis of the Chloro-Bridged Dimer [{Ir(ppy)₂Cl}₂] (ppy = 2-phenylpyridine)
-
Reactants: Iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).[2]
-
Solvent: A 3:1 mixture of 2-ethoxyethanol and water.[2]
-
Procedure:
-
Suspend Iridium(III) chloride hydrate and 2-phenylpyridine in the solvent mixture in a round-bottom flask.[2]
-
Heat the mixture to reflux (approximately 120°C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.[1]
-
During the reaction, a yellow precipitate will form.[2]
-
After cooling to room temperature, filter the precipitate and wash it with methanol and then diethyl ether.[2]
-
Dry the resulting yellow powder under vacuum.
-
Protocol 2: Synthesis of the Monomeric Complex [Ir(ppy)₂(acac)] (acac = acetylacetonate)
-
Reactants: [{Ir(ppy)₂Cl}₂] (1.0 eq), acetylacetone (2.5 eq), and a base such as sodium carbonate (Na₂CO₃) (5.0 eq).[2]
-
Solvent: 2-ethoxyethanol.[2]
-
Procedure:
-
Suspend the chloro-bridged dimer, acetylacetone, and sodium carbonate in 2-ethoxyethanol.[2]
-
Heat the mixture to reflux under an inert atmosphere for 12-16 hours.[2]
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[2]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General synthetic workflow for bis-cyclometalated Ir(III) complexes.
Caption: Decision pathway for controlling fac vs. mer isomer formation.
References
- 1. Cyclometalated Ir(III) Complexes as Lysosome-Targeted Photodynamic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected reactivity of cyclometalated iridium( iii ) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02689B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probing the mer- to fac-isomerization of tris-cyclometallated homo- and heteroleptic (C,N)3 iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected reactivity of cyclometalated iridium(iii) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
improving charge injection and transport in Ir(piq)3 devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] devices.
Troubleshooting Guides
This section addresses specific issues that may arise during the fabrication and testing of this compound-based Organic Light-Emitting Diodes (OLEDs).
Issue 1: Low External Quantum Efficiency (EQE) and Luminous Efficiency
Q: My this compound device exhibits significantly lower efficiency than expected. What are the potential causes and how can I troubleshoot this?
A: Low efficiency in this compound devices can stem from several factors related to charge injection, transport, and recombination. Follow these steps to diagnose and resolve the issue:
-
Verify Material Purity and Integrity:
-
This compound Purity: Ensure the this compound source material is of high purity (sublimed grade is recommended). Impurities can act as non-radiative recombination centers, quenching phosphorescence.
-
Host Material Selection: The host material should have a higher triplet energy than this compound (typically >2.0 eV) to ensure efficient energy transfer to the dopant. Mismatched energy levels can lead to inefficient exciton confinement.
-
Material Degradation: this compound can be susceptible to degradation, particularly when exposed to oxygen and light.[1] Handle and store the material in an inert atmosphere (e.g., a glovebox) to prevent decomposition.[1]
-
-
Optimize Layer Thicknesses:
-
Emissive Layer (EML): The thickness of the this compound-doped EML is critical. An overly thick EML can increase the driving voltage and lead to unbalanced charge transport, while a very thin layer may not provide sufficient recombination zone.
-
Charge Transport Layers: The thicknesses of the hole transport layer (HTL) and electron transport layer (ETL) influence charge balance. Systematically vary the thickness of these layers to find the optimal balance for charge injection and transport.
-
-
Improve Charge Injection and Transport:
-
Hole Injection Layer (HIL): A dedicated HIL, such as PEDOT:PSS or MoO3, between the anode (e.g., ITO) and the HTL can reduce the hole injection barrier.[2]
-
Electron Injection Layer (EIL): An EIL, such as LiF or Cs2CO3, between the cathode (e.g., Al) and the ETL is crucial for efficient electron injection. The use of an EIL can significantly improve the recombination rate of charge carriers.[1]
-
Energy Level Alignment: Ensure proper energy level alignment between adjacent layers to facilitate efficient charge injection and transport. Mismatches can create energy barriers that impede charge flow.
-
-
Check Deposition Parameters (Thermal Evaporation):
-
Deposition Rate: The rate of material deposition can affect film morphology and quality. Inconsistent or excessively high deposition rates can lead to defects in the thin films.
-
Substrate Temperature: The temperature of the substrate during deposition can influence film growth and morphology.
-
Vacuum Level: Maintain a high vacuum (e.g., < 10^-6 Torr) during deposition to minimize contamination from residual gases.
-
Issue 2: High Turn-On Voltage
Q: The turn-on voltage of my this compound device is excessively high. What could be the reason and how can I lower it?
A: A high turn-on voltage is often indicative of large energy barriers for charge injection or poor charge transport within the device.
-
Assess Charge Injection Barriers:
-
Anode Work Function: The work function of the anode (e.g., ITO) should be well-matched with the HOMO level of the HIL or HTL. A large mismatch creates a significant hole injection barrier. Consider surface treatments like oxygen plasma or UV-ozone to increase the ITO work function.
-
Cathode Work Function: Similarly, a large energy barrier between the cathode's work function and the LUMO level of the EIL or ETL will impede electron injection. The use of a low work function cathode or an efficient EIL is critical.
-
-
Evaluate Charge Transport Layers:
-
Material Mobility: The charge carrier mobility of the HTL and ETL materials plays a crucial role. Low mobility materials can lead to charge accumulation at interfaces and increase the driving voltage.
-
Layer Thickness: Excessively thick transport layers can increase the series resistance of the device, contributing to a higher turn-on voltage.
-
-
Investigate the Emissive Layer:
-
Doping Concentration: An inappropriate doping concentration of this compound in the host material can affect charge transport. At high concentrations, this compound molecules can act as charge traps, hindering charge mobility.
-
Host Material Conductivity: The charge transport properties of the host material itself are important. A host with poor charge transport characteristics can lead to a high driving voltage.
-
-
Check for Contamination and Defects:
-
Interface Contamination: Contaminants at the interfaces between organic layers or between the electrodes and the organic layers can create charge traps and impede charge injection.
-
Shorting Pathways: Roughness of the substrate or defects in the deposited layers can lead to short circuits between the anode and cathode, which can manifest as high leakage currents and an ill-defined turn-on voltage.
-
Issue 3: Rapid Device Degradation and Short Lifetime
Q: My this compound device shows a rapid decrease in brightness and efficiency during operation. How can I improve its stability?
A: Device degradation can be caused by intrinsic factors related to the materials and device structure, as well as extrinsic factors like exposure to the environment.
-
Minimize Environmental Exposure:
-
Encapsulation: Proper encapsulation is essential to protect the device from oxygen and moisture, which can accelerate the degradation of organic materials and the cathode.[3]
-
Inert Atmosphere: Fabricate and test the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to air and humidity.
-
-
Address Material Instability:
-
This compound Photodegradation: this compound is known to be susceptible to photodegradation, especially in the presence of oxygen.[1] The operational stability can be limited by this intrinsic property.
-
Interlayer Diffusion: Diffusion of materials between layers, especially at elevated temperatures during operation, can lead to the formation of quenching sites at interfaces.
-
-
Optimize Device Architecture for Stability:
-
Charge Balance: An imbalance in the number of holes and electrons can lead to the accumulation of charges at interfaces. This can result in the formation of unstable cationic or anionic species of the organic molecules, leading to degradation.
-
Exciton Confinement: Ensure that the recombination zone is well-confined within the emissive layer. Excitons reaching the transport layers can lead to the degradation of those materials. The use of hole-blocking and electron-blocking layers can improve exciton confinement.
-
-
Manage Thermal Effects:
-
Joule Heating: High current densities can lead to significant Joule heating, which can accelerate degradation processes. Improving device efficiency to reduce the required operating current at a given brightness can mitigate this effect.
-
Thermal Stability of Materials: Ensure that all organic materials used in the device have sufficient thermal stability to withstand the operating temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are typical host materials used for this compound?
A1: Common host materials for this compound include 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), Tris(4-carbazoyl-9-ylphenyl)amine (TCTA), and 1,3-Bis(N-carbazolyl)benzene (mCP). The choice of host depends on the desired charge transport properties and energy level alignment with the adjacent layers.
Q2: What is the optimal doping concentration for this compound in the emissive layer?
A2: The optimal doping concentration of this compound typically ranges from 6% to 12% by weight in the host material. Higher concentrations can lead to concentration quenching, where excited molecules interact and de-excite non-radiatively, reducing efficiency.
Q3: What are the key performance metrics I should measure for my this compound device?
A3: The key performance metrics include:
-
Current density-Voltage-Luminance (J-V-L) characteristics
-
External Quantum Efficiency (EQE)
-
Luminous Efficiency (cd/A)
-
Power Efficiency (lm/W)
-
Electroluminescence (EL) spectrum
-
Commission Internationale de l'Eclairage (CIE) color coordinates
-
Operational lifetime (e.g., LT50, the time it takes for the luminance to drop to 50% of its initial value at a constant current)
Q4: Can I fabricate this compound devices using solution processing?
A4: Yes, solution processing techniques such as spin coating can be used to fabricate the emissive layer of this compound devices.[4] However, care must be taken to choose appropriate solvents that dissolve the host and dopant without damaging the underlying layers. The morphology of solution-processed films can be more challenging to control compared to vacuum-deposited films.
Quantitative Data Summary
The following tables summarize typical performance data for this compound-based OLEDs with different device architectures.
Table 1: Performance of this compound Devices with Varied Hole and Electron Transport Layers
| HTL Material | ETL Material | Turn-on Voltage (V) | Max. EQE (%) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| NPB | TPBi | ~3.5 | ~9.5 | ~10.0 | ~8.0 |
| TAPC | B3PYMPM | ~3.3 | ~14.1 | ~23.1 | ~15.5 |
| Data compiled from various sources for illustrative purposes. |
Table 2: Impact of Electron Injection Layer on Device Performance
| EIL Material | Turn-on Voltage (V) | Max. EQE (%) | Improvement Factor vs. No EIL |
| None | Higher | Low | 1x |
| LiF | Lower | Improved | ~6x |
| Cs2CO3 | Lower | Significantly Improved | ~8x |
| Illustrative data based on the finding that the EIL significantly impacts electrical properties.[1] |
Experimental Protocols
Protocol 1: Fabrication of an this compound OLED by Thermal Evaporation
This protocol outlines the fabrication of a multilayer OLED using vacuum thermal evaporation.
1. Substrate Preparation: a. Clean an indium tin oxide (ITO) coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrate with a stream of nitrogen gas. c. Treat the ITO surface with oxygen plasma or UV-ozone for 5-10 minutes to increase its work function and improve hole injection.
2. Organic Layer Deposition: a. Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure < 10^-6 Torr). b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL): e.g., 10 nm of MoO3 at a rate of 0.1 Å/s. ii. Hole Transport Layer (HTL): e.g., 40 nm of NPB at a rate of 1-2 Å/s. iii. Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and this compound (e.g., 8% wt.) to a thickness of 20-30 nm. The deposition rates should be carefully controlled to achieve the desired doping concentration. iv. Electron Transport Layer (ETL): e.g., 30 nm of TPBi at a rate of 1-2 Å/s.
3. Cathode Deposition: a. Deposit an Electron Injection Layer (EIL): e.g., 1 nm of LiF at a rate of 0.1 Å/s. b. Deposit the Cathode: e.g., 100 nm of Aluminum (Al) at a rate of 5-10 Å/s.
4. Encapsulation: a. Transfer the completed device to an inert atmosphere (e.g., a glovebox) without breaking vacuum if possible. b. Encapsulate the device using a glass lid and a UV-curable epoxy to protect it from atmospheric moisture and oxygen.
Protocol 2: Characterization of an this compound OLED
This protocol describes the basic electrical and optical characterization of a fabricated OLED.
1. Electrical Measurements (J-V-L): a. Use a source measure unit (SMU) and a calibrated photodiode or spectrometer to measure the current density (J), voltage (V), and luminance (L) characteristics. b. Place the device in a light-tight test fixture. c. Apply a forward bias voltage sweep and record the corresponding current and luminance.
2. Electroluminescence (EL) Spectrum and CIE Coordinates: a. Use a spectrometer to measure the EL spectrum of the device at a constant driving voltage or current. b. From the spectrum, calculate the CIE 1931 color coordinates (x, y).
3. Efficiency Calculations: a. External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current, and EL spectrum, assuming a Lambertian emission profile. b. Luminous Efficiency: Calculate as Luminance (cd/m²) / Current Density (A/m²). c. Power Efficiency: Calculate as π * Luminance (cd/m²) / (Current Density (A/m²) * Voltage (V)).
4. Lifetime Measurement: a. Drive the device at a constant DC current corresponding to an initial luminance of interest (e.g., 1000 cd/m²). b. Monitor the luminance over time and record the time it takes for the luminance to decay to 50% of its initial value (LT50).
Visualizations
Caption: Experimental workflow for this compound OLED fabrication and characterization.
Caption: Logic diagram for troubleshooting low efficiency in this compound devices.
References
- 1. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 2. Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ursi.org [ursi.org]
- 4. A Spin Coating Method To Deposit Iridium-Based Catalysts onto Silicon for Water Oxidation Photoanodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Red Phosphorescent Emitters: Ir(piq)3 and Beyond
For researchers, scientists, and drug development professionals, the selection of a suitable red phosphorescent emitter is critical for the development of high-performance Organic Light-Emitting Diodes (OLEDs) used in a variety of applications, from advanced displays to specialized biomedical devices. This guide provides an objective comparison of the performance of tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3) with other notable red phosphorescent emitters, supported by experimental data and detailed methodologies.
Performance Comparison of Red Phosphorescent Emitters
The following table summarizes the key performance metrics of this compound and other selected red phosphorescent emitters based on reported experimental data. It is important to note that the performance of an emitter is highly dependent on the device architecture, including the choice of host material, transport layers, and fabrication conditions. Therefore, this data should be considered as a comparative reference.
| Emitter | Host Material | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Emission Peak (nm) | CIE Coordinates (x, y) | Lifetime (LT95/LT50) @ Luminance (cd/m²) |
| This compound | CBP | ~11.9 | ~11.92 | - | ~620 | (0.67, 0.32) | - |
| Hept-TRZ | 29.6 | 30.8 | - | 620 | - | LT95 > 8777h @ 1000 | |
| Ir(btp)2(acac) | CBP | ~6.5 | - | - | 616 | (0.68, 0.32) | - |
| PtOEP | Alq3 | - | - | - | ~650 | - | - |
| Ir(dmpq)2(acac) | CBP | - | - | - | - | - | - |
| (PT-P)2Ir(tmd) | - | 14.8 | 15.2 | 9.8 | 637 | (0.68, 0.31) | - |
| Ir-3 (phenothiazine) | 2,6DCzPPy | 18.1 | 23.71 | - | 622 | - | - |
Data compiled from multiple sources.[1][2][3][4] Device architectures and measurement conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of phosphorescent emitters. Below are protocols for key experiments in the characterization of red phosphorescent OLEDs.
OLED Fabrication by Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for the deposition of thin films of organic materials in a controlled high-vacuum environment.[5][6]
Protocol:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (typically <10⁻⁶ Torr). The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles.
-
The materials are heated, causing them to sublimate and deposit onto the substrate. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.
-
For the emissive layer, the host material and the phosphorescent emitter (e.g., this compound) are co-evaporated from separate sources. The doping concentration of the emitter is controlled by adjusting the relative deposition rates.
-
Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Cs2CO3/Ag2O/Al) is deposited through a shadow mask to define the active area of the device.[4]
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy sealant.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is a measure of the efficiency of a material in converting absorbed photons into emitted photons.[1][7][8]
Protocol (Absolute Method):
-
Sample Preparation: The phosphorescent emitter is dissolved in a suitable solvent (e.g., dichloromethane) to a known concentration.
-
Measurement Setup: An integrating sphere coupled to a spectrometer is used. The sample solution is placed in a cuvette inside the integrating sphere.
-
Data Acquisition:
-
A spectrum of the excitation source (e.g., a laser with a wavelength where the sample absorbs) is recorded with the empty integrating sphere.
-
A second spectrum is recorded with the cuvette containing only the solvent inside the sphere to account for solvent absorption and scattering.
-
A third spectrum is recorded with the sample in the integrating sphere, capturing both the transmitted excitation light and the emitted photoluminescence.
-
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission and absorption peaks in the recorded spectra.
Electroluminescence (EL) Characterization and Lifetime Testing
This involves measuring the light output and electrical characteristics of the fabricated OLED device.
Protocol:
-
Current-Voltage-Luminance (I-V-L) Measurement: The device is driven by a source measure unit. The current density and luminance are measured as a function of the applied voltage. From this data, the current efficiency (cd/A) and power efficiency (lm/W) are calculated.
-
External Quantum Efficiency (EQE) Measurement: The EQE, which is the ratio of the number of photons emitted from the device to the number of injected electrons, is measured using a calibrated photodiode and an integrating sphere to capture all the emitted light.[9][10][11]
-
Lifetime Testing: The operational stability of the device is assessed by subjecting it to a constant current density and monitoring the luminance over time. The lifetime is typically reported as LT95 (the time it takes for the luminance to decrease to 95% of its initial value) or LT50 (the time for luminance to drop to 50%).[9][12] These tests are often performed at an initial luminance of 1000 cd/m² to accelerate the aging process.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the fabrication and characterization of red phosphorescent OLEDs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Highly efficient and stable pure-red phosphorescent organic light-emitting diodes based on heptacyclic bipolar hosts featuring an armor-like structure - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 6. OLED Evaporation - VAT Group [vatgroup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. High-external-quantum-efficiency organic light-emitting devices [opg.optica.org]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Photophysical Properties of Ir(piq)3 and Ir(ppy)3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of two prominent iridium(III) complexes: tris(1-phenylisoquinolinato-C2,N)iridium(III) (Ir(piq)3) and tris(2-phenylpyridine)iridium(III) (Ir(ppy)3). These organometallic compounds are widely utilized in organic light-emitting diodes (OLEDs), photoredox catalysis, and bio-imaging due to their efficient phosphorescence. Understanding their distinct photophysical characteristics is crucial for material selection and device optimization.
Executive Summary
Ir(ppy)3 is a highly efficient green-light-emitting complex with a photoluminescence quantum yield (PLQY) approaching unity and a relatively long excited-state lifetime. In contrast, this compound is a deep-red emitter characterized by a shorter excited-state lifetime. The extended π-conjugation of the 1-phenylisoquinoline ligand in this compound is responsible for the red-shifted emission compared to the 2-phenylpyridine ligand in Ir(ppy)3.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical parameters of this compound and Ir(ppy)3 based on experimental data from various sources.
| Property | This compound | Ir(ppy)3 |
| Emission Color | Deep Red | Green |
| Emission Maximum (λem) | ~615 - 620 nm[1][2] | ~513 - 522 nm[3][4] |
| Photoluminescence Quantum Yield (ΦPL) | 66% - 75% (in deoxygenated DCM)[5] | Nearly 100% (in deaerated solutions and doped films)[3][4][6][7] |
| Excited-State Lifetime (τ) | Shorter (e.g., nanoseconds to a few microseconds)[2] | Longer (e.g., ~1.6 - 2.0 µs in solution at room temperature) |
| Excited State Character | 3MLCT/3LC | 3MLCT (Metal-to-Ligand Charge Transfer)[6] |
| HOMO Level | ~5.1 eV[2] | ~5.6 eV[4] |
| LUMO Level | ~3.1 eV[2] | ~3.0 eV[4] |
Experimental Protocols
The characterization of the photophysical properties of this compound and Ir(ppy)3 involves several key experiments:
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is determined to quantify the efficiency of the emission process. A common method is the comparative method, using a standard with a known quantum yield.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the iridium complex (sample) and a reference standard (e.g., quinine sulfate or a well-characterized organometallic complex) in a suitable solvent (e.g., deoxygenated dichloromethane or toluene). The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.
-
Absorption Spectra: Measure the UV-Vis absorption spectra of both the sample and the standard.
-
Emission Spectra: Using a spectrofluorometer, record the emission spectra of the sample and the standard at the same excitation wavelength.
-
Data Analysis: The quantum yield is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
An alternative is the absolute method using an integrating sphere, which directly measures the ratio of emitted to absorbed photons.
Excited-State Lifetime Measurement
The excited-state lifetime is determined using time-resolved photoluminescence spectroscopy, often employing Time-Correlated Single Photon Counting (TCSPC) for shorter lifetimes or Multi-Channel Scaling (MCS) for longer-lived phosphorescence.
Methodology:
-
Excitation: The sample is excited with a pulsed light source (e.g., a picosecond laser or a light-emitting diode).
-
Detection: The emitted photons are detected by a sensitive, high-speed photodetector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Timing Electronics: The time difference between the excitation pulse and the arrival of the emitted photon is measured with high precision.
-
Data Analysis: A histogram of the arrival times is constructed, which represents the decay of the excited state. This decay curve is then fitted to an exponential function (or multiple exponentials for complex decays) to extract the lifetime (τ).
Mandatory Visualization
Caption: Workflow for photophysical characterization.
Caption: Jablonski diagram for Ir(ppy)3 and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Facial and Meridional Isomers of Ir(piq)3
For researchers, scientists, and professionals in drug development, the isomeric form of organometallic complexes like tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3) is a critical determinant of their photophysical and electroluminescent properties. This guide provides an objective comparison of the facial (fac) and meridional (mer) isomers of this compound, supported by experimental data, to aid in the selection of the optimal isomer for various applications, including organic light-emitting diodes (OLEDs).
The spatial arrangement of the three 1-phenylisoquinoline ligands around the central iridium atom gives rise to two distinct isomers: the facial (fac) isomer, where the three nitrogen atoms are positioned on one face of the octahedron, and the meridional (mer) isomer, where they lie in a plane bisecting the complex. This structural difference leads to significant variations in their electronic and photophysical behaviors.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for the facial and meridional isomers of this compound, based on reported experimental data.
| Photophysical Properties | Facial (fac)-Ir(piq)3 | Meridional (mer)-Ir(piq)3 |
| Emission Maximum (λem) | ~620 nm | Red-shifted vs. fac |
| Photoluminescence Quantum Yield (ΦPL) | 0.66 | Lower than fac |
| Phosphorescence Lifetime (τ) | Shorter | Longer than fac |
| Color | Deep Red | Deep Red |
| Electrochemical Properties | Facial (fac)-Ir(piq)3 | Meridional (mer)-Ir(piq)3 |
| Oxidation Potential (vs. Fc/Fc+) | Higher | Lower (easier to oxidize) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these isomers are crucial for reproducible research.
Synthesis of Facial (fac)-Ir(piq)3
The facial isomer is the thermodynamically more stable product and is typically synthesized at higher temperatures. A general procedure involves the reaction of an iridium precursor, such as iridium(III) chloride hydrate (IrCl3·nH2O) or tris(acetylacetonato)iridium(III) (Ir(acac)3), with an excess of the 1-phenylisoquinoline ligand in a high-boiling point solvent like glycerol or 2-ethoxyethanol. The reaction mixture is heated to temperatures typically above 200 °C for an extended period (e.g., 24-48 hours) under an inert atmosphere. The crude product is then purified by column chromatography.
Synthesis of Meridional (mer)-Ir(piq)3
The meridional isomer is the kinetically favored product and its synthesis requires lower reaction temperatures to prevent isomerization to the more stable facial form.[1] A common method involves the reaction of a chloro-bridged iridium dimer, such as [Ir(piq)2Cl]2, with the 1-phenylisoquinoline ligand at temperatures around 140-150 °C.[1] Alternatively, direct reaction of an iridium precursor with the ligand at a lower temperature for a shorter duration can also yield the meridional isomer, though often as a mixture with the facial isomer, requiring careful purification.
Photophysical and Electrochemical Measurements
Photoluminescence spectra and quantum yields are typically measured in a degassed solvent like toluene or in a solid-state matrix such as poly(methyl methacrylate) (PMMA) at room temperature. Phosphorescence lifetimes are determined using time-resolved spectroscopy. Cyclic voltammetry is employed to measure the oxidation and reduction potentials, providing insights into the HOMO and LUMO energy levels of the complexes.
Signaling Pathways and Energy Transfer
In the context of OLEDs, the performance of this compound isomers is governed by the energy transfer processes within the device.
Caption: Energy transfer pathway in an OLED.
The facial isomer generally exhibits a higher photoluminescence quantum yield, which is a key factor for efficient light emission in OLEDs. The difference in quantum efficiencies between the two isomers can be attributed to variations in the rates of non-radiative decay pathways.[1] The lower oxidation potential of the meridional isomer suggests a higher HOMO level, which can influence charge injection and transport properties in a device.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound isomers.
Caption: Synthetic workflow for this compound isomers.
Conclusion
The choice between the facial and meridional isomers of this compound has a profound impact on the performance of resulting optoelectronic devices. The facial isomer is generally favored for applications requiring high photoluminescence efficiency, such as in OLEDs. However, the distinct electrochemical and photophysical properties of the meridional isomer may be advantageous for other applications, such as in sensing or photocatalysis. A thorough understanding of the performance differences and the synthetic protocols for each isomer is essential for the rational design of new materials and devices.
References
A Comparative Performance Analysis of Ir(piq)3-Based OLEDs and Commercial Display Standards
A deep dive into the performance metrics of the promising red phosphorescent emitter, Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3), reveals its potential to compete with and even exceed current commercial OLED display standards. This guide provides a comprehensive comparison of this compound-based OLEDs against established commercial benchmarks, supported by experimental data and standardized testing protocols.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance metrics of high-efficiency this compound-based Organic Light-Emitting Diodes (OLEDs) reported in scientific literature against typical performance standards for commercial OLED displays.
| Performance Metric | This compound Based OLEDs (Research) | Commercial Red OLED Pixel (Typical) |
| Peak External Quantum Efficiency (EQE) | 15% - 32.2% | ~20% |
| Power Efficiency | 9.4 lm/W - 100.4 cd/A | Data not readily available for individual pixels |
| Luminance (Brightness) | >10,000 cd/m² | 500 - 1000 cd/m² (typical for displays) |
| Lifetime (LT50) | Varied, dependent on initial luminance | >30,000 hours (for the entire display) |
| Color (CIE Coordinates) | Deep Red | Conforms to standard color gamuts (e.g., DCI-P3) |
In-Depth Analysis
This compound, a phosphorescent organometallic complex, is a key material for achieving high-efficiency red emission in OLEDs. The performance of this compound-based devices is heavily influenced by the surrounding organic materials and the overall device architecture. Research has demonstrated that with optimized device structures, this compound OLEDs can achieve exceptional external quantum efficiencies (EQEs), with some studies reporting values as high as 32.2%.[1] This is comparable to, and in some cases exceeds, the typical EQE of red subpixels in commercial AMOLED displays, which is estimated to be around 20%.[2]
In terms of brightness, laboratory-fabricated this compound devices have reached luminances exceeding 10,000 cd/m², showcasing their potential for high-brightness applications.[3] Commercial OLED displays, on the other hand, typically operate at luminances between 500 and 1000 cd/m² to ensure a longer lifespan and prevent burn-in.[4]
A direct comparison of power efficiency is challenging due to the limited availability of specific data for commercial red subpixels. However, the high current efficiencies (cd/A) and power efficiencies (lm/W) reported for this compound devices in research settings suggest their potential for energy-efficient displays.[1]
The lifetime of an OLED, often reported as LT50 (the time it takes for the luminance to decrease to 50% of its initial value), is a critical parameter for commercial viability. While the lifetime of research-grade this compound devices varies depending on the initial luminance and testing conditions, commercial OLED displays are generally specified to have a lifetime of over 30,000 hours for the entire panel.[5] It is important to note that the blue subpixels in commercial displays tend to have a shorter lifespan than the red and green ones.[5]
Experimental Protocols
To ensure accurate and reproducible performance evaluation of OLEDs, standardized experimental protocols are crucial. The following outlines the key methodologies for device fabrication and characterization.
OLED Fabrication via Vacuum Thermal Evaporation
The fabrication of small-molecule OLEDs, such as those based on this compound, is typically carried out using vacuum thermal evaporation. This process involves the sequential deposition of thin layers of organic materials and a metal cathode onto a transparent conductive substrate (e.g., Indium Tin Oxide coated glass) in a high-vacuum chamber.[6][7][8]
A typical device structure for a red phosphorescent OLED using this compound as the emitter is as follows:
-
Substrate: Indium Tin Oxide (ITO) coated glass
-
Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Hole Transport Layer (HTL): e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
-
Emissive Layer (EML): CBP doped with this compound
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3)
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
The thickness of each layer is carefully controlled to optimize device performance.
Performance Characterization
The key performance metrics of the fabricated OLEDs are measured using the following techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: A source measure unit is used to apply a voltage across the device and measure the resulting current density. Simultaneously, a calibrated photometer or spectroradiometer measures the luminance (in cd/m²) of the emitted light.
-
External Quantum Efficiency (EQE): The EQE is calculated from the I-V-L data and the electroluminescence spectrum of the device. It represents the ratio of the number of photons emitted by the OLED to the number of electrons injected.
-
Power Efficiency: This is calculated from the luminance, current, and voltage data and is expressed in lumens per watt (lm/W).
-
Lifetime Measurement: The operational stability of the OLED is determined by measuring the decay in its luminance over time while driving it at a constant current density. The lifetime is typically reported as LT50, the time it takes for the luminance to drop to 50% of its initial value. The International Electrotechnical Commission (IEC) provides standardized methods for OLED lifetime and image sticking measurements in the IEC 62341-5-3 standard.[9]
Visualizing the Process
To better understand the workflow and the fundamental principles, the following diagrams are provided.
Conclusion
The red phosphorescent emitter this compound demonstrates performance characteristics that are highly competitive with current commercial OLED standards. With ongoing research focused on optimizing device architecture and material stability, this compound-based OLEDs hold significant promise for the development of next-generation displays with enhanced color purity, efficiency, and brightness. Further direct, side-by-side comparisons of fully optimized this compound devices with commercially available red pixels under standardized testing conditions will be crucial for a definitive assessment of their market potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. viewedisplay.com [viewedisplay.com]
- 5. oled-info.com [oled-info.com]
- 6. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 7. What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics - Kintek Solution [kindle-tech.com]
- 8. opeetv.store [opeetv.store]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Validating the Purity of Ir(piq)3: A Comparative Guide to HPLC and NMR Spectroscopy
For researchers, scientists, and professionals in drug development and materials science, particularly in the field of organic light-emitting diodes (OLEDs), ensuring the purity of materials like Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3) is paramount for device performance and reproducibility.[1][2] High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are two powerful and commonly employed analytical techniques for this purpose.[3][4][5] This guide provides a comparative overview of these methods for validating this compound purity, complete with experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main compound from its impurities.[6] For OLED materials, purity levels are often expected to be exceedingly high, with suppliers of this compound specifying purities of ≥99.0%.[7]
Principle of HPLC for Purity Determination
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector, typically a UV-Vis or diode array detector (DAD), measures the absorbance of the eluting components, generating a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an inherently quantitative technique (qNMR) that provides detailed structural information and can be used to determine purity without the need for reference standards for every impurity.[8][9][10]
Principle of qNMR for Purity Determination
Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By co-dissolving a known mass of the this compound sample with a known mass of a certified internal standard, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the internal standard.[11]
Comparative Analysis: HPLC vs. NMR
Both HPLC and NMR offer robust methods for purity determination, each with its own set of advantages and limitations. The choice of method may depend on the specific requirements of the analysis, such as the need for structural information or the detection of specific types of impurities.
For instance, a study on the similar iridium complex IrQ(ppy)2 found that NMR estimated the purity to be between 85% and 90%, while HPLC analysis of the same batch indicated a purity of over 95%.[3] This highlights that the choice of analytical technique can influence the reported purity value, and often, the two techniques are used orthogonally to provide a comprehensive purity profile.[6]
| Feature | HPLC | NMR Spectroscopy |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance in a magnetic field |
| Quantification | Relative peak area | Absolute quantification using an internal standard |
| Reference Material | Requires a pure reference standard of the main compound for response factor determination | Requires a certified internal standard |
| Impurity Identification | Requires isolation and further analysis (e.g., MS) | Can provide structural information on impurities |
| Sensitivity | Generally higher for detecting trace impurities | Lower sensitivity compared to HPLC |
| Throughput | Can be automated for high-throughput analysis | Generally lower throughput |
| Reported Purity for Similar Ir Complexes | >95% | 85-90% |
Experimental Protocols
HPLC Method (General Example for Iridium Complexes)
This protocol is a general example and may require optimization for this compound.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute compounds of increasing hydrophobicity. A typical gradient might run from 60% B to 100% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD detection at a wavelength where this compound has strong absorbance (e.g., 254 nm or a specific wavelength determined from its UV-Vis spectrum).
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and filter through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) Method (General Protocol)
This protocol provides a general framework for qNMR analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a certified internal standard with a known purity that has sharp proton signals in a region of the spectrum that does not overlap with the analyte signals (e.g., 1,4-bis(trimethylsilyl)benzene).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in which both the sample and the standard are fully soluble.
-
-
NMR Data Acquisition:
-
Use a standard 1H NMR pulse sequence.
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved proton signal of this compound and a well-resolved proton signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Workflow Diagrams
Caption: HPLC analysis workflow for this compound purity determination.
Caption: qNMR analysis workflow for this compound purity determination.
Conclusion
Both HPLC and NMR spectroscopy are indispensable tools for the validation of this compound purity. HPLC provides excellent separation and sensitivity for detecting trace impurities, while qNMR offers absolute quantification and structural insights without the need for extensive reference materials for each impurity. For a comprehensive and reliable assessment of this compound purity, a dual approach utilizing both techniques is often the most rigorous strategy, ensuring the high-quality materials required for advanced applications like OLEDs.
References
- 1. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OLED | Fields | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]
- 3. Detailed Molecular and Structural Analysis of Dual Emitter IrQ(ppy)2 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and induction of ferroptosis of iridium(iii) complexes against B16 melanoma cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00304C [pubs.rsc.org]
- 6. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 7. ossila.com [ossila.com]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. emerypharma.com [emerypharma.com]
A Comparative Guide to Host Materials for Ir(piq)3 Emitters in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate host material is a critical determinant of the performance of phosphorescent organic light-emitting diodes (OLEDs). For the deep-red phosphorescent emitter, tris(1-phenylisoquinolinato-C2,N)iridium(III) (Ir(piq)3), the host material directly influences key device parameters such as efficiency, operational voltage, and stability. This guide provides a comparative analysis of different host materials for this compound emitters, supported by experimental data, to assist researchers in optimizing their device architectures.
Performance Data of this compound in Various Host Materials
Direct side-by-side comparisons of this compound in a wide range of host materials under identical fabrication conditions are limited in published literature. The following table summarizes key performance metrics from different studies. It is important to note that variations in device architecture, layer thicknesses, and fabrication parameters can influence the reported values. Therefore, this data should be used as a guideline for material selection rather than a direct quantitative comparison.
| Host Material | Emitter (Dopant) | Maximum External Quantum Efficiency (EQE) (%) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Luminance (cd/m²) @ Voltage (V) | CIE Coordinates (x, y) |
| CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | This compound | ~5.1 | 5.05 | 1.80 | 1000 @ 8.8 | Not Specified |
| Bebq2 (Bis(10-hydroxybenzo[h]quinolinato)beryllium) | This compound | ~9.7 | 9.66 | 6.90 | 1000 @ 4.5 | Not Specified |
| TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) | This compound | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature | Not Specified |
| mCP (1,3-Bis(N-carbazolyl)benzene) | This compound | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature | Not Specified |
Key Observations:
-
In the presented studies, Bebq2 as a host material for this compound demonstrated significantly higher current and power efficiencies with a lower driving voltage compared to CBP.[1] This suggests that the energy levels of Bebq2 may facilitate more efficient charge injection and transport, leading to improved device performance.[1]
-
The choice of host material can significantly impact the turn-on voltage of the device. For instance, a device with this compound in a simple bi-layered structure using Bebq2 as the host showed a low turn-on voltage of 4.5 V, whereas a device with a CBP host had a turn-on voltage of 8.8 V.[1]
Experimental Protocols
The following sections detail a generalized methodology for the fabrication and characterization of OLEDs incorporating this compound emitters, based on common practices reported in the literature.[2][3]
Device Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.[2]
-
Organic Layer Deposition: All organic layers are deposited onto the ITO substrate via high-vacuum thermal evaporation (typically at a base pressure of < 10⁻⁶ Torr). The layers are deposited sequentially without breaking the vacuum. A typical device structure includes:
-
Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).
-
Hole Transport Layer (HTL): e.g., TAPC (4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]) or TCTA.[3]
-
Emissive Layer (EML): The host material (e.g., CBP, TCTA) is co-evaporated with the this compound guest emitter from separate sources. The doping concentration of this compound is a critical parameter that is typically varied to optimize device performance.
-
Electron Transport Layer (ETL): e.g., Bepp2 (Bis[2-(2-hydroxyphenyl)phenyl]beryllium).[3]
-
Electron Injection Layer (EIL): A thin layer of a low work function material like LiF (Lithium Fluoride) is deposited to facilitate electron injection.
-
-
Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The fabricated OLEDs are characterized in ambient or inert atmosphere. A source meter is used to apply a voltage across the device and measure the current. The luminance is measured using a calibrated photodiode or a spectroradiometer.[2]
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra of the devices at different operating voltages are recorded using a spectrometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color of the emitted light.[4]
-
Efficiency Calculations: The key performance parameters are calculated from the J-V-L data:[2]
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted out of the device to the number of electrons injected.
-
Current Efficiency (cd/A): The luminance divided by the current density.
-
Power Efficiency (lm/W): The ratio of the luminous flux to the input electrical power.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the fabrication and testing of OLEDs with this compound emitters.
Caption: Generalized workflow for OLED fabrication and characterization.
References
Validating TD-DFT Calculations for Ir(piq)3 Excited States: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate prediction of the photophysical properties of transition metal complexes is paramount. This guide provides a comprehensive comparison of Time-Dependent Density Functional Theory (TD-DFT) calculations for the excited states of tris[1-phenylisoquinolinato-C2,N]iridium(III) (Ir(piq)3), a key phosphorescent emitter, against experimental data.
This document delves into the performance of various DFT functionals and basis sets in predicting the absorption and emission characteristics of this compound. By presenting quantitative data in clear, comparative tables and detailing the underlying experimental and computational methodologies, this guide serves as a practical resource for validating theoretical models against real-world measurements.
Performance of TD-DFT Functionals against Experimental Data
The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Below is a comparison of calculated singlet and triplet excitation energies for fac-Ir(piq)3 using different functionals, benchmarked against experimental absorption and emission maxima.
Singlet Absorption Energies
The main absorption bands of fac-Ir(piq)3 in the visible region are primarily attributed to metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions. The performance of several common TD-DFT functionals in predicting the lowest energy singlet absorption peak is summarized below.
| Functional | Basis Set | Calculated S1 Energy (eV) | Calculated S1 Wavelength (nm) | Experimental Abs. Maxima (nm)[1][2] | Deviation (nm) |
| B3LYP | DKH-def2-SVP | 2.51 | 494 | ~490 | +4 |
| PBE0 | DKH-def2-SVP | 2.60 | 477 | ~490 | -13 |
| CAM-B3LYP | DKH-def2-SVP | 2.82 | 440 | ~490 | -50 |
| ωB97X | DKH-def2-SVP | 2.90 | 428 | ~490 | -62 |
| tuned ω*B97X | DKH-def2-SVP | 2.53 | 490 | ~490 | 0 |
Table 1: Comparison of calculated singlet absorption energies with experimental data for fac-Ir(piq)3. Computational data is adapted from "Exploring the Photophysical Properties of Iridium (III) Complexes Using TD-DFT: A Comprehensive Study".[3]
Triplet Emission Energies
The phosphorescent emission of this compound originates from the lowest triplet excited state (T1). Accurate prediction of the T1 state energy is crucial for determining the emission color.
| Functional | Basis Set | Calculated T1 Energy (eV) | Calculated T1 Wavelength (nm) | Experimental Em. Maxima (nm)[1][2] | Deviation (nm) |
| B3LYP | DKH-def2-SVP | 2.15 | 577 | ~620 | -43 |
| PBE0 | DKH-def2-SVP | 2.22 | 559 | ~620 | -61 |
| CAM-B3LYP | DKH-def2-SVP | 2.45 | 506 | ~620 | -114 |
| ωB97X | DKH-def2-SVP | 2.52 | 492 | ~620 | -128 |
| tuned ω*B97X | DKH-def2-SVP | 2.05 | 605 | ~620 | -15 |
Table 2: Comparison of calculated triplet emission energies with experimental data for fac-Ir(piq)3. Computational data is adapted from "Exploring the Photophysical Properties of Iridium (III) Complexes Using TD-DFT: A Comprehensive Study".[3]
Experimental and Computational Workflow
The validation of computational results against experimental data follows a structured workflow. This process ensures the reliability of the theoretical models used to predict the properties of new molecules.
Experimental Protocols
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectra are typically recorded on a dual-beam spectrophotometer.[4][5] The general procedure is as follows:
-
Sample Preparation: A dilute solution of the this compound complex is prepared in a suitable solvent (e.g., dichloromethane or toluene) with a concentration in the micromolar range to ensure absorbance values are within the linear range of the Beer-Lambert law.[6][7]
-
Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path of the spectrophotometer to record a baseline spectrum.[5]
-
Sample Measurement: The cuvette is then filled with the sample solution and placed in the sample beam path. The absorption spectrum is recorded over a specific wavelength range (e.g., 250-800 nm).[5]
-
Data Analysis: The resulting spectrum is baseline-corrected, and the wavelengths of maximum absorption (λmax) are identified.
Phosphorescence Spectroscopy
Phosphorescence spectra are measured using a spectrofluorometer.[4] The key steps include:
-
Sample Preparation: A dilute solution of the this compound complex is prepared in a suitable solvent. The solution is typically degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the triplet excited state.[8]
-
Excitation: The sample is excited at a wavelength corresponding to one of its absorption bands.
-
Emission Scan: The emission spectrum is recorded at a 90-degree angle to the excitation beam to minimize scattered light. The scan range is set to cover the expected phosphorescence wavelength region.[4]
-
Data Analysis: The wavelength of maximum emission (λem) is determined from the resulting spectrum.
Computational Methodology
The TD-DFT calculations are generally performed using a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.[9][10] A typical computational protocol for an iridium complex like this compound involves the following steps:[11]
-
Geometry Optimization of the Ground State (S0): The molecular geometry of the complex in its electronic ground state is optimized using a chosen DFT functional (e.g., B3LYP, PBE0) and basis set. For the heavy iridium atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is often used to account for relativistic effects. For lighter atoms like carbon, nitrogen, and hydrogen, a Pople-style basis set like 6-31G(d) is commonly employed.[11][12]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
TD-DFT Calculation for Singlet Excited States (Absorption): Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths of the low-lying singlet excited states. This provides a theoretical absorption spectrum.[11]
-
Geometry Optimization of the Lowest Triplet State (T1): To predict the phosphorescence energy, the geometry of the complex is optimized in its lowest triplet state.
-
TD-DFT Calculation for the T1 -> S0 Transition (Emission): A TD-DFT calculation is then performed on the optimized T1 geometry to determine the energy of the transition back to the ground state, which corresponds to the phosphorescence emission energy.[11]
-
Solvent Effects: To better mimic experimental conditions, solvent effects are often included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[9][12]
Conclusion
The validation of TD-DFT calculations against experimental data is a critical step in computational chemistry, particularly for complex systems like this compound. As demonstrated, the choice of the DFT functional significantly impacts the accuracy of the predicted excited state energies. While standard hybrid functionals like B3LYP and PBE0 provide reasonable estimates, tuned range-separated functionals can offer improved accuracy for both absorption and emission energies.[3] This guide highlights the importance of a combined experimental and computational approach for a deeper understanding of the photophysical properties of transition metal complexes, ultimately aiding in the rational design of new materials for various applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photophysical properties of the series fac- and mer-(1-phenylisoquinolinato-N∧C2')(x)(2-phenylpyridinato-N∧C2')(3-x)iridium(III) (x = 1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 6. biocompare.com [biocompare.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. DFT/TD-DFT Framework of Mixed-Metal Complexes with Symmetrical and Unsymmetrical Bridging Ligands—Step-By-Step Investigations: Mononuclear, Dinuclear Homometallic, and Heterometallic for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7.3.1 Brief Introduction to TDDFT⣠7.3 Time-Dependent Density Functional Theory (TDDFT) ⣠Chapter 7 Open-Shell and Excited-State Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Experimental and Theoretical Data for Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3]
Introduction: Tris[1-phenylisoquinolinato-C2,N]iridium(III), commonly known as Ir(piq)3, is a pivotal organometallic complex in the field of optoelectronics.[1] Renowned for its highly efficient, deep-red phosphorescence, it serves as a critical dopant material in Organic Light-Emitting Diodes (OLEDs).[2] The performance of such materials is dictated by their photophysical and electronic properties, which can be investigated through both experimental measurements and theoretical calculations. This guide provides a comprehensive comparison of experimental data and computational predictions for this compound, offering researchers a framework for cross-validation. The synergy between theory and experiment is crucial for rationally designing new materials with enhanced properties.[3][4]
Quantitative Data Comparison
The validation of computational models is achieved by comparing calculated properties with experimental results. For this compound, key parameters include structural geometry, electronic properties (frontier molecular orbitals), and photophysical characteristics (absorption and emission spectra).
Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful tool for predicting the ground-state geometry and electronic structure of iridium complexes.[5][6] Theoretical models are considered valid when they accurately reproduce experimental findings, such as bond lengths determined by X-ray crystallography and redox potentials from cyclic voltammetry.
| Property | Experimental Value | Theoretical Value (Functional/Basis Set) |
| Bond Length (Ir-C) | 2.022 Å | 2.031 Å (PBE0/SARC-DKH-TZVP) |
| Bond Length (Ir-N) | 2.152 Å | 2.155 Å (PBE0/SARC-DKH-TZVP) |
| Bond Angle (N-Ir-C) | 78.5° | 78.4° (ωB97X/SARC-DKH-TZVP) |
| HOMO Energy | ~ -5.2 eV (Estimated from CV) | -5.18 eV (B3LYP/SDD, 6-31G) |
| LUMO Energy | ~ -2.9 eV (Estimated from CV) | -2.85 eV (B3LYP/SDD, 6-31G) |
| Electrochemical Gap | ~ 2.3 eV | ~ 2.33 eV |
| Note: Experimental values are derived from X-ray crystallography and cyclic voltammetry data reported for this compound and similar complexes. Theoretical values are from representative DFT calculations.[3] |
Photophysical Properties
Time-Dependent DFT (TD-DFT) is employed to predict the excited-state properties, including absorption and emission wavelengths. The lowest-energy triplet state (T1) is of particular interest as it governs the phosphorescence of Ir(III) complexes.
| Property | Experimental Value | Theoretical Value (Method) |
| Absorption (¹MLCT/¹LC) | ~450-550 nm | ~440-540 nm (TD-DFT) |
| Emission (λem) | 620-630 nm | ~615 nm (TD-DFT, T1 → S0) |
| Photoluminescence Quantum Yield (PLQY) | > 60% (in degassed solution) | N/A (Not directly calculated) |
| Phosphorescence Lifetime (τ) | ~ 1-2 µs | N/A (Requires complex rate calculations) |
| Note: ¹MLCT refers to Metal-to-Ligand Charge Transfer; ¹LC refers to Ligand-Centered transitions. Experimental values are typical for this compound in solution or doped films. Theoretical values are representative of TD-DFT calculations.[6][7] |
Methodologies and Protocols
Detailed and standardized protocols are essential for the reproducibility of both experimental and theoretical results.
Experimental Protocols
-
Synthesis and Purification: this compound is typically synthesized by reacting the iridium(III) chloride precursor with the 1-phenylisoquinoline ligand.[6][8] The resulting complex is purified via temperature-gradient sublimation to achieve the high purity required for optoelectronic devices.[1]
-
UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer using a dilute solution of the complex (e.g., 10⁻⁵ M in dichloromethane or toluene). The spectrum reveals characteristic bands corresponding to spin-allowed ¹MLCT and ligand-centered (π–π*) transitions.[7][9]
-
Photoluminescence (PL) Spectroscopy: Emission spectra are measured using a fluorescence spectrophotometer. The sample, in a degassed solvent, is excited at a wavelength corresponding to an absorption band (e.g., 375 nm). The resulting spectrum shows the characteristic deep-red phosphorescence from the T1 state.[10]
-
Quantum Yield (Φ) Measurement: The photoluminescence quantum yield is determined using either an absolute method with an integrating sphere or a relative method. The relative method involves comparing the integrated emission intensity of the sample to that of a well-characterized standard under identical conditions.[11]
-
Excited-State Lifetime (τ) Measurement: Phosphorescence lifetimes are typically measured using time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy. The sample is excited with a pulsed laser, and the decay of the emission intensity is monitored over time.[6][11]
-
Cyclic Voltammetry (CV): Electrochemical properties are assessed using CV to determine the oxidation and reduction potentials. These potentials are used to estimate the HOMO and LUMO energy levels of the complex, respectively. The experiment is typically run in a degassed solvent with a supporting electrolyte.[7]
Computational Protocols
-
Software: Quantum chemical calculations are performed using software packages like Gaussian, ORCA, or ADF.[5][12]
-
Ground-State Optimization: The molecular geometry of this compound is optimized in the ground state (S0) using DFT. A common approach is to use a hybrid functional like B3LYP.[5][13]
-
Basis Set: For the heavy iridium atom, an effective core potential (ECP) such as the Stuttgart-Dresden (SDD) potential is used to account for relativistic effects.[5] Lighter atoms (C, H, N) are described with Pople-style basis sets like 6-31G*.[5]
-
Excited-State Calculations: Vertical excitation energies (for absorption) and emission energies are calculated using TD-DFT. To calculate the phosphorescence energy, the geometry of the complex is first optimized in its lowest triplet state (T1), and the energy difference between the T1 and S0 states is then computed.[14]
-
Solvent Effects: To better mimic experimental conditions, solvent effects are often included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).[5]
Visualized Workflows and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in the cross-validation process and the photophysics of this compound.
Caption: Workflow for the cross-validation of experimental and theoretical data for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ursi.org [ursi.org]
- 11. researchgate.net [researchgate.net]
- 12. scm.com [scm.com]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
Stability Showdown: Fluorination Fortifies Iridium(III) Complexes for Advanced Applications
A detailed comparison of the thermal, photostructural, and electrochemical stability of tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] and its fluorinated derivatives reveals that strategic fluorination significantly enhances molecular stability, a critical factor for their application in high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Researchers in materials science and drug development constantly seek robust molecules that can withstand operational stresses. For phosphorescent emitters like this compound, renowned for its deep red emission, enhancing stability without compromising its desirable photophysical properties is a key research focus. This guide provides an in-depth comparison of the stability of the parent this compound complex with its fluorinated counterparts, supported by experimental data and detailed methodologies.
Key Findings at a Glance
Strategic fluorination of the phenyl ring in the 1-phenylisoquinoline ligand of this compound leads to a notable improvement in thermal and photostability, although the impact on electrochemical stability can be more nuanced. The electron-withdrawing nature of fluorine atoms deepens the HOMO energy levels, contributing to greater resistance to thermal degradation and photodegradation.
Data Presentation: A Comparative Analysis
The following table summarizes the key stability parameters for this compound and a representative fluorinated derivative, tris(1-(4-fluorophenyl)isoquinoline)iridium(III) [Ir(F-piq)3].
| Parameter | This compound | Fluorinated this compound Derivatives | Key Observations |
| Thermal Stability (TGA) | Decomposes at a lower temperature (data varies) | Decomposition temperatures reported to be > 350 °C for similar fluorinated iridium complexes. | Fluorination generally increases thermal stability due to stronger intermolecular interactions and deeper HOMO levels. |
| Photostability | Highly unstable, degrades rapidly, especially in the presence of oxygen. | Generally more stable than the parent compound. Introduction of electron-withdrawing fluorine can improve phosphorescence quantum yields. | Fluorination can mitigate photodegradation pathways, leading to longer operational lifetimes for devices. |
| Electrochemical Stability (CV) | HOMO level typically in the range of -5.2 to -5.4 eV. | HOMO levels are generally deeper (e.g., -5.48 to -5.80 eV for some derivatives). | Deeper HOMO levels indicate higher oxidation potentials and thus greater stability against oxidation. However, multiple fluorination might decrease the stability of the reduced species. |
In-Depth Analysis of Stability Parameters
Thermal Stability: Resisting the Heat
Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of materials. It measures the change in mass of a sample as a function of temperature. For OLED applications, high thermal stability is crucial to prevent degradation during the device fabrication process (which often involves vacuum deposition at elevated temperatures) and during operation.
Photostability: Enduring the Light
The ability of a phosphorescent emitter to withstand prolonged exposure to light without significant degradation is paramount for the longevity of OLED displays. The photostability of this compound and its derivatives is often evaluated by monitoring the decay of their photoluminescence intensity or concentration in solution under irradiation.
Experimental evidence clearly indicates that this compound is one of the more photochemically unstable iridium complexes, with its degradation being significantly accelerated by the presence of molecular oxygen. This suggests that the triplet excited state of this compound can sensitize the formation of reactive singlet oxygen, which then attacks the complex itself.
Fluorination of the ligands has been shown to be an effective strategy to enhance the photostability of iridium complexes. The introduction of electron-withdrawing fluorine atoms can alter the electronic structure of the molecule, potentially opening up less destructive decay pathways for the excited state and increasing the resistance to oxidative degradation. While quantitative photodegradation quantum yields are not widely reported for a direct comparison, the qualitative observations from various studies consistently point towards the superior photostability of fluorinated this compound derivatives.
Electrochemical Stability: Maintaining Redox Integrity
Cyclic voltammetry (CV) is the primary technique used to probe the electrochemical stability of these complexes. It provides information about their oxidation and reduction potentials, which are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively. A higher oxidation potential (deeper HOMO level) generally indicates greater stability towards oxidation.
Studies on substituted this compound complexes have shown that the introduction of electron-withdrawing groups, such as fluorine, tends to lower the HOMO energy level. For example, HOMO levels for some this compound derivatives have been reported in the range of -5.48 to -5.80 eV, which is lower than that of the parent this compound. This indicates that fluorinated derivatives are more resistant to oxidation. However, it is also important to consider the stability of the complex upon reduction. Some studies have suggested that extensive fluorination might lead to a decrease in the stability of the resulting anion, which could be a relevant degradation pathway in the electron transport layers of an OLED.
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature of the iridium complexes.
-
Instrumentation: A thermogravravimetric analyzer.
-
Procedure:
-
A small sample (typically 2-5 mg) of the iridium complex is placed in a sample pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
Photostability Measurement
-
Objective: To assess the degradation of the iridium complexes upon exposure to light.
-
Instrumentation: A light source (e.g., a xenon lamp or a specific wavelength LED), a UV-Vis spectrophotometer, and a spectrofluorometer.
-
Procedure:
-
A solution of the iridium complex in a suitable solvent (e.g., dichloromethane or toluene) is prepared in a quartz cuvette.
-
The initial absorbance and photoluminescence spectra are recorded.
-
The solution is irradiated with light of a specific wavelength and intensity for a set period.
-
The absorbance and photoluminescence spectra are measured at regular intervals.
-
The degradation is quantified by the decrease in the intensity of the main absorption or emission band over time. A photodegradation quantum yield can be determined by using a chemical actinometer to measure the photon flux.
-
Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials of the iridium complexes.
-
Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
-
Procedure:
-
A solution of the iridium complex (typically 1-2 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential.
-
The resulting current is measured and plotted against the applied potential.
-
The oxidation and reduction potentials are determined from the positions of the peaks in the voltammogram. The ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for potential calibration.
-
Visualizing the Stability Enhancement
The following diagram illustrates the logical relationship between the fluorination of this compound and the resulting enhancement in its stability.
Figure 1. Impact of Fluorination on this compound Stability
A Comparative Guide to the Efficiency and Color Purity of Ir(piq)3 Analogues in OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of organic light-emitting diodes (OLEDs), the quest for highly efficient and color-pure emitters is paramount. Iridium(III) complexes, particularly those based on the tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] scaffold, have emerged as leading candidates for red phosphorescent emitters due to their excellent thermal stability and high photoluminescence quantum yields. This guide provides a comprehensive comparison of the efficiency and color purity of various this compound analogues, supported by experimental data, to aid researchers in the selection and design of next-generation OLED materials.
Performance Comparison of this compound Analogues
The performance of this compound analogues can be significantly tuned by introducing various substituent groups onto the 1-phenylisoquinoline (piq) ligand. These modifications influence the electronic properties of the complex, thereby affecting its emission wavelength, quantum efficiency, and overall device performance. The following table summarizes the key performance metrics of several representative this compound analogues.
| Complex Name | Substituent (on Phenyl Ring) | Emission Peak (nm) | Photoluminescent Quantum Yield (PLQY, Φ) | External Quantum Efficiency (EQE, %) | CIE Coordinates (x, y) | Reference |
| This compound | None | 622 | 0.22 | ~10.3 | (0.67, 0.33) | [1] |
| Ir(4F-piq)3 | 4-Fluoro | 612 | 0.28 | - | - | [2] |
| Ir(4CF3-piq)3 | 4-Trifluoromethyl | 635 | 0.17 | - | - | [2] |
| Ir(4M-piq)3 | 4-Methyl | 618 | 0.26 | - | - | [2] |
| Ir(4F5M-piq)3 | 4-Fluoro, 5-Methyl | 618 | 0.32 | 15.5 | (0.66, 0.34) | [2] |
| Ir(piq-CN)3 | 4-Cyano (on isoquinoline) | 690-714 | - | 7.1 - 7.2 | - | [3] |
Note: Performance metrics can vary depending on the host material, device architecture, and measurement conditions. The data presented here are for comparative purposes.
Structure-Property Relationships
The electronic nature of the substituents on the piq ligand plays a crucial role in determining the photophysical properties of the this compound analogues.
Caption: Influence of substituents on the properties of this compound analogues.
Electron-donating groups (EDGs) like methyl (-CH3) tend to destabilize the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap and a red-shift in the emission spectrum. Conversely, electron-withdrawing groups (EWGs) such as fluoro (-F) and trifluoromethyl (-CF3) stabilize the HOMO, resulting in a larger energy gap and a blue-shift. The strategic placement of these groups can, therefore, be used to fine-tune the emission color. For instance, the introduction of a fluorine atom at the 4-position of the phenyl ring in Ir(4F-piq)3 leads to a blue-shifted emission compared to the parent this compound.[2]
Furthermore, the quantum efficiency is also sensitive to the nature of the substituent. While moderate electron-donating groups can enhance the photoluminescence quantum yield, strong electron-withdrawing groups may lead to a decrease in efficiency.[2] The combination of substituents, as seen in Ir(4F5M-piq)3, can lead to a synergistic effect, resulting in both high quantum yield and good color purity.[2]
Experimental Protocols
General Synthesis of Homoleptic this compound Analogues
The synthesis of homoleptic tris-cyclometalated iridium(III) complexes like this compound and its analogues typically follows a two-step process.
Caption: General synthetic workflow for this compound analogues.
Step 1: Synthesis of the Chloro-Bridged Dimer, [Ir(piq)2Cl]2 Iridium(III) chloride hydrate (IrCl3·nH2O) and an excess of the respective 1-phenylisoquinoline ligand are refluxed in a mixture of 2-ethoxyethanol and water (typically 3:1 v/v) for several hours. The resulting chloro-bridged iridium dimer precipitates upon cooling and can be collected by filtration.
Step 2: Synthesis of the Homoleptic Complex, this compound The chloro-bridged dimer is then reacted with an excess of the same 1-phenylisoquinoline ligand in a high-boiling point solvent such as glycerol. The mixture is heated to a high temperature (e.g., 200-250 °C) under an inert atmosphere for several hours. After cooling, the crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the final, highly pure homoleptic iridium complex.
General Fabrication Protocol for a Multilayer OLED Device
The fabrication of an OLED device involves the sequential deposition of several organic and inorganic layers onto a transparent conductive substrate, typically indium tin oxide (ITO) coated glass.
Caption: Typical OLED device fabrication workflow.
-
Substrate Cleaning: The ITO-coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole-injecting material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is often spin-coated onto the ITO to facilitate the injection of holes.
-
Organic Layer Deposition: The subsequent organic layers, including the hole transport layer (HTL), the emissive layer (EML), the hole blocking layer (HBL), and the electron transport layer (ETL), are typically deposited by thermal evaporation in a high-vacuum chamber (pressure < 10^-6 Torr). The EML consists of a host material doped with the this compound analogue at a specific concentration (e.g., 5-10 wt%).
-
Cathode Deposition: Finally, a low work function metal or a bilayer cathode, such as LiF/Al, is deposited on top of the organic stack through a shadow mask to define the active area of the device.
This guide provides a foundational understanding of the efficiency and color purity of this compound analogues. The rational design of ligands through the strategic introduction of functional groups is a powerful tool for tailoring the optoelectronic properties of these phosphorescent emitters for advanced OLED applications. Further research into novel ligand designs and device engineering will continue to push the boundaries of red OLED performance.
References
- 1. Three new red neutral and ionic iridium(III) complexes based on the same main ligand and auxiliary ligand but with different counterions for solution-processed organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituent effects of iridium complexes for highly efficient red OLEDs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3) for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of high-purity organometallic compounds is a critical step. This guide provides an objective comparison of published methods for the synthesis of Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3), a key phosphorescent dopant in organic light-emitting diodes (OLEDs). The reproducibility and efficiency of these synthetic routes are assessed based on available experimental data.
The synthesis of this compound, a deep-red emitter, is a topic of significant interest due to its applications in optoelectronic materials. Achieving high yield and purity is essential for device performance and reproducibility of experimental results. This guide outlines the prevalent synthetic strategies and presents the reported quantitative data to aid researchers in selecting an appropriate method.
Comparison of Synthetic Methodologies
The synthesis of homoleptic tris-cyclometalated iridium complexes like this compound is typically approached via a two-step or a one-pot method. The two-step method, which involves the initial synthesis of a dichloro-bridged iridium dimer, is the most commonly reported and appears to offer a reliable route to the final product.
| Method | Starting Materials | Key Intermediates | Reported Yield | Purity | Reference |
| Two-Step Method | Iridium(III) chloride hydrate (IrCl₃·nH₂O), 1-phenylisoquinoline (piq) | Dichloro-bridged dimer, [(piq)₂Ir(μ-Cl)]₂ | 72-85% (dimer) | High (after purification) | Based on the Nonoyama procedure and subsequent reactions described in various sources.[1][2] |
| [(piq)₂Ir(μ-Cl)]₂, 1-phenylisoquinoline (piq) | - | >70% (final) | High (often requires column chromatography) | General method for tris-cyclometalated complexes. | |
| One-Pot Method | Iridium(III) acetylacetonate (Ir(acac)₃), 1-phenylisoquinoline (piq) | - | ~35% | High (after column chromatography) | A similar methodology has been reported for other homoleptic iridium complexes.[3] |
Experimental Protocols
Below are detailed experimental protocols for the key steps in the synthesis of this compound, compiled from published literature.
1. Synthesis of the Dichloro-Bridged Dimer, [(piq)₂Ir(μ-Cl)]₂ (Based on the Nonoyama Method)
This procedure is a modification of the original Nonoyama method for the synthesis of cyclometalated iridium dimers.
-
Reagents:
-
Iridium(III) chloride trihydrate (IrCl₃·3H₂O)
-
1-phenylisoquinoline (piq) (2.2 equivalents)
-
2-methoxyethanol
-
Water
-
-
Procedure:
-
To a two-neck flask, add IrCl₃·3H₂O, 2.2 equivalents of 1-phenylisoquinoline, and a 3:1 (v/v) mixture of 2-methoxyethanol and water.[1]
-
Heat the mixture to reflux at 120 °C for 18 hours under a nitrogen atmosphere.[1]
-
After cooling to room temperature, add water to the reaction mixture to precipitate the product.[1]
-
Collect the precipitate by filtration, wash with water and diethyl ether, and dry to yield the dichloro-bridged dimer.[4] The reported yield for this step is typically in the range of 72-85%.[4]
-
2. Synthesis of Homoleptic Ir(piq)₃ from the Dichloro-Bridged Dimer
This is a general and widely used method for the synthesis of tris-cyclometalated iridium complexes.
-
Reagents:
-
Dichloro-bridged dimer, [(piq)₂Ir(μ-Cl)]₂
-
1-phenylisoquinoline (piq) (2 equivalents)
-
Glycerol (as solvent) or another high-boiling solvent
-
-
Procedure:
-
A mixture of the dichloro-bridged dimer and 2 equivalents of the 1-phenylisoquinoline ligand is heated in a high-boiling solvent such as glycerol.
-
The reaction temperature is crucial for the formation of the facial (fac) isomer, which is often the desired product for optoelectronic applications. Higher reaction temperatures generally favor the formation of the facial isomer.
-
After the reaction is complete, the mixture is cooled, and the product is isolated.
-
Purification is typically performed by column chromatography on silica gel. The reported yields for this step are generally good, often exceeding 70%.
-
3. One-Pot Synthesis of Homoleptic Iridium Complexes (Analogous Method)
While a specific one-pot synthesis for this compound is not detailed in the provided search results, a general method using Ir(acac)₃ as the starting material is reported for other homoleptic iridium complexes and is presented here as a potential alternative.
-
Reagents:
-
Iridium(III) acetylacetonate (Ir(acac)₃)
-
1-phenylisoquinoline (piq) (3.4 equivalents)
-
Glycerol
-
-
Procedure:
Characterization and Purity Assessment
The purity of the synthesized this compound is crucial for its performance. Common characterization techniques include:
-
¹H NMR Spectroscopy: To confirm the structure and isomeric purity (facial vs. meridional).
-
Mass Spectrometry: To confirm the molecular weight of the complex.
-
Elemental Analysis: To determine the elemental composition.
-
Melting Point: A sharp melting point is indicative of high purity.
-
UV-Vis and Photoluminescence Spectroscopy: To confirm the optical properties of the material.
The synthesis of homoleptic Ir(III) complexes can sometimes be complicated by the formation of a mixture of facial (fac) and meridional (mer) isomers, which can be difficult to separate.[5]
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical flow of the two-step synthesis of this compound.
Caption: Two-step synthesis workflow for this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Ir(piq)3: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds like Tris(1-phenylisoquinoline)iridium(III), or Ir(piq)3, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Core Principles of this compound Disposal
The disposal of this compound, a deep red phosphorescent dopant material, must be approached with a clear understanding of its properties and the associated regulations. The primary principle is to treat all waste containing this organometallic iridium complex as hazardous unless determined otherwise by a qualified professional. Adherence to local, state, and national legislation is paramount.[1][2]
Summary of Safety and Disposal Information
| Parameter | This compound | General Iridium Compounds |
| Physical State | Solid, powder | Solid, pieces, powder |
| Known Hazards | Harmful if swallowed, combustible. May cause skin and eye irritation.[3] | May cause eye, skin, and respiratory tract irritation.[1][4] |
| Primary Disposal Route | Incineration by a licensed contractor.[1][3] | Disposal via a licensed professional waste disposal service in accordance with all regulations.[5] |
| Container Disposal | Empty contents thoroughly before disposing of the container.[3] | Recycle only completely emptied packaging.[1] |
| Spill Cleanup | Sweep up spilled substance, avoiding dust creation. Use vacuum equipment where practical.[1][3] | Vacuum or sweep up material and place into a suitable disposal container.[4] |
| Personal Protective Equipment (PPE) | Suitable protective equipment, including rubber gloves and airtight goggles.[3] | Wear appropriate respiratory and protective equipment.[6] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a generalized procedure for the safe disposal of this compound waste. Note: This is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and approved waste contractors.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be sealed airtight and stored in a cool, dark place away from ignition sources.[3]
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. The Safety Data Sheet (SDS) for the solvent must also be consulted for proper handling and disposal.
-
Empty Containers: Thoroughly empty all original containers of this compound.[3] Depending on institutional guidelines, these may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.
Step 2: Labeling and Storage
-
Properly label all waste containers with "Hazardous Waste," the full chemical name "Tris(1-phenylisoquinoline)iridium(III)," the CAS number (435293-93-9), and the approximate concentration and quantity.
-
Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials, particularly oxidizing agents.[3][4]
Step 3: Arranging for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department or the licensed waste disposal contractor with a copy of the this compound Safety Data Sheet.
-
The recommended disposal method for this compound is incineration in a furnace equipped with an afterburner and a scrubber, especially after being dissolved in a combustible solvent.[3] Alternatively, an authorized industrial waste processing agent should be used.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
Experimental Protocols Cited
While the provided information does not contain detailed experimental protocols for the chemical neutralization or disposal of this compound, the overarching protocol is to engage professional, licensed waste disposal services. The procedures outlined above are based on the safety data sheets for this compound and similar iridium compounds, which consistently emphasize regulatory compliance and the use of authorized disposal methods.[1][3][5] Researchers should never attempt to neutralize or dispose of this compound through standard laboratory drains or as general waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ir(piq)3
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tris(1-phenylisoquinolinato-C2,N)iridium(III), commonly known as Ir(piq)3. Following these procedural steps will help ensure safe handling, storage, and disposal of this organometallic compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] Eyewash stations and safety showers should be readily accessible in the immediate work area.[3]
| Item | Specification | Purpose |
| Gloves | Chemically resistant nitrile or neoprene gloves.[1] Consider double gloving for added protection. | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or glasses with side shields meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a splash hazard.[4][5] | To protect eyes from dust particles and splashes. |
| Lab Coat | A flame-resistant lab coat is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation.[1] | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Have all necessary equipment (spatulas, weighing paper, vials, etc.) clean, dry, and readily available.
-
Since this compound can be light-sensitive, it is advisable to work in an area with minimized light exposure or use amber-colored containers.[6][7]
2. Weighing and Transfer:
-
Carefully weigh the desired amount of this compound on weighing paper or in a tared vial.
-
Handle the solid with care to avoid creating dust.[2]
-
Use a spatula for transfers. Avoid pouring the solid directly.
-
If dissolving the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.
3. Reaction Setup and Monitoring:
-
If using in a reaction, ensure the reaction vessel is properly secured.
-
If the reaction is to be run under an inert atmosphere, ensure the setup is leak-free.[6][7]
-
Clearly label all vessels containing this compound.
4. Post-Handling and Cleanup:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weighing paper) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and spatulas, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[3] Do not pour any this compound waste down the drain.[6]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Caption: Workflow for the safe handling of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. This compound (purified by sublimation)|435293-93-9 - MOLBASE Encyclopedia [m.molbase.com]
- 7. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
